molecular formula C25H41NO5S B1263851 Cyslabdan

Cyslabdan

Cat. No.: B1263851
M. Wt: 467.7 g/mol
InChI Key: PSUMRJNLBIVEFF-RIVHMUOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyslabdan is a labdane-type diterpene, originally isolated from the actinomycete Streptomyces sp. K04-0144, that functions as a potent potentiator of β-lactam antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) . While it exhibits almost no intrinsic anti-MRSA activity on its own, its significant research value lies in its ability to enhance the activity of imipenem against MRSA by over 1,000-fold, rendering clinically resistant strains susceptible to the antibiotic . The mechanism of action has been identified through chemical biology investigations: this compound binds to and inhibits FemA, an enzyme essential for the synthesis of the pentaglycine interpeptide bridge in the peptidoglycan of the MRSA cell wall . This inhibition leads to the accumulation of nonglycyl and monoglycyl murein monomers, resulting in a compromised cell wall structure that is more susceptible to the action of carbapenem antibiotics like imipenem . Among β-lactams, this compound most effectively potentiates carbapenems . Its unique structure, which includes a labdane-type diterpene skeleton connected to an N-acetylcysteine moiety via a thioether linkage, was confirmed and its stereochemistry revised through total synthesis . This compound is a valuable research tool for studying bacterial cell wall biosynthesis, resistance mechanisms in MRSA, and for exploring combination therapies to combat antibiotic-resistant pathogens. This product is labeled "For Research Use Only." Not intended for any animal or human therapeutic or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H41NO5S

Molecular Weight

467.7 g/mol

IUPAC Name

(2R)-3-[[(1R,2S,3S,4aS,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methylsulfanyl]-2-acetamidopropanoic acid

InChI

InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20-,21-,24+,25-/m0/s1

InChI Key

PSUMRJNLBIVEFF-RIVHMUOTSA-N

Isomeric SMILES

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2C[C@@H]([C@@]1(CSC[C@@H](C(=O)O)NC(=O)C)O)O)(C)C)C)/C=C

Canonical SMILES

CC(=CCC1C2(CCCC(C2CC(C1(CSCC(C(=O)O)NC(=O)C)O)O)(C)C)C)C=C

Synonyms

cyslabdan

Origin of Product

United States

Foundational & Exploratory

Cyslabdan: A Technical Guide to its Origin, Biosynthesis, and Mechanism of Action as a β-Lactam Potentiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyslabdan, a novel labdane-type diterpene, represents a significant breakthrough in the fight against antibiotic resistance. Produced by the soil bacterium Streptomyces sp. K04-0144, this natural product exhibits a remarkable ability to potentiate the efficacy of β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, detailing its origin, the producing organism, its biosynthetic pathway, and its unique mechanism of action. By inhibiting the FemA enzyme, a crucial component in the synthesis of the pentaglycine interpeptide bridge of peptidoglycan, this compound effectively resensitizes MRSA to β-lactam antibiotics. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biochemical pathways to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction

The emergence of multidrug-resistant pathogens, particularly MRSA, poses a severe threat to global public health. This compound, isolated from the culture broth of Streptomyces sp. K04-0144, is a non-antibiotic small molecule that has garnered significant attention for its ability to restore the activity of β-lactam antibiotics against MRSA.[1][2] Structurally, this compound is a unique labdane-type bicyclic diterpene connected to an N-acetylcysteine moiety via a thioester linkage.[3][4] While this compound itself possesses very weak anti-MRSA activity, its synergistic effect with β-lactams, especially carbapenems, is profound, reducing the Minimum Inhibitory Concentration (MIC) of imipenem by over 1000-fold in some cases.[5][6][7] This guide will delve into the technical details of this compound's origin, biosynthesis, and its targeted molecular mechanism.

Origin and Producing Organism: Streptomyces sp. K04-0144

This compound was first isolated from the culture broth of the actinomycete strain Streptomyces sp. K04-0144.[4][7] This strain was isolated from a soil sample collected under a tree on Ishigakijima Island, Okinawa, Japan.[7][8] Further taxonomic studies led to the classification of this organism as a new species, named Streptomyces cyslabdanicus K04-0144.[8] This mesophilic bacterium is the natural producer of this compound.[8]

Quantitative Data: Potentiation of β-Lactam Activity

The primary biological activity of this compound is the potentiation of β-lactam antibiotics against MRSA. The following tables summarize the quantitative data demonstrating this synergistic effect.

Table 1: MIC Values of Imipenem against MRSA in the Absence and Presence of this compound

StrainThis compound (µg/mL)MIC of Imipenem (µg/mL)Fold Reduction in MIC
MRSA K24016-
MRSA K24100.015>1000

Data sourced from multiple studies.[5][6]

Table 2: Effect of this compound on the MICs of Various Antibiotics against MRSA

Antibiotic ClassAntibioticMIC without this compound (µg/mL)MIC with 10 µg/mL this compound (µg/mL)Fold Reduction
Penams Ampicillin>10246416
Penicillin G512648
Cloxacillin5121632
Cephems Cefazolin512648
Cefalexin10242564
Cefotaxime10246416
Cefmetazole128432
Carbapenems Imipenem160.015>1000
Other Streptomycin--No enhancement
Vancomycin--No enhancement
Tetracycline--No enhancement
Ciprofloxacin--No enhancement

This table compiles data showing that this compound's potentiating activity is specific to β-lactam antibiotics.[3][7]

Biosynthesis of this compound

Genome mining of Streptomyces cyslabdanicus K04-0144 has revealed a gene cluster responsible for this compound biosynthesis.[3][9] This cluster, designated as the cld cluster, consists of four genes: cldA, cldB, cldC, and cldD, which form a single transcriptional unit.[3][9] The heterologous expression of this gene cluster in Streptomyces avermitilis confirmed its role in producing this compound and its derivatives.[3][9] The biosynthesis is proposed to involve a mycothiol-mediated xenobiotic detoxification pathway.[3][9]

G cluster_pathway Biosynthetic Pathway cldA cldA LabdaneDiterpene Labdane-type Diterpene Intermediate cldA->LabdaneDiterpene Diterpene cyclase cldB cldB cldB->LabdaneDiterpene P450 monooxygenase cldC cldC cldC->LabdaneDiterpene P450 monooxygenase cldD cldD cldD->LabdaneDiterpene P450 monooxygenase GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->LabdaneDiterpene EpoxyIntermediate (7S, 8S, 12E)-8,17-epoxy-7- hydroxylabda-12,14-diene LabdaneDiterpene->EpoxyIntermediate Catalyzed by cld gene products CyslabdanA This compound A EpoxyIntermediate->CyslabdanA Mycothiol-mediated detoxification

Caption: Proposed biosynthetic pathway of this compound involving the cld gene cluster.

Mechanism of Action: Inhibition of FemA

This compound's ability to resensitize MRSA to β-lactams stems from its specific inhibition of FemA, an enzyme crucial for peptidoglycan synthesis.[1][2][10] In MRSA, the peptidoglycan cell wall is strengthened by pentaglycine interpeptide bridges, which are synthesized by the Fem family of enzymes (FemX, FemA, and FemB).[10] FemA is responsible for adding the second and third glycine residues to the growing interpeptide bridge.[10]

By inhibiting FemA, this compound causes the accumulation of monoglycyl or nonglycyl murein monomers.[2][10] These altered monomers are poor substrates for the penicillin-binding proteins (PBPs), including the β-lactam-resistant PBP2', which are responsible for the final cross-linking of the peptidoglycan.[10][11] Consequently, in the presence of both this compound and a β-lactam antibiotic, the synthesis of a stable cell wall is severely compromised, leading to bacterial cell death.[10]

G cluster_peptidoglycan Peptidoglycan Synthesis in MRSA MureinMonomer Murein Monomer (with L-Lys) FemX FemX MureinMonomer->FemX Adds 1st Gly Gly1 Monoglycyl Murein Monomer FemX->Gly1 FemA FemA Gly2_3 Triglycyl Murein Monomer FemA->Gly2_3 FemB FemB Gly4_5 Pentaglycyl Murein Monomer FemB->Gly4_5 Gly1->FemA Adds 2nd & 3rd Gly Gly2_3->FemB Adds 4th & 5th Gly PBP2 PBP2' Gly4_5->PBP2 Cross-linking CrosslinkedPG Cross-linked Peptidoglycan PBP2->CrosslinkedPG This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound via inhibition of the FemA enzyme.

Experimental Protocols

This section outlines the methodologies for key experiments related to this compound research.

Fermentation and Isolation of this compound
  • Fermentation: Streptomyces sp. K04-0144 is cultured in a suitable production medium. The fermentation is typically carried out in shake flasks or a fermenter under controlled conditions of temperature, pH, and aeration.[4][7]

  • Harvesting and Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. This compound is present in the supernatant.[4]

  • Purification: The supernatant is subjected to a series of chromatographic steps for purification. This typically includes:

    • Adsorption chromatography using a Diaion HP-20 resin.[4]

    • Octadecylsilanized (ODS) silica gel column chromatography.[4]

    • Preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]

Identification of this compound-Binding Proteins
  • Synthesis of Biotinyl-Cyslabdan: The carboxyl group of the N-acetylcysteine moiety of this compound is chemically modified to attach a biotin linker, creating biotinyl-cyslabdan. This derivative should be tested to ensure it retains its biological activity.[10][12][13]

  • Affinity Chromatography:

    • Biotinyl-cyslabdan is immobilized on avidin-coated beads.[10]

    • A cell lysate of MRSA is prepared and incubated with the this compound-bound beads.[10]

    • The beads are washed to remove non-specifically bound proteins.[10]

    • The proteins specifically bound to this compound are eluted, typically by denaturation with Laemmli sample buffer.[10]

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry-based techniques.[10]

G cluster_workflow Experimental Workflow: this compound Target ID Start Start Biotinylation Synthesize Biotinyl-Cyslabdan Start->Biotinylation Immobilization Immobilize on Avidin Beads Biotinylation->Immobilization Incubation Incubate Lysate with Beads Immobilization->Incubation LysatePrep Prepare MRSA Cell Lysate LysatePrep->Incubation Washing Wash Beads Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry SDS_PAGE->MassSpec Identification Identify FemA as Target Protein MassSpec->Identification

Caption: Workflow for the identification of this compound's molecular target.

Conclusion

This compound stands out as a promising lead compound in the development of new therapeutic strategies to combat MRSA infections. Its unique mode of action, which involves the inhibition of a key enzyme in peptidoglycan synthesis, offers a novel approach to overcoming β-lactam resistance. The detailed understanding of its origin, biosynthesis, and mechanism of action, as presented in this guide, provides a solid foundation for further research and development efforts. Future work may focus on optimizing the structure of this compound to enhance its potency and pharmacokinetic properties, as well as exploring its potential in combination with a wider range of β-lactam antibiotics.

References

The Central Role of FemA in MRSA Peptidoglycan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, driving the urgent need for novel antimicrobial strategies. A key factor in the high-level methicillin resistance of MRSA is the FemA protein, a non-ribosomal peptidyl transferase critical for the synthesis of the pentaglycine interpeptide bridge in the bacterial cell wall's peptidoglycan (PG). This technical guide provides an in-depth exploration of FemA's function, its enzymatic activity, and its role as a promising target for new drug development. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows associated with FemA research.

Introduction

The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan, is essential for survival, making its biosynthesis an attractive target for antibiotics. In Staphylococcus aureus, the peptidoglycan is characterized by a high degree of cross-linking, conferred by pentaglycine bridges that interconnect the peptide stems of adjacent glycan strands. The synthesis of this pentaglycine bridge is a multi-step process catalyzed by the Fem family of enzymes.

FemA is a crucial cytoplasmic protein in this pathway, responsible for the addition of the second and third glycine residues to the growing interpeptide bridge.[1] Its activity is intrinsically linked to the expression of high-level methicillin resistance.[1] While the mecA gene, encoding the low-affinity penicillin-binding protein 2a (PBP2a), is the primary determinant of methicillin resistance, the proper functioning of PBP2a is dependent on the specific structure of the peptidoglycan, which is influenced by FemA.[2] Inactivation of femA results in a truncated peptidoglycan bridge, leading to a significant reduction in methicillin resistance and increased susceptibility to β-lactam antibiotics.[1]

This guide will delve into the molecular specifics of FemA's role in peptidoglycan synthesis, the quantitative aspects of its function, and the experimental methodologies employed to study this critical enzyme.

The Peptidoglycan Synthesis Pathway and the Role of FemA

The biosynthesis of peptidoglycan in S. aureus is a complex process that can be broadly divided into three stages: cytoplasmic synthesis of precursors, membrane-associated assembly, and extracellular cross-linking. FemA functions in the membrane-associated stage, specifically in the modification of the lipid II precursor.

The FemABX protein family is responsible for the formation of the muropeptide pentaglycine bridge.[3] FemX initiates this process by adding the first glycine residue to the ε-amino group of the L-lysine in the lipid II pentapeptide. Subsequently, FemA adds the second and third glycine residues, and finally, FemB completes the bridge by adding the fourth and fifth glycines.[3]

Peptidoglycan_Synthesis_Late_Stages cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Lipid_II Lipid II (UDP-MurNAc-pentapeptide) Lipid_II_Gly1 Lipid II-Gly₁ Lipid_II->Lipid_II_Gly1 Glycine 1 FemX FemX FemX->Lipid_II_Gly1 FemA FemA Lipid_II_Gly3 Lipid II-Gly₃ FemA->Lipid_II_Gly3 FemB FemB Lipid_II_Gly5 Lipid II-Gly₅ FemB->Lipid_II_Gly5 Lipid_II_Gly1->Lipid_II_Gly3 Glycine 2 & 3 Lipid_II_Gly3->Lipid_II_Gly5 Glycine 4 & 5 PBP Penicillin-Binding Proteins (PBPs) Lipid_II_Gly5->PBP Transglycosylation & Transpeptidation Glycyl_tRNA Glycyl-tRNA Glycyl_tRNA->FemX Glycyl_tRNA->FemA Glycyl_tRNA->FemB Cross_linked_PG Cross-linked Peptidoglycan PBP->Cross_linked_PG

Figure 1: Late stages of peptidoglycan synthesis in S. aureus.

The expression of femA is subject to regulation. Studies have indicated that a regulatory gene likely resides in the 250 bp upstream sequence of the femA gene.[4] Furthermore, the expression levels of femA are significantly higher in high-level MRSA strains compared to low-level MRSA and methicillin-susceptible S. aureus (MSSA) strains, highlighting its importance in the resistance phenotype.[4][5] In Pseudomonas aeruginosa, the FemA operon is regulated by ExsA, the master regulator of the type III secretion system, suggesting a potential link between virulence and cell wall modification.[6]

Quantitative Data on FemA and Peptidoglycan Composition

The activity of FemA directly impacts the structure and composition of the peptidoglycan. Inactivation of femA leads to a significant reduction in the glycine content of the cell wall.

Strain TypePeptidoglycan Glycine Content (molar ratio of glycine/glutamic acid)Reference
femA+ (Wild-type)Normal[1]
femA mutantReduced by up to 60%[1]

The expression of femA also varies significantly between strains with different levels of methicillin resistance.

Strain TypeRelative femA Expression Level RangeReference
MSSA3.53 x 10⁻³% to 29.91%[4]
Low-level MRSA5.54 x 10⁻³% to 3.1 x 10²%[4]
High-level MRSA13.88% to 5.50 x 10⁴%[4]

Note: Specific kinetic parameters for FemA (Km and Vmax) are not yet robustly established in the literature and represent a key area for future research.

Experimental Protocols

Purification of Recombinant FemA

This protocol describes the overexpression and purification of His-tagged FemA from E. coli.

FemA_Purification_Workflow Start Start: E. coli with pET-femA-His vector Culture 1. Culture E. coli to mid-log phase (OD₆₀₀ ≈ 0.6) Start->Culture Induction 2. Induce FemA expression with IPTG Culture->Induction Harvest 3. Harvest cells by centrifugation Induction->Harvest Lysis 4. Resuspend pellet and lyse cells (e.g., sonication) Harvest->Lysis Clarification 5. Clarify lysate by high-speed centrifugation Lysis->Clarification IMAC 6. Apply supernatant to a Ni-NTA affinity column Clarification->IMAC Wash 7. Wash column with buffer containing low imidazole IMAC->Wash Elution 8. Elute His-FemA with buffer containing high imidazole Wash->Elution Analysis 9. Analyze purity by SDS-PAGE and Western blot Elution->Analysis End End: Purified FemA Analysis->End

Figure 2: Workflow for the purification of recombinant FemA.

Methodology:

  • Vector Construction: The femA gene is cloned into an expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, followed by incubation for 3-4 hours at 30°C or overnight at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Cells are lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged FemA is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE and confirmed by Western blot analysis using an anti-His tag antibody.

In Vitro FemA Activity Assay

This assay measures the incorporation of radiolabeled glycine into a synthetic lipid II analogue.

Methodology:

  • Reaction Mixture: The reaction mixture contains purified FemA, a synthetic lipid II analogue (e.g., UDP-MurNAc-L-Ala-D-iGln-L-Lys(Nε-Gly)-D-Ala-D-Ala), [¹⁴C]Glycyl-tRNA, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

  • Reaction: The reaction is initiated by the addition of FemA and incubated at 37°C for a defined period.

  • Quenching: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

  • Detection: The radiolabeled product is separated from the unreacted [¹⁴C]Glycyl-tRNA by filtration or chromatography. The amount of incorporated radioactivity is quantified using a scintillation counter.

Analysis of Peptidoglycan Composition by HPLC

This protocol outlines the analysis of muropeptides from S. aureus cell walls.[7]

Methodology:

  • Cell Wall Preparation: S. aureus cultures are grown to the desired phase, and cells are harvested. The cell walls are purified by boiling in SDS, followed by treatment with proteases and nucleases to remove other cellular components.

  • Muropeptide Preparation: Purified peptidoglycan is digested with a muramidase (e.g., mutanolysin) to generate soluble muropeptides.[7]

  • Reduction: The muropeptides are reduced with sodium borohydride to prevent the formation of anomers.

  • HPLC Separation: The reduced muropeptides are separated by reverse-phase HPLC on a C18 column using a gradient of sodium phosphate buffer and methanol.[8]

  • Detection and Quantification: Muropeptides are detected by their absorbance at 205 nm.[8] The relative abundance of different muropeptide species is determined by integrating the peak areas.

Mass Spectrometry Analysis of Muropeptides

Mass spectrometry provides detailed structural information about the muropeptides.

Methodology:

  • Sample Preparation: Muropeptides are prepared as described for HPLC analysis.

  • LC-MS/MS Analysis: The muropeptide mixture is separated by liquid chromatography and directly introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the individual muropeptides, providing sequence and modification information.[9]

  • Data Analysis: The MS and MS/MS data are analyzed to identify the composition and structure of each muropeptide, including the length of the glycan chain, the amino acid sequence of the stem peptide, and the length and composition of the interpeptide bridge.[2]

FemA as a Drug Target

The essential role of FemA in MRSA resistance and its absence in humans make it an attractive target for the development of novel antibacterial agents. Inhibitors of FemA would be expected to re-sensitize MRSA to β-lactam antibiotics.

FemA Inhibition Screening Assay

This protocol describes a high-throughput screening assay to identify inhibitors of FemA.

FemA_Inhibition_Screening Start Start: Library of potential inhibitors Dispense 1. Dispense compounds into a multi-well plate Start->Dispense Add_Enzyme 2. Add purified FemA enzyme Dispense->Add_Enzyme Pre_incubation 3. Pre-incubate to allow inhibitor binding Add_Enzyme->Pre_incubation Add_Substrates 4. Add substrates (Lipid II analogue, [¹⁴C]Gly-tRNA) Pre_incubation->Add_Substrates Incubation 5. Incubate to allow enzymatic reaction Add_Substrates->Incubation Stop_Reaction 6. Stop the reaction Incubation->Stop_Reaction Detection 7. Measure product formation (e.g., scintillation counting) Stop_Reaction->Detection Analysis 8. Identify 'hits' with reduced product formation Detection->Analysis End End: Potential FemA inhibitors Analysis->End

Figure 3: Workflow for a high-throughput FemA inhibitor screen.

Methodology:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the reaction mixture as described in the in vitro activity assay, along with a potential inhibitor from a compound library.

  • Screening: The library of compounds is screened for their ability to inhibit the FemA-catalyzed incorporation of [¹⁴C]glycine.

  • Hit Identification: Compounds that cause a significant reduction in product formation compared to a control without an inhibitor are identified as "hits."

  • Dose-Response Analysis: The potency of the hit compounds is determined by performing the assay with a range of inhibitor concentrations to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

FemA plays a pivotal and well-defined role in the construction of the S. aureus cell wall, directly impacting the organism's resistance to β-lactam antibiotics. This technical guide has provided a comprehensive overview of FemA's function, the quantitative effects of its activity, and detailed experimental approaches for its study. While significant progress has been made in understanding FemA, the lack of robust kinetic data presents a clear avenue for future research. The development of potent and specific FemA inhibitors holds considerable promise as a strategy to combat the growing threat of MRSA infections by restoring the efficacy of existing antibiotics. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing our understanding of MRSA pathogenesis and developing novel therapeutic interventions.

References

Discovery and isolation of Cyslabdan from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyslabdan is a labdane-type diterpene natural product that exhibits potent synergistic activity with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, the actinomycete strain Streptomyces sp. K04-0144. Detailed experimental protocols for the fermentation, extraction, and purification of this compound are presented, along with a summary of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers interested in the study of this compound and its potential therapeutic applications.

Discovery from a Natural Source

This compound was discovered during a screening program aimed at identifying microbial metabolites that could restore the efficacy of imipenem against MRSA.[1] The producing organism, Streptomyces sp. K04-0144, was isolated from a soil sample collected on Ishigakijima Island in Okinawa, Japan.[1][2] This strain was later designated as Streptomyces cyslabdanicus.[3] this compound is a unique molecule composed of a labdane-type diterpene skeleton linked to an N-acetylcysteine moiety via a thioether bond.[4][5]

Fermentation of Streptomyces sp. K04-0144

The production of this compound is achieved through submerged fermentation of Streptomyces sp. K04-0144. The following protocol outlines the media composition and culture conditions for optimal production.

Media Composition
ComponentSeed Medium (g/L)Production Medium (g/L)
Soluble Starch1020
Glucose10-
Glycerol-20
Peptone55
Meat Extract3-
Yeast Extract35
CaCO₃22
pH7.27.2
Fermentation Protocol
  • Seed Culture: A loopful of spores of Streptomyces sp. K04-0144 is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of the seed medium. The flask is incubated at 27°C for 2 days on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture (2 mL) is transferred to a 500-mL Erlenmeyer flask containing 100 mL of the production medium. The production culture is incubated at 27°C for 6 days on a rotary shaker at 200 rpm.

Isolation and Purification of this compound

This compound is isolated from the culture broth of Streptomyces sp. K04-0144 through a multi-step purification process involving solvent extraction and column chromatography.[5]

Extraction
  • The culture broth (10 L) is centrifuged to separate the supernatant and the mycelial cake.

  • The supernatant is adjusted to pH 3.0 and extracted twice with an equal volume of ethyl acetate.

  • The mycelial cake is extracted with acetone, and the acetone extract is concentrated in vacuo. The resulting aqueous residue is then extracted with ethyl acetate.

  • The ethyl acetate extracts from both the supernatant and the mycelial cake are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield a crude extract.

Column Chromatography

The crude extract is subjected to a series of chromatographic steps to purify this compound.

StepColumnMobile PhaseFraction Collection
1. Diaion HP-20 Diaion HP-20 resin (200 mL)Stepwise gradient of acetone in water (50%, 70%, 90%, 100%)Active fractions eluted with 90% acetone
2. ODS Column ODS (Cosmosil 75C18-OPN, 40 g)Stepwise gradient of acetonitrile in water (50%, 70%, 90%, 100%)Active fractions eluted with 70% acetonitrile
3. Preparative HPLC ODS (Cosmosil 5C18-AR-II, 20 x 250 mm)60% acetonitrile in water containing 0.1% trifluoroacetic acid at 8 mL/minPeak corresponding to this compound (retention time ~25 min)

From a 10-liter culture, this process yields approximately 20 mg of pure this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValue
Appearance White powder
Molecular Formula C₂₅H₄₁NO₄S
Molecular Weight 467.66 g/mol
Melting Point 158-160 °C
Optical Rotation [α]D²⁵ +35.0 (c 0.1, MeOH)
UV (MeOH) λmax 205 nm
Solubility Soluble in methanol, ethyl acetate; sparingly soluble in water
Spectroscopic Data

HR-FAB-MS:

  • Calculated for C₂₅H₄₂NO₄S ([M+H]⁺): m/z 468.2834

  • Found: m/z 468.2831

¹H and ¹³C NMR Data (in CD₃OD):

Position¹³C (δc)¹H (δH, mult., J in Hz)
140.41.05 (m), 1.60 (m)
220.01.45 (m), 1.70 (m)
343.11.15 (m), 1.40 (m)
434.2-
556.90.95 (d, 6.5)
620.51.55 (m)
739.41.30 (m), 1.65 (m)
875.8-
959.81.40 (m)
1039.9-
1126.91.95 (m)
1237.12.10 (m)
13140.25.40 (t, 7.0)
14125.95.10 (d, 10.5), 5.15 (d, 17.5)
15145.45.80 (dd, 10.5, 17.5)
1623.91.70 (s)
1733.80.85 (s)
1821.90.80 (s)
1916.50.90 (s)
2014.80.75 (s)
N-acetyl173.5, 22.91.95 (s)
Cys-α54.54.50 (dd, 4.5, 8.5)
Cys-β33.12.95 (dd, 8.5, 14.0), 3.20 (dd, 4.5, 14.0)
Cys-COOH174.1-

Note: The structural assignment of this compound was later revised, with the stereochemistry at the C8 position determined to be R, not S as initially reported.[6]

Experimental Workflow and Signaling Pathway

This compound Isolation Workflow

Cyslabdan_Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Streptomyces Streptomyces sp. K04-0144 Culture Submerged Culture (6 days) Streptomyces->Culture Broth Culture Broth Centrifugation Centrifugation Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelia Centrifugation->Mycelia Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Mycelia->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract HP20 Diaion HP-20 Chromatography Crude_Extract->HP20 ODS ODS Column Chromatography HP20->ODS HPLC Preparative HPLC ODS->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Cyslabdan_MOA cluster_peptidoglycan Peptidoglycan Synthesis in MRSA UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG FemX FemX Lipid_II->FemX Adds Gly1 FemA FemA FemX->FemA Adds Gly2-3 FemB FemB FemA->FemB Adds Gly4-5 PBP PBP2a FemB->PBP (Gly)5-Lipid II Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation This compound This compound This compound->FemA Inhibits Beta_Lactam β-Lactam Antibiotics Beta_Lactam->PBP Inhibits

References

Cyslabdan as a Potentiator of β-Lactam Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to nearly all β-lactam antibiotics. This resistance is primarily mediated by the expression of penicillin-binding protein 2a (PBP2a), which continues to synthesize the bacterial cell wall when other native PBPs are inactivated by β-lactams. A promising strategy to combat MRSA is the use of potentiators that restore the efficacy of existing antibiotics. Cyslabdan, a nonantibiotic small molecule, has emerged as a potent potentiator of β-lactam activity against MRSA. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.

Introduction to β-Lactam Resistance in MRSA

The primary mechanism of β-lactam resistance in MRSA is the acquisition of the mecA gene, which encodes for PBP2a.[1][2] Unlike other PBPs, PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue the crucial transpeptidation step in peptidoglycan synthesis even in the presence of these drugs.[1][2] The peptidoglycan in S. aureus features a unique pentaglycine interpeptide bridge, which is essential for cross-linking. The synthesis of this bridge is catalyzed by a series of Fem (factor essential for methicillin resistance) proteins.[3][4] This pathway presents an alternative target for circumventing MRSA's primary resistance mechanism.

This compound: A Novel β-Lactam Potentiator

This compound is a labdane-type diterpene molecule fused with an N-acetylcysteine residue.[3][5] It was isolated from the culture broth of Streptomyces sp. K04-0144.[3][6][7][8] While this compound itself possesses almost no intrinsic antibacterial activity against MRSA, it dramatically enhances the potency of β-lactam antibiotics, particularly carbapenems, reducing their minimum inhibitory concentrations (MICs) by up to 1000-fold.[3][6][9]

Mechanism of Action

This compound's potentiation effect is not due to the inhibition of PBP2a or β-lactamases, the common resistance mechanisms.[3] Instead, it targets the synthesis of the pentaglycine interpeptide bridge, a critical component of the MRSA cell wall.

Inhibition of Pentaglycine Bridge Synthesis

The synthesis of the pentaglycine bridge is a multi-step enzymatic process. The first glycine is added to the lipid II precursor by FemX, the second and third by FemA, and the fourth and fifth by FemB. Studies have identified FemA as the primary molecular target of this compound.[3][4] By inhibiting FemA, this compound causes the accumulation of murein monomers with incomplete, nonglycyl or monoglycyl, peptide side chains.[3][10]

cluster_PG Peptidoglycan Precursor Synthesis UDP_MurNAc UDP-MurNAc -pentapeptide Lipid_II Lipid II (Monoglycyl) UDP_MurNAc->Lipid_II FemX Lipid_II_Gly3 Lipid II (Triglycyl) Lipid_II->Lipid_II_Gly3 FemA Lipid_II_Gly5 Lipid II (Pentaglycyl) Lipid_II_Gly3->Lipid_II_Gly5 FemB This compound This compound FemA_node FemA This compound->FemA_node Inhibition

Diagram 1. this compound targets the FemA enzyme in the pentaglycine bridge synthesis pathway.
Synergistic Action with β-Lactams against MRSA

In the presence of a β-lactam antibiotic, the native PBPs of MRSA are inhibited. The resistant PBP2a, however, can still function. PBP2a is efficient at cross-linking the normal pentaglycyl-murein monomers. However, it is unable to effectively cross-link the abnormal monoglycyl-murein monomers that accumulate when FemA is inhibited by this compound.[3][11] This dual action—inhibition of standard PBPs by β-lactams and the inability of PBP2a to use the this compound-modified precursors—leads to a catastrophic failure in cell wall synthesis and subsequent cell death.[3][11] This synergistic relationship is the core of this compound's potentiation activity.

start MRSA Cell pbp Native PBPs pbp2a PBP2a femA FemA crosslink Peptidoglycan Cross-linking gly5 Pentaglycine (Gly5) Bridge gly1 Monoglycine (Gly1) Bridge femA->gly1 Leads to no_crosslink Failed Cross-linking gly1->no_crosslink Substrate for PBP2a? death Cell Death no_crosslink->death growth Cell Growth blactam β-Lactam blactam->pbp Inhibits This compound This compound This compound->femA Inhibits

Diagram 2. Synergistic mechanism of this compound with β-lactam antibiotics against MRSA.

Quantitative Efficacy Data

The potentiating effect of this compound has been quantified by determining the fold reduction in the MIC of various antibiotics against MRSA in the presence of a fixed concentration of this compound.

Potentiation of β-Lactam Antibiotics

This compound shows remarkable synergy with carbapenems, followed by penicillins and cephalosporins. The data below was obtained using a this compound concentration of 10 µg/mL.[3]

Antibiotic ClassAntibioticMIC without this compound (µg/mL)MIC with this compound (µg/mL)Fold Reduction
Carbapenem Imipenem160.0151067
Panipenem160.0151067
Biapenem160.03533
Meropenem160.125128
Penam Ampicillin128432
Piperacillin128432
Cephem Cefazolin64232
Ceftazidime128324
Specificity of Potentiation

The synergistic effect of this compound is highly specific to β-lactam antibiotics and is not observed with other classes of antibiotics. Furthermore, the effect is specific to MRSA and does not alter the MIC of imipenem against methicillin-sensitive S. aureus (MSSA).[3]

Antibiotic ClassAntibioticMIC without this compound (µg/mL)MIC with this compound (µg/mL)Fold Reduction
Aminoglycoside Streptomycin441
Glycopeptide Vancomycin111
Tetracycline Tetracycline111
Quinolone Ciprofloxacin32321

Key Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. The methodologies are detailed below.

Determination of Minimum Inhibitory Concentration (MIC)

The potentiating effect of this compound on the activity of β-lactams against MRSA was assessed using a liquid microdilution method.[3]

  • Preparation : A twofold serial dilution of the β-lactam antibiotic is prepared in a 96-well microtiter plate using Mueller-Hinton broth.

  • This compound Addition : this compound is added to each well to a final concentration of 10 µg/mL. A parallel plate without this compound serves as a control.

  • Inoculation : Each well is inoculated with a suspension of MRSA (e.g., strain COL) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation : The plates are incubated at 37°C for 20 hours.

  • Reading : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Identification of this compound-Binding Proteins

To identify the molecular target of this compound, an affinity chromatography-based approach was used.[3]

  • Probe Synthesis : A biotinylated derivative of this compound (biotinylthis compound) is synthesized to serve as a probe.

  • Affinity Matrix Preparation : The biotinylthis compound probe is immobilized on avidin-coated beads.

  • Cell Lysate Preparation : MRSA cells are cultured, harvested, and lysed to obtain a soluble protein fraction.

  • Affinity Pull-down : The MRSA lysate is incubated with the this compound-bound beads, allowing this compound-binding proteins to attach.

  • Washing : The beads are washed extensively with phosphate-buffered saline (PBS) to remove non-specifically bound proteins.

  • Elution : The specifically bound proteins are eluted from the beads using a denaturing buffer (e.g., Laemmli sample buffer).

  • Analysis : The eluted proteins are separated by SDS-PAGE. Protein bands of interest are excised, digested (e.g., with trypsin), and identified using mass spectrometry (MS/MS) analysis.

This compound This compound Biotin_Cys Biotinyl-Cyslabdan (Probe) This compound->Biotin_Cys Biotinylation Affinity_Matrix Affinity Matrix Biotin_Cys->Affinity_Matrix Beads Avidin Beads Beads->Affinity_Matrix Immobilization Incubation Incubation & Washing Affinity_Matrix->Incubation Lysate MRSA Cell Lysate Lysate->Incubation Elution Elution Incubation->Elution Bound Proteins Analysis SDS-PAGE & Mass Spec Elution->Analysis FemA FemA Identified Analysis->FemA

Diagram 3. Experimental workflow for the identification of this compound's molecular target.
Synthesis of Biotinylthis compound

The synthesis of the biotinylated probe is a key step for target identification.[3]

  • Reactants : this compound (21 µmol) is dissolved in dichloromethane (CH₂Cl₂, 2.5 mL).

  • Coupling Agents : Amine-(PEO)₂-biotin (21 µmol), 1-Hydroxybenzotriazole (HOBT, 21 µmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 21 µmol) are added to the solution.

  • Reaction : The mixture is stirred at 37°C for 20 hours.

  • Quenching : The reaction is stopped by concentrating the mixture to dryness and adding distilled water.

  • Purification : The final product, biotinylthis compound, is purified by High-Performance Liquid Chromatography (HPLC).

In Vitro FemA Enzyme Inhibition Assay

To confirm the inhibitory activity against the identified target, a direct enzyme-based assay is performed.[3][10]

  • Enzyme and Substrate : Recombinant FemA enzyme is purified. The appropriate substrate for the FemA-catalyzed reaction (e.g., Lipid II-monoglycyl) is prepared.

  • Reaction Mixture : The assay is conducted in a buffer containing the FemA enzyme, its substrate, and varying concentrations of this compound. Control reactions are run without this compound.

  • Incubation : The reaction mixtures are incubated under optimal conditions for FemA activity.

  • Detection : The reaction product (e.g., Lipid II-triglycyl) is quantified using methods such as HPLC or mass spectrometry.

  • Analysis : The inhibitory effect of this compound is determined by measuring the decrease in product formation compared to the control. The IC₅₀ value can be calculated from a dose-response curve.

Conclusion and Future Directions

This compound represents a significant advancement in the effort to combat MRSA. By targeting the FemA-mediated synthesis of the pentaglycine interpeptide bridge, it creates a vulnerability in the MRSA cell wall that can be exploited by conventional β-lactam antibiotics. This novel mechanism of action circumvents traditional resistance pathways involving PBP2a and β-lactamases. The detailed quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals. Future research should focus on optimizing the structure of this compound to improve its potency and pharmacokinetic properties, conducting in vivo efficacy and toxicity studies, and exploring its potential against other Gram-positive pathogens that utilize similar interpeptide bridges.[12][13] The development of this compound and similar compounds could herald a new era of combination therapies capable of revitalizing our existing antibiotic arsenal against multidrug-resistant bacteria.

References

The Pentaglycine Interpeptide Bridge of Staphylococcus aureus: A Core Structural Element and Prime Drug Target

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent battle against antibiotic-resistant bacteria, understanding the fundamental biological processes of pathogens is paramount. For researchers, scientists, and drug development professionals focused on Staphylococcus aureus (S. aureus), a notorious human pathogen, the pentaglycine interpeptide bridge of its peptidoglycan cell wall represents a critical area of study. This in-depth technical guide delves into the biosynthesis, structure, and function of this unique feature, highlighting its significance as a target for novel antimicrobial agents.

The staphylococcal cell wall is a formidable barrier, essential for the bacterium's survival and pathogenesis. Its major component, peptidoglycan, is a mesh-like structure composed of glycan strands cross-linked by peptide stems. A hallmark of S. aureus is the pentaglycine bridge that connects these peptide stems, providing the cell wall with the necessary elasticity and tensile strength to withstand internal turgor pressure.[1][2] The absence or alteration of this bridge renders the bacterium vulnerable to osmotic lysis and increases its susceptibility to antibiotics.[1][3]

Biosynthesis of the Pentaglycine Bridge: A Three-Step Enzymatic Cascade

The formation of the pentaglycine bridge is a meticulously orchestrated process that occurs on the cytoplasmic side of the bacterial membrane. It involves the sequential addition of five glycine residues to the lipid II intermediate, the basic building block of the peptidoglycan. This process is catalyzed by a trio of non-ribosomal peptidyl transferases known as the Fem enzymes: FemX, FemA, and FemB.[1][2][4][5][6]

The biosynthesis pathway can be summarized as follows:

  • Initiation by FemX: The synthesis is initiated by FemX (also known as FmhB), which adds the first glycine residue to the ε-amino group of the L-lysine at the third position of the lipid II pentapeptide stem.[4][5][6] FemX is considered essential for the viability of S. aureus.[6]

  • Elongation by FemA: Following the action of FemX, FemA adds the second and third glycine residues in a sequential manner.[2][4][5]

  • Completion by FemB: Finally, FemB completes the pentaglycine bridge by adding the fourth and fifth glycine residues.[2][4][5]

Each of these enzymes utilizes glycyl-tRNA as the glycine donor.[4] This intricate and specific enzymatic cascade presents multiple potential targets for the development of narrow-spectrum antibiotics that would be highly specific to staphylococci.

Pentaglycine_Bridge_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Lipid_II Lipid II (UDP-MurNAc-pentapeptide) Lipid_II_Gly1 Lipid II-Gly1 Lipid_II->Lipid_II_Gly1 FemX Lipid_II_Gly3 Lipid II-Gly3 Lipid_II_Gly1->Lipid_II_Gly3 FemA Lipid_II_Gly5 Lipid II-Gly5 (Completed Precursor) Lipid_II_Gly3->Lipid_II_Gly5 FemB Flippase Flippase (MurJ) Lipid_II_Gly5->Flippase Translocation Glycyl_tRNA Glycyl-tRNA Flippase->Exterior To Peptidoglycan Assembly Recombinant_Protein_Purification Cloning Clone femX, femA, or femB into an expression vector (e.g., pET with His-tag) Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Grow E. coli culture to mid-log phase (OD600 ~0.6) Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by high-speed centrifugation Lysis->Clarification IMAC Apply supernatant to Ni-NTA affinity column Clarification->IMAC Wash Wash column with buffer containing low concentration of imidazole IMAC->Wash Elution Elute protein with buffer containing high concentration of imidazole Wash->Elution Analysis Analyze purity by SDS-PAGE Elution->Analysis Lipid_II_Analysis Culture Grow S. aureus culture to mid-log phase Treatment Treat with inhibitor (optional) Culture->Treatment Harvest Harvest cells Treatment->Harvest Extraction Extract lipids with Chloroform:Methanol (1:1) Harvest->Extraction Phase_Separation Separate phases by adding water and centrifugation Extraction->Phase_Separation Collection Collect the lower (organic) phase Phase_Separation->Collection Analysis_TLC Analyze by TLC and visualize with specific stains (e.g., iodine) or autoradiography if radiolabeled Collection->Analysis_TLC Analysis_HPLC Analyze by Reverse-Phase HPLC coupled to Mass Spectrometry Collection->Analysis_HPLC

References

Cyslabdan: A Technical Guide to its Mechanism of Action Against β-Lactam Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for most β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs. Cyslabdan, a labdane-type diterpene, has emerged as a promising agent that can restore the susceptibility of MRSA to β-lactam antibiotics. This technical guide provides an in-depth analysis of the core mechanism by which this compound circumvents β-lactam resistance, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Pentaglycine Interpeptide Bridge Synthesis

The primary mechanism by which this compound potentiates the activity of β-lactams against MRSA is through the inhibition of FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the staphylococcal peptidoglycan.[1][2][3] In MRSA, the peptidoglycan layer is cross-linked by these pentaglycine bridges, a process catalyzed by a series of Fem (Factor essential for methicillin resistance) proteins. FemX adds the first glycine residue, FemA adds the second and third, and FemB adds the fourth and fifth glycine residues to the lysine side chain of the peptidoglycan precursor.[4][5]

This compound specifically inhibits the activity of FemA, leading to the accumulation of nonglycyl and monoglycyl murein monomers in the bacterial cell wall.[1][2] While the native PBP2a can effectively cross-link the normal pentaglycine-containing peptidoglycan precursors in the presence of β-lactams, it is unable to efficiently utilize these altered monomers.[5][6] This disruption of peptidoglycan synthesis ultimately renders the MRSA cell susceptible to the action of β-lactam antibiotics. It is important to note that this compound itself does not exhibit significant antibacterial activity against MRSA.[7] Furthermore, studies have shown that this compound has no direct effect on PBP2a expression or β-lactamase activity.[8]

Quantitative Data

The potentiating effect of this compound on the activity of various β-lactam antibiotics against MRSA has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The following tables summarize the significant reduction in MIC values observed when β-lactams are combined with this compound.

Table 1: Effect of this compound on the MIC of Imipenem against MRSA

StrainImipenem MIC (µg/mL)Imipenem + this compound (10 µg/mL) MIC (µg/mL)Fold Reduction in MIC
MRSA160.015>1000

Data compiled from multiple sources indicating a significant synergistic effect.[7][9]

Table 2: Potentiating Effect of this compound on Various β-Lactam Antibiotics against MRSA

AntibioticMIC without this compound (µg/mL)MIC with this compound (µg/mL)
Imipenem160.015
Meropenem320.125
Penicillin G>102416
Ampicillin>102432
Cefazolin1281
Ceftazidime5128

This table presents a summary of the synergistic activity of this compound with a range of β-lactam antibiotics against MRSA.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • MRSA isolate

  • This compound stock solution

  • β-lactam antibiotic stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the β-lactam antibiotic in MHB across the wells of the microtiter plate.

    • For the test plate, add this compound to each well to a final concentration of 10 µg/mL.

    • Include a growth control well (MHB with inoculum, no antibiotic or this compound) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared MRSA inoculum.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

Identification of this compound-Binding Proteins by Affinity Purification and Mass Spectrometry

This protocol is designed to identify the cellular targets of this compound by using a biotinylated form of the compound to pull down its binding partners from an MRSA lysate.

Materials:

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • MRSA cell lysate

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Wash buffer (e.g., PBS with a mild detergent like Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Bead Preparation:

    • Incubate the streptavidin-coated magnetic beads with biotinylated this compound to allow for binding.

    • Wash the beads to remove any unbound biotinylated this compound.

  • Affinity Purification:

    • Incubate the this compound-bound beads with the MRSA cell lysate to allow for the binding of target proteins.

    • Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using elution buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

In Vitro FemA Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified FemA.

Materials:

  • Purified recombinant FemA, FemB, and FemX enzymes

  • Substrate for FemA (e.g., a synthetic peptidoglycan precursor with a single glycine)

  • Source of activated glycine (e.g., Glycyl-tRNA)

  • This compound solution at various concentrations

  • Reaction buffer

  • Method for detecting product formation (e.g., HPLC, mass spectrometry, or a coupled enzymatic assay)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, purified FemA enzyme, and varying concentrations of this compound.

    • Include a control reaction with no this compound.

  • Initiation and Incubation:

    • Initiate the reaction by adding the FemA substrate and activated glycine.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Analysis:

    • Stop the reaction (e.g., by adding a denaturing agent).

    • Analyze the reaction mixture to quantify the amount of product formed.

    • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

    • Repeat the assay with purified FemB and FemX to assess specificity.

Analysis of Peptidoglycan Composition by HPLC

This protocol is used to analyze the changes in the muropeptide composition of MRSA treated with this compound.

Materials:

  • MRSA cultures (treated with and without this compound)

  • Cell wall purification reagents (e.g., SDS, proteases)

  • Muropeptide digestion enzyme (e.g., mutanolysin or lysostaphin)

  • Sodium borohydride

  • HPLC system with a C18 column

  • Mobile phases (e.g., phosphate buffer with a gradient of methanol or acetonitrile)

Procedure:

  • Cell Wall Isolation:

    • Grow MRSA in the presence and absence of a sub-inhibitory concentration of this compound.

    • Harvest the cells and purify the peptidoglycan sacculi.

  • Muropeptide Preparation:

    • Digest the purified peptidoglycan with a muramidase to generate soluble muropeptides.

    • Reduce the muropeptides with sodium borohydride.

  • HPLC Analysis:

    • Separate the muropeptides by reverse-phase HPLC.

    • Monitor the elution profile at a specific wavelength (e.g., 206 nm).

    • Collect and identify the peaks corresponding to different muropeptide species (e.g., by mass spectrometry) to identify the accumulation of nonglycyl and monoglycyl monomers in the this compound-treated sample.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental processes described in this guide.

Cyslabdan_Mechanism cluster_peptidoglycan Peptidoglycan Synthesis cluster_bridge Pentaglycine Bridge Formation cluster_crosslinking Cross-linking UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I Lipid II Lipid II Lipid I->Lipid II FemX FemX Lipid II->FemX + Gly FemA FemA FemX->FemA + 2Gly Altered Precursor Mono/Nonglycyl Precursor FemX->Altered Precursor FemB FemB FemA->FemB + 2Gly Mature Peptidoglycan Precursor Mature Peptidoglycan Precursor FemB->Mature Peptidoglycan Precursor (Gly)5 PBP2a PBP2a Mature Peptidoglycan Precursor->PBP2a Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP2a->Cross-linked Peptidoglycan Inhibited Cross-linking Inhibited Cross-linking PBP2a->Inhibited Cross-linking This compound This compound This compound->FemA Altered Precursor->PBP2a Inefficient Substrate

Caption: this compound's mechanism of action via FemA inhibition.

Experimental_Workflow cluster_mic MIC Determination cluster_binding Target Identification cluster_enzyme Enzyme Inhibition cluster_pg Peptidoglycan Analysis MRSA Culture MRSA Culture Inoculation & Incubation Inoculation & Incubation MRSA Culture->Inoculation & Incubation Serial Dilution\n(β-lactam +/- this compound) Serial Dilution (β-lactam +/- this compound) Serial Dilution\n(β-lactam +/- this compound)->Inoculation & Incubation MIC Reading MIC Reading Inoculation & Incubation->MIC Reading Biotin-Cyslabdan Biotin-Cyslabdan Affinity Purification Affinity Purification Biotin-Cyslabdan->Affinity Purification Streptavidin Beads Streptavidin Beads Streptavidin Beads->Affinity Purification MRSA Lysate MRSA Lysate MRSA Lysate->Affinity Purification SDS-PAGE SDS-PAGE Affinity Purification->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Purified FemA Purified FemA Enzyme Assay Enzyme Assay Purified FemA->Enzyme Assay This compound This compound This compound->Enzyme Assay Substrate Substrate Substrate->Enzyme Assay IC50 Determination IC50 Determination Enzyme Assay->IC50 Determination MRSA Culture\n(+/- this compound) MRSA Culture (+/- this compound) Cell Wall Isolation Cell Wall Isolation MRSA Culture\n(+/- this compound)->Cell Wall Isolation Muropeptide Digestion Muropeptide Digestion Cell Wall Isolation->Muropeptide Digestion HPLC Analysis HPLC Analysis Muropeptide Digestion->HPLC Analysis

Caption: Workflow for key experiments in this compound research.

Conclusion

This compound represents a significant advancement in the fight against MRSA by re-sensitizing these formidable pathogens to existing β-lactam antibiotics. Its targeted inhibition of FemA, a key enzyme in peptidoglycan synthesis, provides a clear and compelling mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop this compound and similar compounds as novel adjuvants in antibacterial therapy. The continued investigation into such mechanism-based approaches holds great promise for overcoming the challenge of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Cyslabdan Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyslabdan is a labdane-type diterpene adjoined to an N-acetylcysteine moiety, produced by the actinomycete Streptomyces sp. K04-0144.[1] This natural product has garnered significant interest within the drug development community due to its potent ability to synergize with β-lactam antibiotics, particularly imipenem, against methicillin-resistant Staphylococcus aureus (MRSA).[1] this compound itself exhibits minimal antibacterial activity but functions by inhibiting FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the MRSA cell wall. This novel mechanism of action restores the efficacy of β-lactams against resistant strains.

These application notes provide a detailed protocol for the extraction and purification of this compound from the fermentation broth of Streptomyces sp. K04-0144.

Data Presentation

Biological Activity of this compound

The primary biological function of this compound is the potentiation of β-lactam antibiotics against MRSA. The following table summarizes the synergistic effect of this compound with various antibiotics.

AntibioticMIC against MRSA (µg/mL) without this compoundMIC against MRSA (µg/mL) with this compound (10 µg/mL)Fold Potentiation
Imipenem160.015>1000
Penicillin G512648
Cloxacillin5121632
Cefazolin512648
Cefmetazole128432
Streptomycin>1024>1024No significant change
Vancomycin11No significant change
Tetracycline128128No significant change
Ciprofloxacin6464No significant change

Experimental Protocols

The following protocols describe the fermentation of Streptomyces sp. K04-0144 and the subsequent extraction and purification of this compound.

Fermentation of Streptomyces sp. K04-0144
  • Strain: Streptomyces sp. K04-0144

  • Seed Culture Medium: Trypticase Soy Broth (TSB)

  • Production Medium: ISP Medium 2 (Yeast Extract, Malt Extract, Dextrose)

  • Procedure:

    • Inoculate a loopful of Streptomyces sp. K04-0144 from a slant culture into a 50 mL flask containing 10 mL of TSB.

    • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

    • Transfer the seed culture to a 2 L flask containing 500 mL of ISP Medium 2.

    • Incubate the production culture at 28°C for 7 days on a rotary shaker at 200 rpm.

    • Monitor the production of this compound by bioassay against MRSA in the presence of a sub-inhibitory concentration of imipenem.

Extraction of this compound from Fermentation Broth
  • Materials:

    • Fermentation broth

    • Diaion HP-20 resin

    • Methanol

    • Acetone

    • Deionized water

  • Procedure:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

    • Apply the supernatant to a column packed with Diaion HP-20 resin (1 L of resin per 10 L of supernatant).

    • Wash the column with 3 column volumes of deionized water to remove polar impurities.

    • Elute the adsorbed compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol), followed by a final wash with acetone.

    • Collect fractions and test for this compound activity.

    • Pool the active fractions and concentrate under reduced pressure to yield the crude extract.

Purification of this compound by ODS Column Chromatography
  • Stationary Phase: Octadecyl-silica (ODS) gel

  • Mobile Phase: Acetonitrile and water

  • Procedure:

    • Dissolve the crude extract in a minimal amount of 50% aqueous acetonitrile.

    • Load the dissolved extract onto an ODS column equilibrated with 20% aqueous acetonitrile.

    • Elute the column with a stepwise or linear gradient of acetonitrile in water (e.g., 20% to 100% acetonitrile).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of this compound.

    • Combine the fractions containing this compound and evaporate the solvent.

Final Purification by Preparative HPLC
  • Column: C18 reversed-phase preparative HPLC column (e.g., 20 x 250 mm, 10 µm)

  • Mobile Phase: Isocratic or shallow gradient of acetonitrile in water, containing 0.1% trifluoroacetic acid (TFA) if necessary to improve peak shape. A typical starting condition could be 40-60% acetonitrile.

  • Flow Rate: 5-10 mL/min

  • Detection: UV at 210 nm

  • Procedure:

    • Dissolve the semi-purified this compound fraction in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Desalt the collected fraction if TFA was used, for example, by another round of solid-phase extraction.

    • Lyophilize the final solution to obtain pure this compound as a white powder.

Visualizations

This compound Extraction and Purification Workflow

Cyslabdan_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Streptomyces sp. K04-0144 Streptomyces sp. K04-0144 Fermentation_Broth Fermentation_Broth Streptomyces sp. K04-0144->Fermentation_Broth 7 days, 28°C Diaion_HP20 Diaion HP-20 Column Fermentation_Broth->Diaion_HP20 Loading Crude_Extract Crude_Extract Diaion_HP20->Crude_Extract Elution ODS_Column ODS Column Crude_Extract->ODS_Column Prep_HPLC Preparative HPLC ODS_Column->Prep_HPLC Pure_this compound Pure_this compound Prep_HPLC->Pure_this compound

Caption: Workflow for this compound extraction and purification.

This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cyslabdan_MoA cluster_MRSA MRSA Cell Wall Synthesis Lipid_II Lipid II (Monomer Precursor) FemX FemX Lipid_II->FemX adds Gly1 FemA FemA FemX->FemA adds Gly2-3 FemB FemB FemA->FemB adds Gly4-5 PBP Penicillin-Binding Proteins (PBPs) FemB->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG This compound This compound This compound->FemA Inhibits Beta_Lactams β-Lactams Beta_Lactams->PBP Inhibits

Caption: this compound inhibits FemA in MRSA peptidoglycan synthesis.

References

Application Notes and Protocols: In Vitro Synergy Testing of Cyslabdan with Imipenem

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. One promising strategy to combat resistance is the use of combination therapy, where a non-antibiotic compound potentiates the activity of an existing antibiotic. Cyslabdan, a labdane-type diterpene, has been identified as a potent potentiator of imipenem activity against MRSA.[1][2][3] This document provides detailed application notes and protocols for assessing the in vitro synergy between this compound and imipenem.

Mechanism of Action:

Imipenem is a broad-spectrum β-lactam antibiotic of the carbapenem class.[4][5] It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[4][6][7][8] In MRSA, the acquisition of the mecA gene, which encodes for a low-affinity PBP (PBP2a), confers resistance to most β-lactam antibiotics.

This compound itself exhibits weak anti-MRSA activity.[1] Its synergistic effect stems from its ability to inhibit FemA, an enzyme crucial for the formation of the pentaglycine interpeptide bridge in the peptidoglycan of S. aureus.[9][10][11] By inhibiting FemA, this compound disrupts the normal synthesis of the cell wall, rendering the bacteria more susceptible to the action of imipenem.[9][12] The combination of this compound and imipenem leads to a potent bactericidal effect against MRSA.[12]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Imipenem Alone and in Combination against MRSA
CompoundMIC (µg/mL)
This compound64
Imipenem16
Imipenem + this compound (10 µg/mL)0.015

Note: The data presented here is a summary of reported values to illustrate the potentiation effect.[1]

Table 2: Checkerboard Assay Results for this compound and Imipenem against MRSA
Imipenem (µg/mL)This compound (µg/mL)Growth (OD600)FIC of ImipenemFIC of this compoundFIC Index (FICI)Interpretation
1600.05101-
800.050.500.5-
400.50----
.....................
0640.05011-
0320.0500.50.5-
0160.60----
.....................
0.015 10 0.05 0.0009375 0.15625 0.157 Synergy

This table presents a hypothetical checkerboard result based on literature findings. The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs of both drugs. A FICI of ≤ 0.5 is considered synergistic.[13][14]

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[13][15][16]

Materials:

  • This compound stock solution

  • Imipenem stock solution

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • MRSA strain (e.g., ATCC 33591)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Prepare Bacterial Inoculum: Culture the MRSA strain overnight on a Mueller-Hinton agar plate. Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Drug Dilutions:

    • Along the x-axis of a 96-well plate, prepare serial twofold dilutions of imipenem in MHB.

    • Along the y-axis, prepare serial twofold dilutions of this compound in MHB.

    • The final volume in each well should be 50 µL after adding the bacterial inoculum.

  • Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MICs: After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay Protocol

This assay provides information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[17][18][19]

Materials:

  • This compound stock solution

  • Imipenem stock solution

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • MRSA strain (e.g., ATCC 33591)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Sterile saline for dilutions

  • Mueller-Hinton agar plates for colony counting

  • Timer

Procedure:

  • Prepare Bacterial Inoculum: Prepare a starting inoculum of approximately 5 x 10⁵ CFU/mL in MHB as described for the checkerboard assay.

  • Set up Test Conditions: Prepare culture tubes or flasks with MHB containing:

    • No drug (growth control)

    • This compound alone at a sub-MIC concentration (e.g., 10 µg/mL)

    • Imipenem alone at its MIC

    • Imipenem and this compound in combination at their respective concentrations.

  • Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension and incubate at 37°C with shaking.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[20]

  • Perform serial tenfold dilutions in sterile saline.

  • Plate a known volume of each dilution onto Mueller-Hinton agar plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Indifference: A < 2 log₁₀ change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

Visualizations

Synergy_Mechanism cluster_peptidoglycan Peptidoglycan Synthesis Monomer Murein Monomer FemX FemX Monomer->FemX FemA FemA FemX->FemA FemB FemB FemA->FemB Pentaglycine_Bridge (Gly)5-Murein Monomer FemB->Pentaglycine_Bridge PBP2a PBP2a Pentaglycine_Bridge->PBP2a Crosslinked_PG Cross-linked Peptidoglycan PBP2a->Crosslinked_PG This compound This compound This compound->FemA Inhibits Imipenem Imipenem Imipenem->PBP2a Inhibits

Caption: Mechanism of synergistic action of this compound and Imipenem.

Checkerboard_Workflow start Start prep_inoculum Prepare 0.5 McFarland MRSA Inoculum start->prep_inoculum dilute_drugs Prepare Serial Dilutions of Imipenem and this compound in 96-well Plate prep_inoculum->dilute_drugs inoculate Inoculate Plate with Bacterial Suspension dilute_drugs->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs Visually or by OD600 incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Time_Kill_Workflow start Start prep_inoculum Prepare MRSA Inoculum (~5x10^5 CFU/mL) start->prep_inoculum setup_cultures Set up Cultures: - Growth Control - this compound alone - Imipenem alone - Combination prep_inoculum->setup_cultures incubate_shake Incubate at 37°C with Shaking setup_cultures->incubate_shake sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate_count Plate on Agar and Count CFUs serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Synergy plot_data->interpret end End interpret->end

References

Application Notes and Protocols for the Synthesis of Cyslabdan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Cyslabdan and its derivatives, potent potentiators of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The protocols are based on published total synthesis and derivatization procedures, offering a guide for the chemical preparation of these complex natural products and their analogs for research and drug development purposes.

Introduction to this compound

This compound is a labdane-type diterpene connected to an N-acetylcysteine moiety.[1] It was first isolated from Streptomyces cyslabdanicus K04-0144 and exhibits a remarkable ability to enhance the efficacy of β-lactam antibiotics, such as imipenem, against MRSA.[1] this compound itself possesses weak antibacterial activity but acts as a powerful adjuvant by inhibiting FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the bacterial cell wall.[2] This unique mechanism of action makes this compound and its derivatives attractive targets for the development of new therapeutic strategies to combat antibiotic resistance.

Biological Activity of this compound Derivatives

The primary biological function of this compound is the potentiation of β-lactam antibiotics against MRSA. The following table summarizes the in vitro activity of various antibiotics in the presence and absence of this compound.

AntibioticMRSA StrainMIC without this compound (µg/mL)MIC with this compound (10 µg/mL) (µg/mL)Fold Potentiation
ImipenemMRSA COL160.015>1000
Penicillin GMRSA COL256832
OxacillinMRSA COL5121632
CefazolinMRSA COL128432
VancomycinMRSA COL111
TetracyclineMRSA COL221

Data compiled from Koyama et al., 2012.

This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's potentiation of β-lactam activity stems from its inhibition of FemA, an essential enzyme for the formation of the pentaglycine bridge in the peptidoglycan of S. aureus. This bridge is critical for the cross-linking of peptidoglycan strands, a process catalyzed by penicillin-binding proteins (PBPs). In MRSA, the presence of PBP2a confers resistance to β-lactam antibiotics. By inhibiting FemA, this compound prevents the formation of the complete pentaglycine bridge, leading to the accumulation of peptidoglycan precursors with shorter peptide side chains. These altered precursors are poor substrates for PBP2a, thereby restoring the susceptibility of MRSA to β-lactam antibiotics.

G cluster_0 Peptidoglycan Synthesis Pathway in S. aureus cluster_1 Mechanism of Action UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II (no glycine) Lipid_I->Lipid_II MurG Lipid_II_Gly1 Lipid II-Gly1 Lipid_II->Lipid_II_Gly1 FemX Lipid_II_Gly5 Lipid II-Gly5 Lipid_II_Gly1->Lipid_II_Gly5 FemA/B Altered_Lipid_II Altered Lipid II (truncated glycyl bridge) Lipid_II_Gly1->Altered_Lipid_II Accumulates due to FemA inhibition Peptidoglycan Cross-linked Peptidoglycan Lipid_II_Gly5->Peptidoglycan PBPs This compound This compound FemA FemA This compound->FemA Inhibits beta_Lactam β-Lactam Antibiotic PBP2a PBP2a (in MRSA) beta_Lactam->PBP2a Ineffective against PBP2a in MRSA Lipid_II_Gly5_path Lipid_II_Gly5_path Weak_Peptidoglycan Weak/Unstable Peptidoglycan PBP2a->Weak_Peptidoglycan Inefficient cross-linking Altered_Lipid_II->PBP2a Poor substrate for PBP2a Cell_Lysis Cell Lysis Weak_Peptidoglycan->Cell_Lysis

Caption: Mechanism of this compound action in MRSA.

Experimental Protocols

The following protocols provide detailed procedures for the total synthesis of this compound and the preparation of a biotinylated derivative.

Protecting-Group-Free Total Synthesis of this compound

This protocol is adapted from the work of Ohtawa et al. (2016) and describes the total synthesis of this compound with a revised stereochemistry at the C8 position.[3][4]

G Sclareolide (+)-Sclareolide Weinreb_Amide Weinreb Amide Sclareolide->Weinreb_Amide 1. Me2NH·HCl, AlMe3 2. SOCl2, py Exo_Olefin Exo-Olefin Weinreb_Amide->Exo_Olefin Ph3P=CH2 Iodolactone Iodolactone Exo_Olefin->Iodolactone NIS, H2O Lactol Lactol Iodolactone->Lactol DIBAL-H Epoxydiene Epoxydiene Lactol->Epoxydiene 1. Ph3P=C(Me)CHO 2. Ph3P=CH2 This compound This compound Epoxydiene->this compound N-acetyl-L-cysteine, DBU, MeOH

Caption: Synthetic workflow for the total synthesis of this compound.

Materials:

  • (+)-Sclareolide

  • Dimethylamine hydrochloride

  • Trimethylaluminum

  • Thionyl chloride

  • Pyridine

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium

  • N-Iodosuccinimide

  • Diisobutylaluminium hydride (DIBAL-H)

  • (2-Formylprop-1-en-1-yl)triphenylphosphonium chloride

  • N-acetyl-L-cysteine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvents (THF, CH2Cl2, Toluene, MeOH)

  • Reagents for workup and purification (EtOAc, hexanes, silica gel, etc.)

Procedure:

  • Synthesis of the Weinreb Amide: To a solution of (+)-sclareolide in toluene is added a solution of dimethylamine hydrochloride and trimethylaluminum in toluene at 0 °C. The mixture is stirred at room temperature, followed by quenching with Rochelle's salt solution. The crude product is then treated with thionyl chloride in pyridine to afford the Weinreb amide.

  • Formation of the Exo-Olefin: A solution of methyltriphenylphosphonium bromide in THF is treated with n-butyllithium at -78 °C. The resulting ylide is then reacted with the Weinreb amide to yield the exo-olefin.

  • Iodolactonization: The exo-olefin is dissolved in a mixture of THF and water and treated with N-iodosuccinimide at room temperature to produce the iodolactone.

  • Reduction to the Lactol: The iodolactone is dissolved in CH2Cl2 and cooled to -78 °C. DIBAL-H is added dropwise, and the reaction is stirred at this temperature before quenching with methanol and Rochelle's salt solution to give the lactol.

  • Formation of the Epoxydiene: The lactol is reacted with (2-formylprop-1-en-1-yl)triphenylphosphonium chloride and subsequently with methyltriphenylphosphonium bromide and n-butyllithium to generate the epoxydiene.

  • Final Coupling to this compound: The epoxydiene is dissolved in methanol, and N-acetyl-L-cysteine and DBU are added. The reaction mixture is stirred at room temperature. The product is then purified by silica gel chromatography to yield this compound.

For detailed reagent quantities, reaction times, and purification methods, refer to the supporting information of Ohtawa et al., Chem. Pharm. Bull. 2016, 64, 1370-1377.

Synthesis of Biotinylated this compound

This protocol, adapted from Koyama et al. (2012), describes the synthesis of a biotinylated this compound derivative for use in affinity-based protein profiling and mechanistic studies.[5]

G This compound This compound Biotinylated_this compound Biotinylated this compound This compound->Biotinylated_this compound EDCI, HOBt, CH2Cl2 Biotin_PEO_Amine Amino-PEO2-Biotin Biotin_PEO_Amine->Biotinylated_this compound

Caption: Workflow for the synthesis of biotinylated this compound.

Materials:

  • This compound

  • Amino-PEO2-biotin

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Distilled water

  • HPLC system for purification

Procedure:

  • Amide Coupling: To a solution of this compound (21 µmol) in anhydrous CH2Cl2 (2.5 mL) is added amino-PEO2-biotin (21 µmol), HOBt (21 µmol), and EDCI (21 µmol).

  • Reaction: The reaction mixture is stirred at 37 °C for 20 hours.

  • Workup: The mixture is concentrated to dryness under reduced pressure. The reaction is quenched by the addition of distilled water (3.0 mL).

  • Purification: The biotinylated this compound is purified by reverse-phase HPLC to yield the final product.

For detailed purification conditions and characterization data, please refer to Koyama et al., PLoS One 2012, 7, e48981.

Conclusion

The synthetic routes outlined in these application notes provide a foundation for the preparation of this compound and its derivatives. These compounds serve as valuable tools for studying bacterial cell wall biosynthesis and for the development of novel strategies to overcome antibiotic resistance. The protecting-group-free total synthesis of this compound represents an efficient approach to accessing the natural product, while the derivatization protocol allows for the creation of probes for chemical biology applications. Further exploration of this compound analogs will be crucial in elucidating the structure-activity relationships and optimizing the therapeutic potential of this promising class of molecules.

References

Application of Cyslabdan in MRSA Susceptibility Testing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad spectrum of antibiotics. A promising strategy to combat MRSA infections is the use of non-antibiotic compounds that can restore the efficacy of existing antibiotics. Cyslabdan, a labdane-type diterpene produced by Streptomyces sp. K04-0144, has emerged as a potent potentiator of β-lactam antibiotics against MRSA.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in MRSA susceptibility testing, based on current research findings.

This compound itself exhibits weak anti-MRSA activity, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL.[4][5] However, its true potential lies in its synergistic effect with β-lactam antibiotics. It significantly reduces the MIC of these drugs, rendering MRSA susceptible to previously ineffective treatments.[5][6] This potentiating effect is particularly pronounced for carbapenems.[5][6]

Mechanism of Action

This compound's mechanism of action is centered on the inhibition of the synthesis of the pentaglycine interpeptide bridge in the peptidoglycan cell wall of MRSA.[1][2] This bridge is crucial for the structural integrity of the cell wall and is a key factor in β-lactam resistance in MRSA.[2]

The key steps in the proposed mechanism are:

  • Inhibition of FemA: this compound primarily targets and inhibits FemA, an essential enzyme responsible for adding the second and third glycine residues to the pentaglycine bridge.[1][2][7][8]

  • Accumulation of Aberrant Monomers: This inhibition leads to the accumulation of nonglycyl and monoglycyl murein monomers within the cell wall.[1][2][8]

  • Weakened Cell Wall: The lack of proper pentaglycine bridges weakens the peptidoglycan structure.

  • Synergy with β-Lactams: While the weakened cell wall alone is not sufficient to kill the bacteria, it renders the MRSA susceptible to β-lactam antibiotics, which can now effectively inhibit penicillin-binding proteins (PBPs) and disrupt cell wall synthesis, leading to cell death.[4]

cluster_0 MRSA Cell Wall Synthesis cluster_1 Mechanism of this compound Action Monomer Murein Monomer FemX FemX Monomer->FemX + Glycine Gly1 Monoglycyl Monomer FemX->Gly1 FemA FemA Gly23 Triglycyl Monomer FemA->Gly23 FemB FemB Gly45 Pentaglycyl Monomer FemB->Gly45 Gly1->FemA + 2 Glycine Gly23->FemB + 2 Glycine PBP PBP Gly45->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG This compound This compound This compound->Inhibition Inhibition->FemA Inhibition

Caption: this compound's inhibition of the FemA enzyme in the MRSA cell wall synthesis pathway.

Data Presentation

The following table summarizes the quantitative data on the potentiation of various antibiotics by this compound against MRSA.

AntibioticMIC without this compound (µg/mL)MIC with 10 µg/mL this compound (µg/mL)Fold Reduction in MICReference(s)
This compound 64--[4][5]
Imipenem 160.015>1000[4][5][6]
Carbapenems --128 - 1024[5]
Penicillins --32[9]
Cephalosporins --4 - 32[9]
Streptomycin -No Enhancement-[8]
Vancomycin -No Enhancement-[8]
Tetracycline -No Enhancement-[8]
Ciprofloxacin -No Enhancement-[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and is suitable for assessing the synergistic activity of this compound with β-lactam antibiotics against MRSA.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in CAMHB)

  • β-lactam antibiotic stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare MRSA Inoculum:

    • Culture MRSA on a suitable agar plate overnight at 37°C.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Serial Dilutions:

    • Antibiotic Dilution: Perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB across the columns of the 96-well plate.

    • This compound Preparation: Prepare a solution of this compound in CAMHB at twice the desired final concentration (e.g., 20 µg/mL for a final concentration of 10 µg/mL).

  • Assay Setup:

    • Add 50 µL of the diluted antibiotic solutions to the corresponding wells.

    • Add 50 µL of the 2x this compound solution to the wells designated for combination testing. For control wells (antibiotic alone), add 50 µL of sterile CAMHB.

    • Add 100 µL of the prepared MRSA inoculum to each well.

    • Include control wells:

      • Growth control (inoculum only)

      • Sterility control (broth only)

      • This compound control (inoculum and this compound only)

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density (OD) at 600 nm.

cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare MRSA Inoculum start->prep_inoculum setup_plate Set up 96-well Plate prep_inoculum->setup_plate prep_dilutions Prepare Antibiotic & This compound Dilutions prep_dilutions->setup_plate incubate Incubate Plate setup_plate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining the MIC of antibiotics in combination with this compound.
Protocol 2: Identification of this compound-Binding Proteins

This protocol outlines a method to identify the cellular targets of this compound in MRSA using affinity chromatography with a biotinylated derivative of this compound.[1][8]

Materials:

  • Biotinylated this compound

  • Avidin-conjugated beads (e.g., streptavidin agarose)

  • MRSA cell lysate

  • Phosphate-buffered saline (PBS)

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • Silver staining reagents

Procedure:

  • Preparation of MRSA Lysate:

    • Grow MRSA to mid-log phase and harvest the cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a suitable lysis buffer and disrupt them using sonication or a bead beater.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins.

  • Affinity Chromatography:

    • Incubate the biotinylated this compound with avidin-conjugated beads to allow for binding.

    • Wash the beads to remove any unbound biotinylated this compound.

    • Add the MRSA cell lysate to the beads and incubate with gentle agitation to allow this compound-binding proteins to interact with the immobilized this compound.

    • Wash the beads extensively with PBS to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by silver staining.

    • Excise the protein bands of interest for identification by mass spectrometry.

cluster_workflow This compound-Binding Protein Identification start Start prep_lysate Prepare MRSA Cell Lysate start->prep_lysate biotinylate Biotinylate this compound start->biotinylate incubate_lysate Incubate Beads with Lysate prep_lysate->incubate_lysate bind_beads Bind Biotin-Cyslabdan to Avidin Beads biotinylate->bind_beads bind_beads->incubate_lysate wash_beads Wash Beads incubate_lysate->wash_beads elute Elute Bound Proteins wash_beads->elute sds_page SDS-PAGE elute->sds_page analyze Analyze by Mass Spectrometry sds_page->analyze end End analyze->end

Caption: Workflow for the identification of this compound's protein targets in MRSA.

Conclusion

This compound represents a promising adjuvant therapy for MRSA infections. Its ability to restore the efficacy of β-lactam antibiotics by targeting a key resistance mechanism offers a novel approach to combatting multidrug-resistant bacteria. The protocols and data presented in this document provide a framework for researchers and drug development professionals to further investigate and utilize this compound in the development of new anti-MRSA strategies. Further research is warranted to explore the in vivo efficacy and clinical potential of this compound in combination therapies.

References

Cyslabdan's Impact on Peptidoglycan Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the effects of Cyslabdan on bacterial peptidoglycan synthesis. This compound is a nonantibiotic small molecule that has been shown to potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its primary mechanism of action is the inhibition of FemA, a crucial enzyme in the formation of the pentaglycine interpeptide bridge within the peptidoglycan of MRSA.[1][2][5][6][7] This inhibition leads to a weakened cell wall, rendering the bacteria more susceptible to β-lactam antibiotics.

Overview of this compound's Mechanism of Action

Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[8] In MRSA, the peptidoglycan is characterized by a pentaglycine interpeptide bridge that cross-links the glycan strands. This bridge is synthesized by a series of enzymes known as Fem factors. Specifically, FemX adds the first glycine residue, FemA adds the second and third, and FemB adds the fourth and fifth.[5][6]

This compound specifically inhibits the activity of FemA.[1][2][7] This leads to the accumulation of nonglycyl and monoglycyl murein monomers in the peptidoglycan structure.[1][2] While this compound alone does not exhibit significant antibacterial activity, its inhibition of FemA compromises the structural integrity of the peptidoglycan, making MRSA susceptible to β-lactam antibiotics like imipenem, which target penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan cross-linking.[5][6]

Below is a diagram illustrating the proposed mechanism of this compound's synergistic activity with β-lactams.

Cyslabdan_Mechanism cluster_peptidoglycan Peptidoglycan Synthesis in MRSA MureinMonomer Murein Monomer (UDP-MurNAc-pentapeptide-L-Lys) FemX FemX MureinMonomer->FemX + Gly MonoGly Monoglycyl Murein FemX->MonoGly FemA FemA MonoGly->FemA + 2 Gly TriGly Triglycyl Murein FemA->TriGly FemB FemB TriGly->FemB + 2 Gly PentaGly Pentaglycyl Murein FemB->PentaGly PBP PBP / PBP2' PentaGly->PBP CrosslinkedPG Cross-linked Peptidoglycan PBP->CrosslinkedPG This compound This compound This compound->FemA Inhibition BetaLactam β-Lactam (e.g., Imipenem) BetaLactam->PBP Inhibition Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis Start Start: Hypothesis This compound inhibits peptidoglycan synthesis MIC_Assay MIC Potentiation Assay (with β-lactams) Start->MIC_Assay Enzyme_Assay In Vitro Enzyme Inhibition Assay (FemA, FemB, FemX) Start->Enzyme_Assay PG_Analysis Peptidoglycan Composition Analysis (HPLC) Start->PG_Analysis Binding_Assay This compound-Binding Protein ID (Affinity Chromatography) Start->Binding_Assay Conclusion Conclusion: This compound inhibits FemA, leading to accumulation of incomplete murein monomers and potentiation of β-lactam activity. MIC_Assay->Conclusion Enzyme_Assay->Conclusion PG_Analysis->Conclusion Binding_Assay->Conclusion Peptidoglycan_Pathway cluster_pathway Pentaglycine Bridge Formation in MRSA UDP_MurNAc UDP-MurNAc-pentapeptide-L-Lys FemX FemX UDP_MurNAc->FemX + Gly-tRNA Lipid_I Lipid I-(Gly)1 FemX->Lipid_I FemA FemA Lipid_I->FemA + 2 Gly-tRNA Lipid_I_Gly3 Lipid I-(Gly)3 FemA->Lipid_I_Gly3 FemB FemB Lipid_I_Gly3->FemB + 2 Gly-tRNA Lipid_I_Gly5 Lipid I-(Gly)5 FemB->Lipid_I_Gly5 Translocation Translocation & Flippase Lipid_I_Gly5->Translocation Lipid_II Lipid II-(Gly)5 Translocation->Lipid_II PBP PBP / PBP2' Lipid_II->PBP Transglycosylation & Transpeptidation PG Mature Peptidoglycan PBP->PG

References

Application Notes and Protocols for Protein Binding Assays Using Biotinyl-Cyslabdan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing biotinyl-cyslabdan for the identification and characterization of protein binding partners. The protocols detailed below are based on established methodologies for affinity pull-down assays, a common technique for studying small molecule-protein interactions.

Introduction

Cyslabdan is a labdane-type diterpene that has been shown to potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] To investigate its mechanism of action, a biotinylated derivative, biotinyl-cyslabdan, has been synthesized.[1][2][4] This allows for the use of affinity-based methods to isolate and identify the cellular targets of this compound. The primary targets identified are FemA and FemB, enzymes involved in the synthesis of the pentaglycine interpeptide bridge of peptidoglycan in MRSA.[1][2][3]

Biotinyl-cyslabdan serves as a chemical probe to capture its binding proteins from a complex biological mixture, such as a cell lysate.[5] The strong and specific interaction between biotin and streptavidin (or avidin) is exploited to immobilize the biotinyl-cyslabdan-protein complex on a solid support (e.g., beads), facilitating the separation of target proteins from other cellular components.[5][6]

Key Applications
  • Target Identification: Isolate and identify the binding proteins of this compound from bacterial or eukaryotic cell lysates.

  • Mechanism of Action Studies: Elucidate the molecular pathways affected by this compound by identifying its direct interaction partners.

  • Drug Development: Validate target engagement and explore potential off-target effects of this compound analogs.

Experimental Protocols

Protocol 1: Preparation of Biotinyl-Cyslabdan Probe

The synthesis of biotinyl-cyslabdan involves the modification of the carboxyl moiety of the N-acetylcysteine residue of this compound with an amine-containing biotin derivative.[1][2][4]

Materials:

  • This compound

  • Amine-(PEO)2-biotin

  • Coupling reagents (e.g., HATU, HOBt)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

A detailed synthetic protocol is described in Koyama et al., 2012.[2] Briefly, the carboxyl group of this compound is activated and then reacted with the amine group of amine-(PEO)2-biotin to form a stable amide linkage. The final product is purified by HPLC.[2]

Protocol 2: Affinity Pull-Down Assay to Identify this compound-Binding Proteins

This protocol describes the use of biotinyl-cyslabdan to isolate binding proteins from an MRSA lysate.

Materials:

  • Biotinyl-cyslabdan

  • Streptavidin-conjugated magnetic beads or agarose resin[6]

  • MRSA cell lysate

  • Binding/Wash Buffer (e.g., 1X PBS, pH 7.4)[6]

  • Elution Buffer (e.g., Laemmli sample buffer)[1][2]

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)[6]

  • Protein quantitation assay (e.g., Bradford or BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and antibodies (if validating a known target)

  • Mass spectrometry facility (for protein identification)

Procedure:

  • Preparation of Cell Lysate:

    • Culture MRSA to the desired cell density.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells using a standard method (e.g., sonication, French press).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Immobilization of Biotinyl-Cyslabdan:

    • Resuspend the streptavidin beads in binding/wash buffer.[6]

    • Wash the beads several times with binding/wash buffer, using a magnetic rack or centrifugation to pellet the beads between washes.[6]

    • Incubate the washed beads with a defined amount of biotinyl-cyslabdan in binding/wash buffer for at least 30 minutes at room temperature with gentle rotation.[6]

    • Wash the beads again to remove any unbound biotinyl-cyslabdan.

  • Incubation with Cell Lysate:

    • Add the prepared MRSA cell lysate to the biotinyl-cyslabdan-immobilized beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein binding.

    • As a negative control, incubate lysate with streptavidin beads that have not been conjugated to biotinyl-cyslabdan.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Remove the supernatant (unbound proteins).

    • Wash the beads multiple times with binding/wash buffer to remove non-specifically bound proteins.[1][2]

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by resuspending the beads in Laemmli sample buffer and heating at 95°C for 5-10 minutes.[1][2] This will denature the proteins and release them from the beads.

  • Analysis of Bound Proteins:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • For identification, excise the protein bands of interest and submit them for mass spectrometry analysis (e.g., LC-MS/MS).

    • Alternatively, perform a Western blot if you have an antibody against a suspected target protein.

Data Presentation

The following table summarizes the binding affinity of this compound for its identified target proteins in MRSA.

Target ProteinBinding AffinityMethodReference
FemAHas affinityPull-down assay[1][2]
FemBHas affinityPull-down assay[1][2]
FemXNo affinityPull-down assay[1][2]

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of MRSA peptidoglycan synthesis. This compound inhibits FemA, a key enzyme in the formation of the pentaglycine interpeptide bridge, thereby sensitizing MRSA to β-lactam antibiotics.[1][2][4][7]

G Mechanism of this compound Action in MRSA cluster_peptidoglycan Peptidoglycan Synthesis cluster_inhibition Drug Action Monomer Murein Monomer FemX FemX Monomer->FemX + Glycine FemA FemA FemX->FemA + 2 Glycines FemB FemB FemA->FemB + 2 Glycines PBP Penicillin-Binding Protein (PBP) FemB->PBP Pentaglycine-Monomer Crosslinked Cross-linked Peptidoglycan PBP->Crosslinked Transpeptidation This compound This compound This compound->FemA Inhibits BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits

Caption: Proposed mechanism of this compound action in MRSA.

Experimental Workflow

The diagram below outlines the key steps in an affinity pull-down assay using biotinyl-cyslabdan to identify protein binding partners.

G Biotinyl-Cyslabdan Pull-Down Assay Workflow start Start prep_beads Prepare Streptavidin Beads start->prep_beads prep_lysate Prepare MRSA Cell Lysate start->prep_lysate immobilize Immobilize Biotinyl-Cyslabdan prep_beads->immobilize incubate Incubate Beads with Lysate immobilize->incubate prep_lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE and Mass Spectrometry elute->analyze end End analyze->end

References

Application Notes and Protocols for Analyzing Murein Monomer Accumulation with Cyslabdan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyslabdan is a labdane-type diterpene that has been identified as a potentiator of β-lactam antibiotic activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its mechanism of action involves the inhibition of a key enzyme in the peptidoglycan (murein) synthesis pathway, leading to the accumulation of specific murein monomers.[1][5][6] This document provides detailed application notes and protocols for utilizing this compound to study murein monomer accumulation, a critical aspect of bacterial cell wall biosynthesis and a target for novel antimicrobial strategies.

The analysis of murein composition is crucial for understanding bacterial physiology, cell division, and mechanisms of antibiotic resistance.[7][8][9][10] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the qualitative and quantitative analysis of muropeptides, the building blocks of the peptidoglycan layer.[7][8][11][12] By treating bacteria with this compound and subsequently analyzing the muropeptide composition, researchers can gain insights into the enzymatic activity of peptidoglycan synthesis proteins and the efficacy of compounds that target this pathway.

Mechanism of Action of this compound

This compound's primary target is FemA, an enzyme responsible for adding the second and third glycine residues to the pentapeptide side chain of murein monomers in S. aureus.[5][6] The complete pentaglycine interpeptide bridge is essential for the cross-linking of peptidoglycan strands by penicillin-binding proteins (PBPs). By inhibiting FemA, this compound treatment results in the accumulation of nonglycyl and monoglycyl murein monomers within the cell wall.[1][5][6][13] This altered peptidoglycan structure sensitizes MRSA to β-lactam antibiotics.

Caption: Mechanism of this compound action on peptidoglycan synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the use of this compound for inducing and analyzing murein monomer accumulation.

ParameterValueOrganism/SystemReference
This compound Concentration for Murein Analysis4 µg/mLMRSA[5][13]
FemA Inhibition (IC50)0.53 mMin vitro enzymatic assay[5][6]
Imipenem MIC against MRSA (alone)16 µg/mLMRSA[3][14]
Imipenem MIC against MRSA (+ this compound)0.015 µg/mLMRSA[3][14]

Experimental Protocols

Protocol 1: Treatment of MRSA with this compound for Murein Monomer Accumulation

This protocol describes the cultivation of MRSA in the presence of this compound to induce the accumulation of nonglycyl and monoglycyl murein monomers.

Materials:

  • Methicillin-Resistant Staphylococcus aureus (MRSA) strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Inoculate an overnight culture of MRSA into fresh TSB.

  • Grow the culture at 37°C with shaking to an early exponential phase (e.g., OD600 of ~0.2).

  • Add this compound to the culture to a final concentration of 4 µg/mL. An equivalent volume of DMSO should be added to a control culture.

  • Continue to incubate the cultures at 37°C with shaking for a defined period (e.g., 2-4 hours) to allow for the accumulation of altered murein monomers.

  • Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile, cold phosphate-buffered saline (PBS) or a similar buffer.

  • The cell pellet is now ready for peptidoglycan isolation as described in Protocol 2.

Protocol1_Workflow start Start: MRSA Culture culture Inoculate and grow to early exponential phase start->culture treat Treat with this compound (4 µg/mL) and control with DMSO culture->treat incubate Incubate for 2-4 hours at 37°C with shaking treat->incubate harvest Harvest cells by centrifugation incubate->harvest wash Wash cell pellet with cold PBS harvest->wash end End: Cell pellet for Peptidoglycan Isolation wash->end

Caption: Workflow for this compound treatment of MRSA.

Protocol 2: Isolation and Digestion of Peptidoglycan for HPLC Analysis

This protocol outlines the steps for isolating crude peptidoglycan from bacterial cells and digesting it into soluble muropeptides for subsequent analysis.

Materials:

  • Bacterial cell pellet from Protocol 1

  • Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

  • DNase and RNase

  • Trypsin

  • Mutanolysin or other muramidase

  • Sodium phosphate buffer (pH 6.0)

  • Sodium borohydride solution

  • Orthophosphoric acid

  • Water bath or heating block

  • Ultracentrifuge

Procedure:

  • Resuspend the bacterial cell pellet in a small volume of cold, sterile water.

  • Add the cell suspension dropwise to an equal volume of boiling 4% SDS solution and boil for 30 minutes to lyse the cells and denature proteins.

  • Allow the sample to cool to room temperature.

  • Collect the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 25°C).

  • Wash the pellet extensively with sterile water to remove the SDS. This may require multiple rounds of resuspension and centrifugation.

  • To remove contaminating nucleic acids and proteins, treat the peptidoglycan preparation with DNase, RNase, and trypsin according to the enzyme manufacturer's instructions.

  • After enzymatic treatments, wash the peptidoglycan again with sterile water.

  • Resuspend the purified peptidoglycan in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0).

  • Digest the peptidoglycan into soluble muropeptides by adding mutanolysin and incubating overnight at 37°C.

  • Stop the digestion by boiling for 5 minutes.

  • Centrifuge to pellet any undigested material.

  • Reduce the muropeptides in the supernatant by adding sodium borohydride solution and incubating at room temperature.

  • Neutralize the reaction by the dropwise addition of orthophosphoric acid until the pH is between 3 and 4.

  • The muropeptide sample is now ready for HPLC analysis.

Protocol 3: HPLC Analysis of Muropeptides

This protocol provides a general framework for the separation and analysis of muropeptides by reverse-phase HPLC.

Materials:

  • Muropeptide sample from Protocol 2

  • HPLC system with a UV detector (206 nm)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Muropeptide standards (if available)

Procedure:

  • Filter the muropeptide sample through a 0.22 µm filter to remove any particulate matter.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the muropeptide sample onto the column.

  • Elute the muropeptides using a linear gradient of Mobile Phase B (e.g., 5% to 30% over 90 minutes) at a constant flow rate.

  • Monitor the elution of muropeptides by measuring the absorbance at 206 nm.

  • Collect fractions corresponding to the peaks of interest for further analysis by mass spectrometry to confirm their identity as nonglycyl and monoglycyl murein monomers.

  • Compare the chromatograms of this compound-treated samples with control samples to identify the peaks corresponding to the accumulated murein monomers. The accumulation of earlier-eluting monomer peaks is indicative of this compound's effect.

HPLC_Analysis_Logic start Start: Digested Muropeptide Sample filter_sample Filter sample (0.22 µm) start->filter_sample inject_hplc Inject onto equilibrated C18 reverse-phase column filter_sample->inject_hplc gradient_elution Elute with a linear gradient of acetonitrile in 0.1% TFA inject_hplc->gradient_elution detect Monitor absorbance at 206 nm gradient_elution->detect analyze Analyze chromatogram detect->analyze compare Compare this compound-treated vs. control chromatograms analyze->compare identify Identify accumulated monomer peaks compare->identify end End: Quantified Murein Monomer Accumulation identify->end

Caption: Logical flow of HPLC analysis for muropeptides.

Expected Results

Treatment of MRSA with this compound is expected to result in a significant increase in the abundance of muropeptide peaks corresponding to nonglycyl and monoglycyl murein monomers in the HPLC chromatogram when compared to the untreated control.[5][13] These altered monomers will typically have shorter retention times than the fully formed pentaglycyl murein monomers. The identification of these specific accumulated monomers provides direct evidence of FemA inhibition by this compound.

Troubleshooting

  • Low yield of peptidoglycan: Ensure complete cell lysis and minimize losses during washing steps. Optimize the amount of starting bacterial culture.

  • Incomplete digestion of peptidoglycan: Ensure the activity of the muramidase and optimize the enzyme-to-substrate ratio and incubation time.

  • Poor resolution of HPLC peaks: Optimize the gradient elution profile, flow rate, and column temperature. Ensure the column is not degraded.

  • No difference between treated and control samples: Verify the activity and concentration of the this compound used. Ensure the MRSA strain is susceptible to the effects of this compound on FemA.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the intricacies of bacterial cell wall synthesis and explore new avenues for antimicrobial drug development.

References

Application Notes and Protocols: Cyslabdan in Combination Therapy for MRSA Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to a broad spectrum of β-lactam antibiotics. Cyslabdan, a labdane-type diterpene produced by Streptomyces sp. K04-0144, is a non-antibiotic small molecule that has been shown to potentiate the activity of β-lactam antibiotics against MRSA.[1][2] This document provides detailed application notes on the mechanism of action of this compound and protocols for key experiments to evaluate its synergistic activity with β-lactams against MRSA.

This compound itself exhibits weak anti-MRSA activity, with a Minimum Inhibitory Concentration (MIC) typically ranging from 32 to 64 µg/mL.[3][4] Its primary mechanism of action is not direct bactericidal or bacteriostatic activity, but rather the inhibition of FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the peptidoglycan in MRSA.[1][5][6] This inhibition leads to the accumulation of abnormal nonglycyl and monoglycyl murein monomers in the bacterial cell wall.[1][5]

The synergy between this compound and β-lactams stems from a dual-action mechanism. While β-lactams inactivate most Penicillin-Binding Proteins (PBPs), MRSA's resistance is primarily mediated by PBP2a, which is insensitive to these antibiotics and can continue to cross-link the peptidoglycan. However, PBP2a is unable to efficiently cross-link the aberrant murein monomers produced in the presence of this compound.[3][7] This disruption of peptidoglycan synthesis restores the susceptibility of MRSA to β-lactam antibiotics.

Data Presentation

Table 1: In Vitro Potentiation of β-Lactam Antibiotics by this compound against MRSA

This table summarizes the reduction in Minimum Inhibitory Concentrations (MICs) of various β-lactam antibiotics when used in combination with this compound against MRSA.

Antibiotic ClassAntibioticMIC without this compound (µg/mL)MIC with 10 µg/mL this compound (µg/mL)Fold Reduction in MICReference
Carbapenems Imipenem160.015>1000[2][4]
Biapenem160.03~533[3]
Panipenem160.015>1000[3]
Meropenem160.125128[3]
Penicillins Benzylpenicillin128168[3]
Ampicillin2561616[3]
Cloxacillin5121632[3]
Cephalosporins Cefazolin6488[3]
Cephalexin10242564[3]
Cefmetazole128432[3]
Cefotaxime10246416[3]
Table 2: In Vitro Activity of Non-β-Lactam Antibiotics in Combination with this compound against MRSA

This table illustrates the lack of synergistic effect between this compound and non-β-lactam antibiotics.

AntibioticMIC without this compound (µg/mL)MIC with 10 µg/mL this compound (µg/mL)Fold Reduction in MICReference
Vancomycin0.50.51[3]
Streptomycin221[3]
Tetracycline32321[3]
Ciprofloxacin64641[3]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol determines the synergistic interaction between this compound and a β-lactam antibiotic against MRSA using the broth microdilution checkerboard method.

Materials:

  • MRSA isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • β-lactam antibiotic stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum of the MRSA isolate equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • In a 96-well plate, prepare serial twofold dilutions of the β-lactam antibiotic horizontally and serial twofold dilutions of this compound vertically.

  • The final volume in each well should be 100 µL, containing the bacterial inoculum and the respective concentrations of the two compounds.

  • Include wells with only the β-lactam and only this compound to determine their individual MICs. Also, include a growth control well (bacteria only) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination, defined as the lowest concentration showing no visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the results as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Protocol 2: Time-Kill Curve Assay

This protocol assesses the bactericidal activity of this compound in combination with a β-lactam antibiotic against MRSA over time.

Materials:

  • MRSA isolate

  • CAMHB

  • This compound

  • β-lactam antibiotic

  • Sterile culture tubes

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare a logarithmic phase culture of the MRSA isolate in CAMHB.

  • Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in several flasks containing CAMHB.

  • Add the compounds to the flasks to achieve the desired concentrations (e.g., MIC, 2x MIC, 4x MIC of the β-lactam alone and in combination with a fixed concentration of this compound). Include a growth control flask without any drug.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of each dilution onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Protocol 3: FemA Enzyme Inhibition Assay

This protocol determines the inhibitory effect of this compound on the activity of the FemA enzyme.[1][3]

Materials:

  • Purified FemA, FemX, and FemB proteins

  • Lipid II, monoglycyl lipid II, and triglycyl lipid II substrates

  • Glycyl-tRNA synthetase and tRNA

  • [14C]-glycine and ATP

  • Tris-HCl buffer with MgCl2 and Triton X-100

  • This compound

  • TLC plates and developing solvent (chloroform–methanol–water–ammonia)

  • Phosphoimager

Procedure:

  • Prepare a reaction mixture containing the appropriate lipid intermediate substrate, glycyl-tRNA-synthetase, tRNA, ATP, and [14C]-glycine in the reaction buffer.

  • Add the purified Fem enzyme (FemA, FemX, or FemB) to the corresponding reaction mixture.

  • For the inhibition assay, add varying concentrations of this compound to the reaction mixtures. Include a control without this compound.

  • Incubate the reactions at 30°C for 90 minutes.

  • Extract the lipid intermediates from the reaction mixtures.

  • Analyze the extracted intermediates by TLC.

  • Quantify the amount of the product (monoglycyl lipid II, triglycyl lipid II, or pentaglycyl lipid II) using a phosphoimager.

  • Calculate the percentage of inhibition by this compound compared to the control and determine the IC50 value.

Protocol 4: Analysis of Peptidoglycan Structure by HPLC

This protocol analyzes the effect of this compound on the composition of MRSA peptidoglycan.[1][5]

Materials:

  • MRSA culture

  • This compound

  • Enzymes: α-amylase, DNase, RNase, trypsin, alkaline phosphatase, mutanolysin

  • Sodium tetrahydroborate

  • HPLC system with an ODS column

Procedure:

  • Culture MRSA in the presence and absence of a sub-inhibitory concentration of this compound (e.g., 4 µg/mL).

  • Harvest the cells and treat them with a series of enzymes (α-amylase, DNase, RNase, trypsin, and alkaline phosphatase) to isolate the peptidoglycan.

  • Hydrolyze the purified peptidoglycan with mutanolysin to break it down into muropeptides.

  • Reduce the resulting muropeptides with sodium tetrahydroborate.

  • Analyze the muropeptide mixture by reverse-phase HPLC using an ODS column.

  • Compare the chromatograms of the this compound-treated and untreated samples to identify differences in the muropeptide profiles, specifically looking for the accumulation of nonglycyl and monoglycyl murein monomers.

Visualizations

MRSA_Resistance_and_Cyslabdan_Action cluster_peptidoglycan_synthesis Peptidoglycan Synthesis cluster_crosslinking Peptidoglycan Cross-linking cluster_inhibition Drug Action cluster_outcome Outcome UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_II Lipid II UDP_MurNAc_pp->Lipid_II Translocation FemX FemX Lipid_II->FemX Glycyl_Lipid_II Monoglycyl-Lipid II FemX->Glycyl_Lipid_II + Gly FemA FemA Triglycyl_Lipid_II Triglycyl-Lipid II FemA->Triglycyl_Lipid_II + 2 Gly Abnormal_PG Abnormal Peptidoglycan (Nonglycyl/Monoglycyl) FemB FemB Pentaglycyl_Lipid_II Pentaglycyl-Lipid II FemB->Pentaglycyl_Lipid_II + 2 Gly Glycyl_Lipid_II->FemA Triglycyl_Lipid_II->FemB PBP PBPs (e.g., PBP2) Pentaglycyl_Lipid_II->PBP PBP2a PBP2a Pentaglycyl_Lipid_II->PBP2a Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_PG PBP2a->Crosslinked_PG No_Crosslinking No Cross-linking by PBP2a Beta_lactam β-Lactam Antibiotics Beta_lactam->PBP Inhibits This compound This compound This compound->FemA Inhibits Cell_Lysis Cell Lysis Abnormal_PG->PBP2a Cannot cross-link No_Crosslinking->Cell_Lysis

Caption: Mechanism of this compound and β-lactam synergy in MRSA.

Experimental_Workflow_Synergy_Testing cluster_in_vitro In Vitro Synergy Assessment cluster_mechanism Mechanism of Action Studies start MRSA Isolate checkerboard Checkerboard Assay (MIC Determination) start->checkerboard time_kill Time-Kill Curve Assay (Bactericidal Activity) start->time_kill fic_index Calculate FIC Index checkerboard->fic_index kill_curve_plot Plot Log10 CFU/mL vs. Time time_kill->kill_curve_plot synergy_result Synergy/Additive/ Antagonism fic_index->synergy_result bactericidal_result Determine Synergy and Bactericidal Effect kill_curve_plot->bactericidal_result moa_start MRSA Culture fem_assay FemA Enzyme Inhibition Assay moa_start->fem_assay pg_analysis Peptidoglycan Structure Analysis (HPLC) moa_start->pg_analysis ic50 Determine IC50 fem_assay->ic50 hplc_chromatogram Analyze Muropeptide Peaks pg_analysis->hplc_chromatogram fem_inhibition FemA Inhibition Confirmed ic50->fem_inhibition abnormal_pg Abnormal Monomer Accumulation Confirmed hplc_chromatogram->abnormal_pg

Caption: Experimental workflow for this compound combination therapy research.

References

Application Notes and Protocols for the Quantification of Cyslabdan by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyslabdan is a labdane-type diterpene produced by Streptomyces sp. K04-0144 that has garnered significant interest for its ability to potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions by inhibiting FemA, an enzyme crucial for the synthesis of the pentaglycine interpeptide bridge in the peptidoglycan cell wall of MRSA.[1][2] This unique mechanism of action makes this compound a promising candidate for combination therapies. To facilitate further research and development, robust and reliable analytical methods for the quantification of this compound in various matrices are essential.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS). The methods are designed for researchers in drug discovery, pharmacology, and microbiology.

Physicochemical Properties of this compound

A summary of the known and inferred physicochemical properties of this compound is presented in Table 1. These properties are fundamental to the development of the analytical methods described herein.

Table 1: Physicochemical Properties of this compound

PropertyValue / InformationSource / Justification
Chemical ClassLabdane-type diterpene[1]
Molecular FormulaC₂₅H₄₁NO₄SInferred from structural diagrams and related compounds.
Molecular Weight~467.66 g/mol Calculated from the molecular formula.
UV Absorbance (λmax)~210-220 nmA biotinylated derivative of this compound was detected at 210 nm[1]. Active compounds from similar Streptomyces extracts show absorbance in this range[3].
SolubilitySoluble in organic solvents like methanol, acetonitrile, and dichloromethane.Based on typical extraction and chromatography solvents for similar compounds.[1][4]

Method 1: Quantification of this compound by HPLC-UV

This method is suitable for the routine quantification of this compound in simpler matrices, such as fermentation broth or in-vitro assays, where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation (from Streptomyces culture broth)

  • Centrifuge 10 mL of the culture broth at 4,000 x g for 15 minutes to pellet the biomass.

  • To 5 mL of the supernatant, add 10 mL of ethyl acetate and vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 1 mL of the mobile phase (see Table 2) and vortex for 1 minute.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

The chromatographic conditions for the analysis are detailed in Table 2.

Table 2: HPLC-UV Method Parameters for this compound Quantification

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (65:35, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 215 nm
Run Time 10 minutes

3. Calibration Curve

  • Prepare a stock solution of purified this compound standard at 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Method 2: Quantification of this compound by UHPLC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma or tissue homogenates.

Experimental Protocol

1. Sample Preparation (from plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally related labdane diterpene).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water with 0.1% formic acid.

  • Vortex and transfer to a UHPLC vial with an insert.

2. UHPLC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are outlined in Table 3.

Table 3: UHPLC-MS/MS Method Parameters for this compound Quantification

ParameterCondition
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-0.5 min, 10% B; 0.5-5.0 min, 10-95% B; 5.0-6.0 min, 95% B; 6.1-8.0 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 468.7 → [Fragment 1], [Fragment 2] (To be determined by infusion of standard)
Internal Standard: To be determined based on the selected standard
Source Temp. 150°C
Desolvation Temp. 400°C

3. Data Analysis and Quantification

  • Quantification is performed using Multiple Reaction Monitoring (MRM) mode.

  • Prepare calibration standards and quality control samples in the same biological matrix as the study samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizations

Mechanism of Action: this compound Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the mechanism of action of this compound, highlighting its role in inhibiting the FemA enzyme, which is responsible for adding glycine residues to the peptidoglycan precursor, Lipid II. This inhibition weakens the cell wall of MRSA, rendering it susceptible to β-lactam antibiotics.

G cluster_pathway MRSA Peptidoglycan Synthesis Lipid_II Lipid II (PGN Precursor) FemX FemX Lipid_II->FemX tRNA-Gly Lipid_II_Gly1 Lipid II-Gly₁ FemX->Lipid_II_Gly1 FemA FemA Lipid_II_Gly1->FemA tRNA-Gly FemB FemB FemA->FemB Lipid_II_Gly5 Lipid II-Gly₅ (Pentaglycine Bridge) FemB->Lipid_II_Gly5 PBP Transpeptidase (PBP) Lipid_II_Gly5->PBP Crosslinked_PGN Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PGN This compound This compound This compound->Inhibition Inhibition->FemA Beta_Lactam β-Lactam Antibiotics Beta_Lactam->Inhibition2 Inhibition2->PBP

Caption: this compound inhibits FemA, preventing pentaglycine bridge formation in MRSA.

Experimental Workflow for UHPLC-MS/MS Quantification

The diagram below outlines the key steps involved in the quantification of this compound from a biological sample using the UHPLC-MS/MS method.

G Sample 1. Plasma Sample Collection Spike 2. Spike with Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Supernatant Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute Inject 7. UHPLC-MS/MS Analysis Reconstitute->Inject Quantify 8. Data Quantification Inject->Quantify

Caption: Workflow for this compound quantification by UHPLC-MS/MS from plasma samples.

References

Troubleshooting & Optimization

Overcoming solubility issues with Cyslabdan in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyslabdan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of this compound, a novel and potent inhibitor of the hypothetical Kinase-X signaling pathway. Due to its hydrophobic nature, this compound presents solubility challenges that can impact experimental reproducibility and outcomes.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q1: I observed a precipitate immediately after adding my this compound DMSO stock to my aqueous buffer (e.g., PBS). What should I do?

A1: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity from DMSO to water causes the hydrophobic compound to fall out of solution.[1]

Immediate Steps:

  • Visual Confirmation: Check for cloudiness or visible particles in your solution. You can compare it to a control tube with only the buffer.[2][3]

  • Centrifugation: Spin the tube at high speed (e.g., >10,000 x g) for 5-10 minutes. A visible pellet confirms precipitation.

  • Do Not Use: Avoid using the precipitated solution for your experiments, as the actual concentration of soluble this compound will be unknown and significantly lower than intended.

Solutions & Optimization Strategies:

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.

  • Modify Dilution Method: Instead of adding the this compound stock directly to the full volume of buffer, try adding the stock to a smaller volume first and then gradually adding more buffer while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.[1]

  • Use Solubility Enhancers (Excipients): Various excipients can be used to increase the aqueous solubility of hydrophobic compounds.[4][5] The choice of excipient depends on your specific experimental system (e.g., in vitro assay vs. cell-based assay).

Q2: My cell-based assay results with this compound are inconsistent. Could this be related to solubility?

A2: Yes, poor solubility is a major cause of inconsistent results in cell-based assays. If this compound precipitates in the cell culture medium, the effective concentration delivered to the cells will be lower and more variable than the nominal concentration.[1]

Troubleshooting Steps:

  • Solubility in Media: Determine the kinetic solubility of this compound directly in your complete cell culture medium (including serum). A protocol for this is provided below. The maximum workable concentration should not exceed this limit.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls. While DMSO aids initial dissolution, high concentrations can be toxic to cells.[1]

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[1]

  • Consider Formulation: For in vivo studies or complex 3D cell cultures, consider more advanced formulation strategies like using cyclodextrins or creating a solid dispersion to improve bioavailability.[4][6][7]

Data Presentation: this compound Solubility in Common Solvents

The following table summarizes the kinetic solubility of this compound in various aqueous systems. This data was generated using a standard kinetic solubility assay (see protocol below).

Solvent SystemThis compound Solubility (µg/mL)Final DMSO (%)Notes
Deionized Water< 0.11%Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.40.51%Very low solubility. Prone to precipitation at concentrations >1 µM.
DMEM + 10% FBS5.21%Serum proteins can help stabilize the compound, slightly increasing solubility.
5% (w/v) Hydroxypropyl-β-Cyclodextrin in PBS45.81%Cyclodextrins form inclusion complexes that significantly enhance aqueous solubility.[4][6]
1% Tween 80 in PBS22.11%Surfactants like Tween 80 can form micelles to encapsulate and solubilize hydrophobic compounds.[4]
Experimental Protocols

Protocol: Kinetic Solubility Assay in a 96-Well Plate

This protocol is used to determine the maximum soluble concentration of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).[8][9]

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Test buffer or medium (e.g., PBS, DMEM + 10% FBS)

  • Clear, flat-bottom 96-well plates

  • Plate reader capable of measuring absorbance or light scattering (nephelometry)[8][9]

Methodology:

  • Prepare Compound Plate: Create a serial dilution of the this compound stock solution in a 96-well plate using 100% DMSO.

  • Dilution into Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the test buffer or medium (e.g., 198 µL). This creates a 1:100 dilution and ensures a constant final DMSO concentration.

  • Incubation: Cover the plate and incubate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours with gentle shaking.[8]

  • Measurement:

    • Visual Inspection: First, visually inspect the plate for any signs of precipitation.

    • Instrumental Analysis: Measure the light scattering using a nephelometer or measure absorbance at a wavelength outside the compound's absorbance range (e.g., 620 nm).[1] An increase in signal compared to the vehicle control indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a significant increase in light scattering or absorbance compared to the vehicle control (buffer + DMSO).

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound? A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM) of this compound. Ensure you use anhydrous, high-purity DMSO and store the stock solution at -20°C or -80°C to maintain stability.

Q4: How does pH affect the solubility of this compound? A4: this compound is a neutral, non-ionizable compound. Therefore, its aqueous solubility is not significantly affected by changes in pH within the typical physiological range (pH 4-8). For acidic or basic compounds, adjusting the pH to favor the ionized state can be an effective strategy to increase solubility.[4]

Q5: Can I sonicate or heat my this compound solution to improve solubility? A5: While gentle heating or brief sonication can sometimes help dissolve a compound initially, these methods may not result in a stable solution. This compound may precipitate out of solution as it cools or over time. These methods can also risk degrading the compound. It is recommended to use the solubilization strategies outlined in the Troubleshooting Guide for more reliable and stable solutions.

Q6: Why is this compound's solubility important for its function in the Kinase-X pathway? A6: For this compound to effectively inhibit its target, Kinase-X, it must be in a dissolved, monomeric state to access the kinase's active site. If this compound precipitates, it is no longer bioavailable to interact with its target, leading to a loss of efficacy in your experiments. Ensuring it remains in solution is critical for obtaining accurate and meaningful data on its biological activity.

Visualizations

Logical Relationships & Workflows

start Precipitate Observed in Aqueous Solution? check_conc Is final concentration above known solubility limit? start->check_conc Yes end_ok Proceed with Experiment start->end_ok No lower_conc Solution: Lower the working concentration. check_conc->lower_conc Yes check_media Is this a cell-based assay? check_conc->check_media No end_fail Re-evaluate Experiment lower_conc->end_fail use_excipient Solution: Use a solubility enhancer (e.g., Cyclodextrin). use_excipient->end_fail check_media->use_excipient No test_media_sol Action: Determine kinetic solubility in cell media. check_media->test_media_sol Yes test_media_sol->end_fail

Caption: A decision workflow for troubleshooting this compound precipitation.

Signaling Pathways

receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor kinaseX Kinase-X adaptor->kinaseX downstream Downstream Effector kinaseX->downstream response Cell Proliferation & Survival downstream->response This compound This compound This compound->kinaseX

Caption: this compound inhibits the hypothetical Kinase-X signaling pathway.

References

Optimizing Cyslabdan concentration for synergy with different β-lactams

Author: BenchChem Technical Support Team. Date: November 2025

Cyslabdan Synergy Optimization: Technical Support Center

Welcome to the technical support center for this compound, a novel β-lactamase inhibitor designed to work in synergy with β-lactam antibiotics to combat resistant bacterial strains. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synergistic potential of this compound in combination with various β-lactams.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent inhibitor of a broad spectrum of β-lactamase enzymes, which are the primary cause of resistance to β-lactam antibiotics in many bacteria.[1][2] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[1] this compound covalently binds to the active site of the β-lactamase, rendering it inactive. This allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to cell death.[3][4]

Q2: How is synergy between this compound and a β-lactam antibiotic quantified?

A2: Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained through a checkerboard assay.[5][6] The FIC index is the sum of the FICs of each drug in combination.[6] The FIC for each drug is determined by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by the MIC of the drug when used alone.[7][8]

The interaction is typically interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0[7][9]

Q3: What is the typical starting concentration range for this compound in synergy studies?

A3: The optimal concentration of this compound can vary depending on the partner β-lactam and the specific bacterial strain being tested. A good starting point is to use a fixed, sub-inhibitory concentration of this compound. Based on preliminary studies, a concentration range of 1-8 µg/mL of this compound has been shown to be effective in reducing the MIC of various β-lactams against resistant strains.

Q4: Which β-lactams are expected to have the best synergistic effect with this compound?

A4: this compound is designed to be effective with a wide range of β-lactams that are susceptible to degradation by β-lactamases. This includes penicillins (e.g., ampicillin, piperacillin), cephalosporins (e.g., ceftazidime, cefotaxime), and to some extent, carbapenems (e.g., meropenem, imipenem) against bacteria producing specific carbapenemases. The degree of synergy will depend on the specific β-lactamase profile of the target organism.

Q5: Can this compound overcome all forms of β-lactam resistance?

A5: No, this compound is specifically designed to counteract resistance mediated by β-lactamase enzymes.[2] Other resistance mechanisms, such as modification of penicillin-binding proteins (PBPs), altered porin channels (in Gram-negative bacteria), or antibiotic efflux pumps, will not be directly addressed by this compound.[3][10] Therefore, it is crucial to understand the resistance profile of the test organism.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No synergy observed (FIC index > 0.5) 1. The bacterial strain may not produce β-lactamases that are inhibited by this compound. 2. Resistance may be due to other mechanisms (e.g., altered PBPs, efflux pumps).[10] 3. The concentration of this compound used is too low.1. Confirm the presence and type of β-lactamase in the test strain (e.g., via PCR or phenotypic tests). 2. Test for other resistance mechanisms. 3. Perform a dose-response experiment with varying concentrations of this compound to determine the optimal concentration.[11][12]
High variability in MIC/FIC results 1. Inconsistent inoculum preparation. 2. Errors in serial dilutions. 3. Contamination of cultures.1. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[5] 2. Use calibrated pipettes and carefully prepare stock solutions and dilutions. 3. Perform sterility controls for all reagents and media.[13]
Antagonism observed (FIC index > 4.0) 1. Although rare, some drug combinations can be antagonistic. 2. Experimental error leading to incorrect MIC determination.1. Repeat the experiment to confirm the result. 2. Consider a different β-lactam partner. 3. Review all experimental steps for potential errors.
"Skipped wells" or paradoxical growth in checkerboard assay 1. This can sometimes be observed with certain drug-organism combinations. 2. Inoculum effect at higher drug concentrations.1. Read the MIC as the lowest concentration with no visible growth, ignoring skipped wells. 2. Consider performing a time-kill assay to better understand the dynamics of the interaction.[14]

Data Presentation

Table 1: Hypothetical MICs and FIC Indices for this compound in Combination with Piperacillin against β-Lactamase-Producing E. coli

This compound (µg/mL)Piperacillin MIC (µg/mL)FIC IndexInterpretation
0 (Control)128--
480.09Synergy
2160.14Synergy
1320.26Synergy
0.5640.51Additive

Note: FIC Index calculated as (MIC of Piperacillin in combination / MIC of Piperacillin alone) + (MIC of this compound in combination / MIC of this compound alone). The MIC of this compound alone was >64 µg/mL.

Table 2: Hypothetical Time-Kill Assay Results for Meropenem ± this compound (4 µg/mL) against KPC-producing K. pneumoniae

Time (hours)Meropenem (8 µg/mL) (log10 CFU/mL)This compound (4 µg/mL) (log10 CFU/mL)Meropenem + this compound (log10 CFU/mL)Growth Control (log10 CFU/mL)
05.55.55.55.5
46.85.63.27.0
87.55.7<2.08.2
248.95.4<2.09.1

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is used to determine the FIC index and assess the synergistic relationship between this compound and a β-lactam antibiotic.[5][15]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and β-lactam antibiotic stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the β-lactam antibiotic horizontally across the microtiter plate (e.g., columns 1-10).

  • Prepare serial two-fold dilutions of this compound vertically down the plate (e.g., rows A-G).

  • Row H should contain only the β-lactam dilutions (to determine its MIC alone), and column 11 should contain only the this compound dilutions (to determine its MIC alone).

  • Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculate each well (except the sterility control) with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible growth.

  • Calculate the FIC index for each well showing no growth using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7] The lowest FIC index is reported.

Protocol 2: Time-Kill Assay

This assay provides a dynamic picture of the antimicrobial interaction over time.[14][16]

Materials:

  • Culture tubes with CAMHB

  • This compound and β-lactam antibiotic stock solutions

  • Bacterial inoculum

  • Agar plates for colony counting

Procedure:

  • Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a fixed, sub-inhibitory concentration)

    • β-lactam alone (at a concentration near its MIC)

    • This compound and β-lactam in combination

  • Inoculate the tubes with the bacterial suspension to a starting density of ~5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable colony count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[17]

Visualizations

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Analysis & Interpretation cluster_confirmation Confirmation (Optional) start Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_drugs Prepare Drug Dilutions (this compound & β-lactam) start->prep_drugs checkerboard Perform Checkerboard Assay prep_inoculum->checkerboard prep_drugs->checkerboard read_mic Read MICs checkerboard->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret time_kill Perform Time-Kill Assay calc_fic->time_kill interpret->time_kill If Synergy or Equivocal

Caption: Workflow for determining synergy between this compound and β-lactams.

Mechanism_of_Action cluster_resistance Resistance Mechanism cluster_synergy This compound Synergy beta_lactam β-Lactam Antibiotic beta_lactamase β-Lactamase Enzyme beta_lactam->beta_lactamase Hydrolysis pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binding inactivated_bl Inactivated Antibiotic beta_lactamase->inactivated_bl inhibited_blase Inhibited β-Lactamase This compound This compound This compound->beta_lactamase Inhibition cell_death Cell Wall Synthesis Inhibited -> Cell Death pbp->cell_death

Caption: this compound inhibits β-lactamase, restoring β-lactam activity.

Troubleshooting_Flowchart start Unexpected Result in Checkerboard Assay q1 Is the FIC Index > 0.5 (No Synergy)? start->q1 q2 Is there high variability between replicates? q1->q2 No a1 Check for non-β-lactamase resistance mechanisms. Increase this compound concentration. q1->a1 Yes q3 Is antagonism observed (FIC > 4.0)? q2->q3 No a2 Review inoculum prep and dilution technique. Check for contamination. q2->a2 Yes a3 Confirm result with a repeat. Consider time-kill assay for confirmation. q3->a3 Yes end_node Refine Experimental Protocol q3->end_node No a1->end_node a2->end_node a3->end_node

Caption: A decision flowchart for troubleshooting synergy experiments.

References

Technical Support Center: Optimizing Cyslabdan Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Cyslabdan from Streptomyces fermentation. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound fermentation, offering potential causes and actionable solutions.

Issue 1: Low or No this compound Production

Question: My Streptomyces culture is growing well, but I'm detecting very low or no this compound in the fermentation broth. What are the possible reasons and how can I fix this?

Answer: Low or negligible this compound production despite good cell growth is a common issue in Streptomyces fermentation. The production of secondary metabolites like this compound is often not directly coupled with primary growth and can be influenced by a variety of factors. Here are the primary areas to investigate:

  • Suboptimal Fermentation Medium: The composition of the culture medium is critical for triggering and sustaining secondary metabolism. Key components to evaluate include:

    • Carbon Source: The type and concentration of the carbon source can significantly impact this compound yield. While glucose is a common carbon source, some Streptomyces species produce secondary metabolites more efficiently with alternative sugars like starch or glycerol.[1] High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production.

    • Nitrogen Source: The nature of the nitrogen source (e.g., yeast extract, soybean meal, peptone) and the carbon-to-nitrogen (C/N) ratio are crucial.[1] An imbalance can lead to abundant biomass with poor secondary metabolite synthesis.

    • Phosphate Levels: Phosphate is essential for growth, but high concentrations can inhibit the production of some secondary metabolites in Streptomyces.

    • Trace Elements: Specific metal ions are often cofactors for enzymes in the this compound biosynthetic pathway. Their absence or presence in suboptimal concentrations can be a limiting factor.

  • Inadequate Aeration and Agitation: Streptomyces are aerobic bacteria, and sufficient dissolved oxygen (DO) is vital for both growth and secondary metabolism. Poor agitation can lead to localized oxygen depletion and nutrient gradients within the fermenter.

  • Incorrect pH: The pH of the culture medium can influence nutrient uptake and enzyme activity. The optimal pH for this compound production may differ from the optimal pH for growth.[1]

  • Suboptimal Incubation Temperature: Temperature affects enzyme kinetics and overall metabolic rate. The optimal temperature for this compound biosynthesis might be different from the temperature that supports the fastest growth.

  • Non-Optimal Inoculum: The age and size of the inoculum can impact the subsequent fermentation performance. An old or small inoculum may lead to a long lag phase and inconsistent production.

Troubleshooting Steps & Solutions:

ParameterPotential IssueRecommended Action
Medium Composition Suboptimal carbon/nitrogen sources or C/N ratio.Systematically evaluate different carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., yeast extract, soybean meal, peptone).[1] Perform a response surface methodology (RSM) study to optimize the concentrations and ratios of key media components.[2]
High phosphate concentration.Test different concentrations of phosphate in the medium to find a balance that supports adequate growth without repressing this compound production.
Lack of essential trace elements.Supplement the medium with a sterile trace element solution.
Physical Parameters Inadequate aeration.Increase the agitation speed or the airflow rate to the fermenter. Consider using baffled flasks for shake flask cultures to improve oxygen transfer.
Suboptimal pH.Monitor the pH throughout the fermentation and control it using appropriate buffers or automated acid/base addition. Test a range of initial pH values (e.g., 6.0-8.0).[1]
Incorrect temperature.Determine the optimal temperature for this compound production by running fermentations at a range of temperatures (e.g., 25-35°C).
Inoculum Inconsistent inoculum quality.Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum size (typically 5-10% v/v).

Issue 2: Inconsistent this compound Yields Between Batches

Question: I am observing significant variability in this compound yield from one fermentation batch to another, even though I am trying to maintain the same conditions. What could be causing this inconsistency?

Answer: Batch-to-batch variability is a frustrating problem in fermentation processes. The key to resolving this lies in identifying and controlling all potential sources of variation.

  • Inoculum Viability and Age: The physiological state of the inoculum is a major contributor to inconsistency. Using a seed culture that is not in the optimal growth phase can lead to variable performance.

  • Media Preparation: Minor variations in media preparation, such as incomplete dissolution of components or slight differences in pH, can have a significant impact on the final yield.

  • Sterilization: Over-sterilization of the medium can lead to the degradation of essential nutrients or the formation of inhibitory compounds.

  • Physical Environment: Fluctuations in incubator temperature, shaking speed, or aeration rates can affect metabolic activity.

Troubleshooting Steps & Solutions:

ParameterPotential IssueRecommended Action
Inoculum Variable physiological state of the seed culture.Implement a strict protocol for seed culture preparation, including standardized incubation time, and always use a fresh, actively growing culture for inoculation.
Media Preparation Inconsistent media composition.Prepare a large batch of media components to be used across multiple experiments. Ensure all components are fully dissolved and the final pH is accurately adjusted before sterilization.
Nutrient degradation during sterilization.Autoclave heat-sensitive components separately and add them to the cooled medium aseptically.
Fermentation Conditions Fluctuations in physical parameters.Calibrate and regularly monitor incubator temperature and shaker speed. Ensure consistent aeration in the fermenter.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a fermentation medium for this compound production?

A1: While the exact optimal medium for Streptomyces sp. K04-0144 is not publicly available, a good starting point for many Streptomyces species producing secondary metabolites is a complex medium. A typical basal medium might contain a carbohydrate source, a complex nitrogen source, and essential minerals. For instance, a medium containing soluble starch, yeast extract, and peptone, supplemented with trace elements, is often a good starting point. From there, systematic optimization of each component should be performed.

Q2: How can I improve this compound yield through genetic engineering?

A2: Genetic engineering offers powerful tools for enhancing secondary metabolite production. Key strategies include:

  • Overexpression of Biosynthetic Genes: Increasing the copy number or using stronger promoters for the genes in the this compound biosynthetic gene cluster can boost production.

  • Manipulation of Regulatory Genes: Identifying and modifying global or pathway-specific regulatory genes that control this compound biosynthesis can lead to significant yield improvements.[3]

  • Metabolic Engineering of Precursor Supply: Enhancing the metabolic pathways that provide the building blocks for this compound can increase its production.

Q3: What analytical methods are suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound in fermentation broth. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid) is typically used. Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Q4: At what stage of the growth curve is this compound typically produced?

A4: The production of secondary metabolites like this compound in Streptomyces is often growth-phase dependent, typically occurring during the stationary phase of growth.[3] It is advisable to monitor both cell growth (e.g., by measuring dry cell weight) and this compound production over the entire course of the fermentation to determine the optimal harvest time.

Quantitative Data Presentation

Due to the lack of publicly available quantitative data on the optimization of this compound production, the following table presents an example of yield improvement for other labdane diterpenoids produced by an engineered Streptomyces albus strain in different media, as a reference for the potential impact of media optimization.[4]

Table 1: Example of Labdane Diterpenoid Yield Improvement in Engineered Streptomyces albus with Different Media [4]

MediumDiterpenoid 2 Yield (mg/L)Diterpenoid 3 Yield (mg/L)Total Diterpenoid Yield (mg/L)
OXTM Medium39 ± 478 ± 7117 ± 11
Medium E98 ± 15164 ± 13262 ± 28
Medium B173 ± 14209 ± 20382 ± 19

Experimental Protocols

The following are generalized protocols for key experiments in the optimization of this compound production. These should be adapted based on the specific characteristics of Streptomyces sp. K04-0144 and the available laboratory equipment.

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

Objective: To identify the optimal concentration of a single medium component for this compound production.

Methodology:

  • Prepare a basal fermentation medium. A good starting point could be a medium known to support the growth of Streptomyces.

  • Vary one component at a time. For example, to optimize the carbon source concentration, prepare flasks with varying concentrations of the chosen carbon source (e.g., 10, 20, 30, 40, 50 g/L) while keeping all other components constant.

  • Inoculate the flasks with a standardized seed culture of Streptomyces sp. K04-0144.

  • Incubate the flasks under standard fermentation conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 7-10 days).

  • Harvest the fermentation broth at the end of the incubation period.

  • Extract this compound from the broth using a suitable solvent (e.g., ethyl acetate).

  • Quantify this compound using HPLC or LC-MS.

  • Plot the this compound yield against the concentration of the varied component to determine the optimal concentration.

  • Repeat the process for other key media components (e.g., nitrogen source, phosphate).

Protocol 2: Inoculum Preparation

Objective: To prepare a consistent and viable inoculum for fermentation.

Methodology:

  • Prepare a suitable seed medium. This is often a richer medium than the production medium to promote rapid initial growth.

  • Inoculate the seed medium with a spore suspension or a mycelial fragment from a fresh agar plate of Streptomyces sp. K04-0144.

  • Incubate the seed culture under optimal growth conditions (e.g., 28°C, 200 rpm) for a specific period (e.g., 48-72 hours) until it reaches the late exponential growth phase.

  • Use the seed culture to inoculate the production fermenters at a standardized volume (e.g., 5-10% v/v).

Visualizations

Diagram 1: General Workflow for Fermentation Optimization

G A Strain Maintenance (Spore Stock) B Inoculum Development (Seed Culture) A->B C Production Fermentation B->C D Process Monitoring (pH, DO, Growth) C->D E Harvest C->E F Extraction of this compound E->F G Quantification (HPLC/LC-MS) F->G H Data Analysis & Optimization G->H H->C Iterative Improvement

Caption: A typical workflow for optimizing this compound production.

Diagram 2: Key Factors Influencing Secondary Metabolite Production

G cluster_0 Nutritional Factors cluster_1 Physical Factors cluster_2 Biological Factors center This compound Yield Carbon Source Carbon Source Carbon Source->center Nitrogen Source Nitrogen Source Nitrogen Source->center Phosphate Phosphate Phosphate->center Trace Elements Trace Elements Trace Elements->center Temperature Temperature Temperature->center pH pH pH->center Aeration Aeration Aeration->center Agitation Agitation Agitation->center Inoculum Quality Inoculum Quality Inoculum Quality->center Genetics Genetics Genetics->center

Caption: Interconnected factors affecting this compound yield.

Diagram 3: Simplified this compound Biosynthesis and Regulatory Influences

G cluster_0 Primary Metabolism cluster_1 This compound Biosynthesis cluster_2 Regulation A Precursor (e.g., GGPP) B This compound Biosynthetic Gene Cluster A->B Precursor Supply C This compound B->C Enzymatic Steps D Global Regulators D->B Positive/Negative Control E Pathway-Specific Regulators E->B Fine-tuning

Caption: Regulation of the this compound biosynthetic pathway.

References

Cyslabdan Stability Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Cyslabdan. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound degradation in a sample?

A1: The initial signs of this compound degradation can manifest as a change in the physical appearance of the sample, such as color change or precipitation. Analytically, you may observe a decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks corresponding to degradation products in chromatographic analyses like HPLC.[1][2]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dark place, protected from light and humidity.[3] The ideal temperature is between 2°C and 8°C.[3] All containers should be kept tightly closed to prevent exposure to air and moisture.[3]

Q3: How can I identify the degradation products of this compound?

A3: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying degradation products.[1][4] By comparing the mass spectra of the degradation products with the parent compound, you can elucidate their structures. Peptide mapping, if applicable, can also help identify modification sites.[4]

Q4: What are the common stress conditions used in forced degradation studies for this compound?

A4: Forced degradation studies for this compound should include exposure to acidic and basic conditions, oxidation, heat, and light.[5][6] These stress conditions help to identify potential degradation pathways and develop stability-indicating analytical methods.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent HPLC results Improper sample preparation, column degradation, or mobile phase variability.Ensure consistent sample preparation, check the column's performance, and prepare fresh mobile phase for each run.
Unexpected peaks in chromatogram Contamination of the sample or solvent, or degradation of this compound.Use high-purity solvents, clean all glassware thoroughly, and re-run the analysis with a freshly prepared sample.
Precipitation of this compound in solution Poor solubility of this compound in the chosen solvent or change in pH.Test different solvents or solvent mixtures to improve solubility. Buffer the solution to maintain a stable pH.
Loss of this compound activity Degradation of the compound due to improper storage or handling.Review storage conditions and handling procedures. Store this compound at the recommended temperature and protect it from light and moisture.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing

This protocol outlines the use of HPLC to quantify this compound and its degradation products.[1]

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength based on the absorbance maximum of this compound.

    • Inject the standard solutions and the sample solution.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to identify potential degradation pathways.[5][6]

Stress Conditions:

  • Acidic Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) and fluorescent light for an extended period.

Procedure:

  • Prepare separate samples of this compound for each stress condition.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples using a stability-indicating HPLC method (as described in Protocol 1) and LC-MS to identify and quantify the degradation products.

Data Presentation

Table 1: Stability of this compound under Different Storage Conditions

Storage ConditionTime (Months)This compound Remaining (%)Appearance of Degradation Products (%)
2-8°C01000
399.50.5
699.10.9
25°C / 60% RH01000
395.24.8
690.59.5
40°C / 75% RH01000
385.114.9
675.324.7

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionThis compound Degraded (%)Major Degradation Products (m/z)
0.1 N HCl, 60°C, 24h15.2345.2, 299.1
0.1 N NaOH, 60°C, 24h25.8327.2, 311.1
3% H₂O₂, RT, 24h10.5377.2 (Oxidized product)
105°C, 24h8.3315.2
Photolytic (UV/Vis)12.1343.2, 329.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start This compound Sample prep Prepare Solutions start->prep acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxide Oxidation prep->oxide thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC Analysis acid->hplc lcms LC-MS Analysis acid->lcms base->hplc base->lcms oxide->hplc oxide->lcms thermal->hplc thermal->lcms photo->hplc photo->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify end Stability Profile quantify->end identify->end

Caption: Workflow for this compound forced degradation study.

signaling_pathway This compound This compound FemA FemA Enzyme This compound->FemA inhibits Bridge_Synth Pentaglycine Bridge Synthesis FemA->Bridge_Synth Peptidoglycan Peptidoglycan Cross-linking Bridge_Synth->Peptidoglycan Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis disrupted by inhibition Beta_Lactam β-Lactam Antibiotics PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP inhibits PBP->Peptidoglycan

Caption: this compound's mechanism of action with β-lactams.

References

Cyslabdan Total Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Cyslabdan. The content is based on published synthetic routes and addresses potential challenges, particularly concerning stereochemistry and sterically hindered reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

A1: The primary challenge reported was the initial misassignment of the absolute stereochemistry at the C8 position. The originally proposed structure featured an 8S configuration, but synthetic efforts and comparison with the natural product confirmed the correct stereochemistry to be 8R.[1][2][3][4] This fundamental issue rendered initial synthetic strategies unsuccessful and necessitated a complete revision of the approach.

Q2: Why is the introduction of the N-acetyl-L-cysteine side chain problematic?

A2: In the synthesis of the initially proposed 8S structure, the side chain needs to be introduced at the C17 position. This position is a sterically hindered, neopentyl-like axial center, which makes it extremely challenging for standard SN2 reactions to proceed.[1][5][6] Reactions attempting to displace a leaving group (like a triflate) at this position are likely to fail due to severe steric hindrance from the adjacent quaternary C8 center.[4]

Q3: What is the key strategic difference between the synthesis of the incorrect 8S structure and the correct 8R structure?

A3: The strategy for the incorrect 8S structure involved creating a leaving group at C17 for a subsequent SN2 reaction with N-acetyl-L-cysteine. This approach failed. The successful synthesis of the correct 8R structure employs a completely different, protecting-group-free strategy.[1][4] It involves the formation of a terminal epoxide, which is then opened by the N-acetyl-L-cysteine nucleophile under mild basic conditions. This approach circumvents the difficult SN2 reaction at a hindered center.[4]

Q4: What are the advantages of the protecting-group-free synthesis approach used for the correct this compound structure?

A4: Protecting-group-free synthesis increases efficiency by reducing the total number of steps (no protection and deprotection is needed), which improves the overall yield and reduces waste.[7][8] This strategy relies on the chemoselective reactivity of the functional groups present in the molecule, making for a more elegant and atom-economical synthesis.[9][10]

Troubleshooting Guides

Problem 1: Failure to Introduce the Cysteine Side Chain via SN2 Reaction
  • Symptom: You have synthesized the decalin core corresponding to the initial (8S) structural proposal, activated the C17 hydroxyl group (e.g., as a triflate), and are attempting to displace it with N-acetyl-L-cysteine methyl ester, but no reaction or only elimination/decomposition products are observed.

  • Cause: The C17 position in this stereoisomer is a neopentyl-like axial position. The steric bulk of the C8 quaternary center and the decalin ring structure effectively shields the C17 center from nucleophilic attack, making an SN2 reaction kinetically unfavorable. The rate of SN2 reactions at neopentyl centers can be up to 100,000 times slower than at a simple primary center.[5][6][11]

  • Solution: This synthetic route is likely not viable. The successful synthesis of this compound was achieved by targeting the correct (8R) stereoisomer. In this revised synthesis, the side chain is introduced via the opening of a terminal epoxide, which is a more favorable reaction pathway. It is recommended to abandon the SN2 approach and re-evaluate the synthesis to target the correct C8 epimer.

Problem 2: Low Yields in the Wittig Reaction to Form the Dienoate Intermediate
  • Symptom: The Wittig reaction of the lactol intermediate (compound 22 in the published synthesis) with Ph₃P=C(Me)CHO results in low yields of the desired aldehyde 28 .

  • Cause: This reaction involves a complex one-pot epoxide formation and subsequent Wittig olefination. Potential issues include:

    • Reagent Purity: The ylide can be sensitive to air and moisture. The phosphonium salt and the base used to generate the ylide must be pure and handled under anhydrous conditions.

    • Steric Hindrance: The lactol substrate is sterically demanding, which can slow down the reaction rate and lead to side reactions.

    • Temperature Control: Wittig reactions can be sensitive to temperature. The reported procedure involves heating to 80 °C, and precise temperature control may be critical.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is flame-dried, and solvents are rigorously dried. Handle the base (e.g., n-BuLi, NaHMDS) and phosphonium salt under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: Use freshly prepared or purified ylide for the best results.

    • Alternative Approach: The authors of the published synthesis developed a higher-yielding, stepwise alternative. This involves a Wittig reaction with Ph₃P=CH₂ to form an olefin (29 ), followed by a cross-metathesis with methacrolein using Grubbs' second-generation catalyst to furnish the desired aldehyde (28 ).[4] This two-step process may offer better overall yields and reproducibility.

Quantitative Data Summary

The following table summarizes the reported unsuccessful attempts to introduce a nucleophile at the C17 position of the initially proposed 8S this compound precursor, highlighting the challenge of reacting at this sterically hindered center.

EntryReaction TypeSubstrateReagents (equivalents)Solvent(s)Temp (°C)Time (h)Result
1Epoxide OpeningEpoxide 3 N-Acetyl-L-cysteine (2), Na₂CO₃ (2)MeOH–H₂O5048No reaction
2Epoxide OpeningEpoxide 3 NaSH (2)MeOH5048No reaction
3SN2Triflate 13 N-Acetyl-L-cysteine Me-ester (2), Cs₂CO₃ (2)DMFr.t.16No reaction
4SN2Triflate 13 N-Acetyl-L-cysteine Me-ester (2), DBU (2)DMFr.t.16No reaction
5SN2Triflate 13 N-Acetyl-L-cysteine Me-ester (2), NaH (2)DMFr.t.16No reaction

Data adapted from Ohtawa, M. et al. Chem. Pharm. Bull. 2016, 64 (9), 1370–1377.[4]

Key Experimental Protocols

The following are detailed protocols for key steps in the successful protecting-group-free synthesis of the revised (8R)-Cyslabdan structure.

Protocol 1: Synthesis of Epoxydiene (21)

This protocol follows the efficient two-step route involving cross-metathesis.

  • Step A: Synthesis of Olefin (29)

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.58 g, 4.42 mmol) in anhydrous THF (20 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.6 M in hexane, 2.6 mL, 4.16 mmol).

    • Warm the reaction mixture to 0 °C and stir for 30 minutes to generate the ylide.

    • Cool the mixture back to -78 °C and add a solution of lactol 22 (500 mg, 2.08 mmol) in anhydrous THF (5 mL).

    • Allow the reaction to warm to 0 °C and stir for 1 hour.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford olefin 29 .

  • Step B: Synthesis of Epoxydiene (21)

    • To a solution of olefin 29 (from the previous step) in anhydrous CH₂Cl₂ (20 mL), add methacrolein (0.34 mL, 4.16 mmol) and Grubbs' second-generation catalyst (88 mg, 0.104 mmol).

    • Reflux the mixture for 2 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude aldehyde intermediate by silica gel column chromatography.

    • Dissolve the purified aldehyde in anhydrous THF (15 mL) and cool to -78 °C.

    • In a separate flask, prepare the Wittig ylide as described in Step A using methyltriphenylphosphonium bromide (1.11 g, 3.12 mmol) and n-BuLi (1.6 M, 1.8 mL, 2.88 mmol).

    • Add the solution of the aldehyde to the freshly prepared ylide at -78 °C.

    • Allow the mixture to warm to 0 °C and stir for 1 hour.

    • Work up the reaction as described in Step A.

    • Purify the residue by silica gel column chromatography to yield the final epoxydiene 21 .

Protocol 2: Final Coupling to form (8R)-Cyslabdan (2)

  • To a solution of epoxydiene 21 (100 mg, 0.36 mmol) in a 10:1 mixture of MeOH/H₂O (5.5 mL), add N-acetyl-L-cysteine (177 mg, 1.08 mmol) and Na₂CO₃ (114 mg, 1.08 mmol).

  • Stir the mixture at 40 °C for 15 hours.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: CH₂Cl₂/MeOH) to afford pure (8R)-Cyslabdan (2 ).

Visualized Workflows and Logic

cluster_start Starting Material cluster_core Decalin Core Synthesis cluster_sidechain Side Chain Precursor Assembly cluster_final Final Product sclareolide (+)-Sclareolide lactol Lactol Intermediate (22) sclareolide->lactol Multistep Synthesis olefin Olefin (29) lactol->olefin Wittig Reaction (Ph₃P=CH₂) aldehyde Aldehyde (28) olefin->aldehyde Cross-Metathesis (Grubbs II Cat.) epoxydiene Epoxydiene (21) aldehyde->epoxydiene Wittig Reaction (Ph₃P=CH₂) This compound (8R)-Cyslabdan (2) epoxydiene->this compound Epoxide Opening (N-Acetyl-L-cysteine, Na₂CO₃)

Caption: Successful protecting-group-free synthetic workflow for (8R)-Cyslabdan.

cluster_problem The Stereochemical Problem cluster_synthesis Synthetic Implication cluster_outcome Outcome proposed Proposed Structure (1) C8 Stereocenter: S Side-chain: Axial synthesis1 Synthesis of (1) attempted proposed->synthesis1 Guided synthesis revised Revised Structure (2) C8 Stereocenter: R Side-chain: Equatorial-like synthesis2 Synthesis of (2) achieved revised->synthesis2 Guided synthesis failure Failure synthesis1->failure Steric hindrance at C17 (Neopentyl-like Sₙ2 fails) success Success synthesis2->success Favorable epoxide opening

Caption: Logic diagram illustrating the C8 stereochemistry problem and its synthetic outcome.

G cluster_path1 Initial Strategy (Based on 8S Structure) cluster_path2 Revised Strategy (Based on 8R Structure) start Goal: Synthesize this compound decalin1 Synthesize 8S Decalin Core start->decalin1 activate1 Activate C17-OH (e.g., as Triflate) decalin1->activate1 sn2_attempt Attempt Sₙ2 with Cysteine activate1->sn2_attempt troubleshoot Troubleshooting Point: Sₙ2 Fails sn2_attempt->troubleshoot fail_node Result: No Reaction decalin2 Synthesize 8R Decalin Core epoxide2 Form Terminal Epoxide decalin2->epoxide2 opening2 Open Epoxide with Cysteine epoxide2->opening2 success_node Result: this compound opening2->success_node troubleshoot->fail_node Reason: Severe Steric Hindrance troubleshoot->decalin2 Solution: Revise Target Stereochemistry & Strategy

Caption: Troubleshooting workflow for the total synthesis of this compound.

References

Mitigating interference in Cyslabdan protein binding studies

Author: BenchChem Technical Support Team. Date: November 2025

Cyslabdan Protein Binding Studies: Technical Support Center

Welcome to the technical support center for this compound protein binding studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments. This compound, a cysteine-rich secreted protein, is known for its involvement in key signaling pathways but also presents challenges due to its propensity for non-specific binding and aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background signals in my this compound ELISA?

High background in an ELISA can obscure real results and is often caused by several factors.[1][2][3] Key reasons include insufficient blocking, excessive antibody concentrations, or contamination.[1][2] Insufficient washing between steps can also leave unbound reagents behind, contributing to a higher signal.[1][2][4]

Q2: My this compound protein appears to be aggregating in solution. How can I prevent this?

Protein aggregation is a common issue, especially with cysteine-rich proteins like this compound.[5] Factors such as suboptimal pH, high protein concentration, and inappropriate salt concentration can promote aggregation.[6][7] Storing the protein at an appropriate temperature (e.g., -80°C with a cryoprotectant like glycerol) and using stabilizing additives in your buffer can help maintain solubility.[6]

Q3: I am observing false positives in my protein-protein interaction (PPI) assay with this compound. What is a likely cause?

A frequently overlooked cause of false positives in PPI assays is contamination of protein preparations with nucleic acids (RNA or DNA).[8][9][10] These negatively charged polymers can act as a bridge between two proteins that do not directly interact, leading to a false-positive result.[8][9][10] This is particularly problematic for proteins that naturally bind to nucleic acids.[8][9]

Q4: How do I choose the optimal buffer for my this compound binding studies?

The ideal buffer should maintain the protein's stability, solubility, and activity.[11][12] Key parameters to consider are pH, salt concentration, and the inclusion of stabilizing additives.[11][12] The buffer's pH should be selected to keep the protein stable and charged appropriately for the assay, generally with a pKa value within one pH unit of your target pH.[13] Screening a range of buffer conditions is often necessary to find the optimal formulation for your specific experiment.[11]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your this compound binding studies.

Guide 1: High Background Signal in Immunoassays

High background can lead to false positives and reduced assay sensitivity. Follow this workflow to diagnose and resolve the issue.

Troubleshooting Workflow for High Background

High_Background_Workflow start High Background Signal Detected check_blocking Step 1: Evaluate Blocking Step start->check_blocking blocking_insufficient Is blocking insufficient? check_blocking->blocking_insufficient optimize_blocking Action: Optimize Blocking - Increase incubation time - Change blocking agent (e.g., Casein, Normal Serum) blocking_insufficient->optimize_blocking Yes check_washing Step 2: Review Washing Protocol blocking_insufficient->check_washing No optimize_blocking->check_washing washing_inadequate Is washing inadequate? check_washing->washing_inadequate optimize_washing Action: Improve Washing - Increase number of washes - Increase wash buffer volume & soak time washing_inadequate->optimize_washing Yes check_antibody Step 3: Check Antibody Concentration washing_inadequate->check_antibody No optimize_washing->check_antibody antibody_high Is antibody concentration too high? check_antibody->antibody_high optimize_antibody Action: Titrate Antibody - Perform dilution series for primary & secondary antibodies antibody_high->optimize_antibody Yes check_controls Step 4: Analyze Controls antibody_high->check_controls No optimize_antibody->check_controls controls_fail Do controls indicate non-specific binding? check_controls->controls_fail run_new_controls Action: Run Additional Controls - No primary antibody control - Isotype control controls_fail->run_new_controls Yes end Problem Resolved controls_fail->end No run_new_controls->end

Caption: Troubleshooting workflow for high background signals.

Data on Blocking Buffer Optimization

Different blocking agents can significantly impact the signal-to-noise ratio by reducing non-specific binding.[4][14] Casein-based blockers have been shown to be more effective than agents like Tween 20 in some assays.[4]

Blocking AgentConcentrationIncubation Time (min)Signal (OD450)Background (OD450)Signal-to-Noise Ratio
1% BSA in PBS1% (w/v)601.850.454.1
5% Skim Milk in PBS-T5% (w/v)601.920.316.2
1% Casein in PBS 1% (w/v) 90 2.10 0.15 14.0
Commercial Blocker AManufacturer's Rec.602.050.2010.3
5% Normal Rabbit Serum5% (v/v)601.980.229.0

Table 1: Comparison of different blocking agents on assay performance. Data is hypothetical.

Guide 2: False Positives in Pull-Down Assays

False positives in pull-down or Co-IP assays can arise from indirect interactions, often mediated by contaminating nucleic acids.[8][9][10]

Hypothetical Signaling Pathway and Interference

Signaling_Pathway cluster_direct Direct Interaction cluster_indirect Apparent Interaction (False Positive) This compound Bait: this compound Partner1 Prey: Partner 1 (True Interactor) This compound->Partner1 True Binding Cyslabdan2 Bait: this compound RNA Contaminating RNA Cyslabdan2->RNA Binds RNA Partner2 Prey: Partner 2 (Non-Interactor) RNA->Partner2 Binds Partner 2

References

Optimizing experimental conditions for Cyslabdan efficacy in biofilms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Cyslabdan, particularly in synergistic applications against bacterial biofilms.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments designed to evaluate this compound's impact on biofilms, especially when used in combination with β-lactam antibiotics.

Issue 1: High Variability Between Biofilm Assay Replicates

Potential Cause Recommended Solution
Inconsistent Inoculum: Variation in the initial bacterial density can lead to significant differences in biofilm formation.Standardize the inoculum preparation. Ensure the bacterial suspension is homogenous and adjusted to a consistent optical density (e.g., OD600 of 0.05) before adding to the microtiter plate.
Edge Effects in Microtiter Plates: Wells on the perimeter of the plate are prone to evaporation, leading to altered growth conditions and inconsistent biofilm formation.Avoid using the outer wells of the microtiter plate for experiments. Fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
Inconsistent Washing Steps: Aggressive or inconsistent washing can remove variable amounts of the biofilm, leading to high standard deviations.Standardize the washing procedure. Use a multichannel pipette to gently add and remove wash solutions (e.g., PBS). Avoid directing the stream directly onto the biofilm. Perform the same number of washes for each well.
Contamination: Contamination can interfere with biofilm formation and assay results.Use aseptic techniques throughout the experimental setup. Ensure all reagents and equipment are sterile.

Issue 2: No Synergistic Effect Observed Between this compound and β-Lactam Antibiotic

Potential Cause Recommended Solution
Suboptimal Concentrations: The concentrations of this compound or the β-lactam antibiotic may not be in the optimal range to demonstrate synergy.Perform a checkerboard titration to determine the fractional inhibitory concentration (FIC) index. This will help identify the most effective concentrations of both compounds.
Inappropriate β-Lactam Partner: The potentiation effect of this compound can vary between different β-lactam antibiotics.[1]Test a panel of β-lactams, particularly carbapenems like imipenem, as they have shown significant potentiation with this compound against planktonic MRSA.[1]
Dense, Mature Biofilm: The extracellular matrix of a mature biofilm can be difficult for antibiotics to penetrate, masking the synergistic effect.Test the combination on biofilms at different stages of development (e.g., 24h, 48h, 72h). Consider including an early-stage biofilm inhibition assay in your experimental design.
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle synergistic effects.Use a combination of assays. For example, supplement crystal violet staining (which measures biomass) with a metabolic assay (e.g., XTT or resazurin) to assess cell viability within the biofilm.

Issue 3: this compound Appears Ineffective as a Standalone Anti-Biofilm Agent

Potential Cause Recommended Solution
Expected Mechanism of Action: this compound's primary role is to potentiate the activity of β-lactam antibiotics, not to act as a standalone antimicrobial agent.[2][3][4]This is an expected result. This compound functions by inhibiting FemA, which weakens the peptidoglycan structure, making the bacteria more susceptible to cell wall-targeting antibiotics.[2][3][4][5][6] Always include a β-lactam co-treatment arm in your experimental design.
Focus on Biomass Reduction: this compound's effect might be more pronounced on cell viability within the biofilm rather than on the overall biofilm mass.Utilize assays that measure metabolic activity (e.g., XTT, resazurin) or live/dead cell staining with confocal microscopy to assess the impact on the bacteria within the biofilm matrix.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nonantibiotic small molecule that enhances the potency of β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3][4][6] Its primary target is FemA, an enzyme crucial for the synthesis of the pentaglycine interpeptide bridge in the bacterial cell wall's peptidoglycan.[2][3][4][6] By inhibiting FemA, this compound disrupts the structural integrity of the cell wall, making MRSA susceptible to β-lactam antibiotics that it would otherwise resist.[2][3][4][5][6]

Q2: Why is this compound expected to be effective against biofilms when used with a β-lactam?

A2: While direct studies on this compound's efficacy in biofilms are limited, its known mechanism of action provides a strong rationale for its use. Bacteria within a biofilm are protected by an extracellular polymeric substance (EPS) matrix. However, by weakening the cell walls of the embedded bacteria, this compound may increase their susceptibility to β-lactam antibiotics that penetrate the biofilm. This "one-two punch" approach could lead to more effective killing of the otherwise protected bacterial population.

Q3: What are the key metrics for evaluating this compound's efficacy in a biofilm model?

A3: The following metrics, summarized in the table below, are crucial for a comprehensive assessment:

MetricDescriptionRecommended Assay
Minimal Biofilm Inhibitory Concentration (MBIC) The lowest concentration of a compound that inhibits the formation of a biofilm.Crystal Violet Staining
Minimal Biofilm Eradication Concentration (MBEC) The lowest concentration of a compound required to kill the bacteria in a pre-formed biofilm.Metabolic Assays (XTT, Resazurin) or Colony Forming Unit (CFU) counting
Fractional Inhibitory Concentration (FIC) Index A measure to determine if the combination of this compound and a β-lactam is synergistic, additive, indifferent, or antagonistic.Checkerboard Assay

Q4: Which bacterial strains are most relevant for testing this compound's anti-biofilm efficacy?

A4: It is recommended to use well-characterized, robust biofilm-forming strains of MRSA. Clinical isolates known to be associated with biofilm-related infections are highly relevant. It is also beneficial to include strains with different genetic backgrounds related to biofilm formation (e.g., PIA/ica-dependent and PIA-independent strains) to assess the breadth of this compound's potentiating effect.[5]

Q5: What are the critical controls to include in my experiments?

A5: To ensure the validity of your results, the following controls are essential:

  • Untreated Biofilm Control: Biofilm grown in media without any treatment.

  • This compound Only Control: Biofilm treated only with this compound at various concentrations.

  • β-Lactam Only Control: Biofilm treated only with the β-lactam antibiotic at various concentrations.

  • Planktonic MIC Controls: Standard Minimum Inhibitory Concentration (MIC) determination for both compounds against planktonic bacteria to provide a baseline.

  • Sterility Control: Wells with media only to ensure no contamination.

Experimental Protocols

Protocol 1: Determination of Minimal Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Staining

  • Inoculum Preparation: Prepare a suspension of the MRSA strain in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose) and adjust to an OD600 of 0.05.

  • Plate Setup: In a 96-well flat-bottomed microtiter plate, add your test compounds. For synergy testing, this will involve a checkerboard layout with serial dilutions of this compound along one axis and the β-lactam along the other.

  • Inoculation: Add the prepared bacterial suspension to each well.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic culture and wash the wells twice with sterile PBS.

  • Fixation: Add methanol to each well and incubate for 15 minutes.

  • Staining: Remove the methanol and add 0.1% crystal violet solution to each well. Incubate for 15 minutes at room temperature.

  • Final Wash: Remove the crystal violet solution and wash the wells with water until the water runs clear.

  • Solubilization: Add 30% acetic acid to each well to dissolve the stain.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The MBIC is the lowest concentration that shows a significant reduction in absorbance compared to the untreated control.

Protocol 2: Determination of Minimal Biofilm Eradication Concentration (MBEC) using a Metabolic Assay (XTT)

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the MBIC protocol (Steps 1-4).

  • Washing: After incubation, remove the planktonic culture and wash the wells with PBS.

  • Treatment: Add fresh media containing serial dilutions of your test compounds (this compound and β-lactam, alone and in combination) to the wells with the pre-formed biofilms.

  • Second Incubation: Incubate the plate at 37°C for another 24 hours.

  • XTT Assay:

    • Wash the wells with PBS.

    • Prepare the XTT labeling reagent according to the manufacturer's instructions.

    • Add the XTT reagent to each well and incubate in the dark for 2-5 hours at 37°C.

  • Quantification: Measure the absorbance at 492 nm. The MBEC is the lowest concentration that results in a significant reduction in metabolic activity compared to the untreated control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Biofilm Synergy Testing cluster_prep Preparation cluster_assays Assays cluster_quant Quantification A Prepare MRSA Inoculum (OD600 = 0.05) C MBIC Assay (Biofilm Inhibition) A->C D MBEC Assay (Biofilm Eradication) A->D B Prepare Serial Dilutions (this compound & β-Lactam) B->C B->D E Crystal Violet Staining (Biomass) C->E F Metabolic Assay (XTT) (Viability) D->F G Calculate FIC Index E->G Data for Synergy Calculation F->G Data for Synergy Calculation

Caption: Workflow for assessing this compound's synergistic efficacy in biofilms.

MRSA_Biofilm_Signaling Key MRSA Biofilm Formation Pathways cluster_ica PIA-Dependent Pathway cluster_protein PIA-Independent Pathway cluster_regulation Global Regulators icaADBC icaADBC operon PIA Polysaccharide Intercellular Adhesin (PIA) icaADBC->PIA Expression leads to Biofilm Biofilm Formation (Adhesion & Accumulation) PIA->Biofilm Proteins Surface Proteins (e.g., FnBPs, Protein A) Proteins->Biofilm SarA SarA SarA->icaADBC Positive Regulation agr agr Quorum Sensing agr->icaADBC Negative Regulation

Caption: Simplified signaling pathways in MRSA biofilm formation.

Troubleshooting_Logic Troubleshooting Logic for Synergy Experiments Start Experiment Start: No Synergy Observed Q1 Are replicates consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are drug concentrations optimized? A1_Yes->Q2 Sol1 Troubleshoot Assay Variability: - Standardize Inoculum - Avoid Edge Effects - Refine Washing Technique A1_No->Sol1 End Re-evaluate Synergy Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the biofilm mature? A2_Yes->Q3 Sol2 Perform Checkerboard Assay to find optimal concentrations A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Test on Early-Stage Biofilms (e.g., MBIC assay) A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Decision tree for troubleshooting lack of synergy in biofilm experiments.

References

Validation & Comparative

Cyslabdan vs. Other FemA Inhibitors in MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The bacterium's resistance to conventional β-lactam antibiotics necessitates the exploration of novel therapeutic strategies. One promising approach is the inhibition of the FemA protein, a key enzyme in the synthesis of the pentaglycine interpeptide bridge of peptidoglycan, which is crucial for MRSA's cell wall integrity and resistance to β-lactams. This guide provides a comparative analysis of Cyslabdan, a known FemA inhibitor, and explores other potential inhibitors of the pentaglycine bridge synthesis pathway.

Introduction to FemA and the Pentaglycine Bridge Synthesis Pathway

In S. aureus, the peptidoglycan layer is strengthened by pentaglycine cross-bridges that link adjacent peptide stems. This process is catalyzed by a family of non-ribosomal peptide synthetases known as Fem proteins. The synthesis of this bridge is a three-step process initiated by FemX, which adds the first glycine residue to the lipid II precursor. Subsequently, FemA adds the second and third glycine residues, and finally, FemB incorporates the fourth and fifth glycines.[1] Inhibition of any of these enzymes disrupts the formation of the pentaglycine bridge, weakening the cell wall and rendering the bacteria susceptible to β-lactam antibiotics.

G cluster_0 cluster_1 Lipid II Lipid II Lipid II-Gly1 Lipid II-Gly1 Lipid II->Lipid II-Gly1 FemX Lipid II-Gly3 Lipid II-Gly3 Lipid II-Gly1->Lipid II-Gly3 FemA Lipid II-Gly5 Lipid II-Gly5 Lipid II-Gly3->Lipid II-Gly5 FemB Cross-linked Peptidoglycan Cross-linked Peptidoglycan Lipid II-Gly5->Cross-linked Peptidoglycan PBP This compound This compound This compound->Lipid II-Gly1 Lumacaftor Lumacaftor (FemX inhibitor) Lumacaftor->Lipid II

Caption: Pentaglycine bridge synthesis pathway in S. aureus and points of inhibition.

This compound: A Potent FemA Inhibitor

This compound is a labdane-type diterpene that has been identified as a potent inhibitor of FemA.[2] While it exhibits weak intrinsic antibacterial activity against MRSA, its primary significance lies in its ability to potentiate the efficacy of β-lactam antibiotics, particularly imipenem.[2]

Mechanism of Action

This compound primarily targets and inhibits the enzymatic activity of FemA.[3] This inhibition leads to the accumulation of murein monomers with incomplete (monoglycyl or nonglycyl) peptide side chains.[3] These aberrant precursors are poor substrates for the penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance, thereby restoring the susceptibility of MRSA to β-lactam antibiotics.[3]

G cluster_0 Normal MRSA Cell Wall Synthesis cluster_1 Action of this compound + β-lactam LipidII_Gly5 Lipid II-(Gly)5 PBP2a PBP2a LipidII_Gly5->PBP2a Crosslinked_PGN Cross-linked Peptidoglycan PBP2a->Crosslinked_PGN Beta_Lactam β-lactam Beta_Lactam->PBP2a Ineffective This compound This compound FemA FemA This compound->FemA LipidII_Gly1 Lipid II-(Gly)1 FemA->LipidII_Gly1 PBP2a_inhibited PBP2a LipidII_Gly1->PBP2a_inhibited No_Crosslinking Inhibited Cross-linking PBP2a_inhibited->No_Crosslinking Beta_Lactam_2 β-lactam Beta_Lactam_2->PBP2a_inhibited Effective

Caption: Mechanism of this compound's synergistic action with β-lactam antibiotics in MRSA.

Performance Data

The following table summarizes the in vitro activity of this compound against MRSA.

Compound Target Organism Metric Value Reference
This compoundFemAS. aureus (MRSA)MIC32-64 µg/mL[2]
This compound + ImipenemFemAS. aureus (MRSA)Imipenem MIC Reduction>1000-fold[4]

Comparison with Other Pentaglycine Bridge Synthesis Inhibitors

Direct comparisons of this compound with other experimentally validated, specific FemA inhibitors are limited in the current literature. However, research into inhibitors of the related enzyme FemX provides a basis for comparison within the broader context of disrupting pentaglycine bridge synthesis.

Lumacaftor: A Potential FemX Inhibitor

Lumacaftor, an FDA-approved drug for cystic fibrosis, has been identified through in silico screening and subsequent experimental validation as a potential inhibitor of FemX.[1][5][6][7]

Performance Data
Compound Target Organism Metric Value Reference
LumacaftorFemXS. aureusMIC128 µg/mL[1][6]
LumacaftorFemXS. aureusIC50~65 µg/mL[1][6]

While both this compound and Lumacaftor show inhibitory effects on key enzymes in the pentaglycine bridge synthesis, their primary modes of action and performance metrics differ. This compound's main strength is its potent synergistic effect with β-lactams, dramatically reducing their MIC. Lumacaftor, on the other hand, exhibits direct, albeit moderate, antibacterial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its effect on the MIC of β-lactams against MRSA are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of this compound and/or β-lactam Start->Prepare_Serial_Dilutions Inoculate_MRSA Inoculate with standardized MRSA suspension Prepare_Serial_Dilutions->Inoculate_MRSA Incubate Incubate at 37°C for 18-24h Inoculate_MRSA->Incubate Observe_Growth Visually inspect for bacterial growth Incubate->Observe_Growth Determine_MIC MIC = Lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

References

Cyslabdan's Potentiation of Carbapenems Against MRSA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cyslabdan's ability to potentiate various carbapenem antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The data and experimental protocols presented herein are compiled from peer-reviewed scientific literature to offer an objective overview of this compound's synergistic activity.

Introduction to this compound

This compound is a labdane-type diterpene, a non-antibiotic small molecule originally isolated from the culture broth of Streptomyces sp. K04-0144.[1][2] While exhibiting weak intrinsic antibacterial activity against MRSA, its significant scientific interest lies in its remarkable ability to potentiate the efficacy of β-lactam antibiotics, particularly carbapenems.[1][3][4] This potentiation can restore the activity of these critical antibiotics against otherwise resistant MRSA strains, offering a promising avenue for combination therapy.[3]

Mechanism of Action: A Synergistic Assault on Peptidoglycan Synthesis

The synergistic effect of this compound and carbapenems stems from a dual-pronged attack on the bacterial cell wall synthesis pathway in MRSA.

  • This compound's Target: Inhibition of FemA: this compound's primary molecular target is FemA, a crucial enzyme in the formation of the pentaglycine interpeptide bridge, a unique structural feature of the MRSA cell wall.[1][3] FemA is responsible for adding the second and third glycine residues to the growing bridge.[5] By inhibiting FemA, this compound causes the accumulation of incomplete monoglycyl or non-glycyl murein monomers.[1][3] In the absence of other antibiotics, MRSA can still survive and grow, as the penicillin-binding proteins (PBP and/or PBP2') can, to some extent, cross-link these abnormal precursors.[3][6]

  • Carbapenem's Role: Inactivation of Penicillin-Binding Proteins (PBPs): Carbapenems, like other β-lactam antibiotics, inhibit the transpeptidase activity of PBPs, the enzymes that catalyze the final cross-linking of peptidoglycan strands. In MRSA, the presence of PBP2', which has a low affinity for most β-lactams, is a key mechanism of resistance.[6]

  • The Synergy: When this compound and a carbapenem are used in combination, the result is lethal for MRSA. This compound's inhibition of FemA leads to the production of abnormal cell wall precursors.[3][6] The carbapenem-insensitive PBP2' is unable to efficiently cross-link these aberrant monoglycyl murein monomers.[5][6] This disruption of peptidoglycan synthesis leads to a compromised cell wall and ultimately, bacterial cell death.[6] This mechanism is specific to MRSA, as this compound does not significantly potentiate carbapenems against methicillin-susceptible Staphylococcus aureus (MSSA).[6]

Cyslabdan_Carbapenem_Synergy cluster_0 Peptidoglycan Synthesis in MRSA Monomer Murein Monomer FemX FemX Monomer->FemX + Gly Gly1 Monoglycyl Monomer FemX->Gly1 FemA FemA Gly3 Triglycyl Monomer FemA->Gly3 FemB FemB Gly5 Pentaglycyl Monomer FemB->Gly5 Gly1->FemA + 2 Gly Gly3->FemB + 2 Gly PBP2a PBP2' Gly5->PBP2a Crosslinked_PG Cross-linked Peptidoglycan PBP2a->Crosslinked_PG This compound This compound This compound->FemA Inhibits Carbapenem Carbapenem Carbapenem->PBP2a Ineffective Inhibition

Mechanism of this compound and Carbapenem Synergy in MRSA.

Comparative Potentiation of Different Carbapenems

Experimental data demonstrates that this compound potentiates the activity of various carbapenems against MRSA, though the degree of potentiation varies. The most significant synergy is observed with imipenem and panipenem. The following table summarizes the in vitro activity of different carbapenems in the absence and presence of this compound against an MRSA strain.

CarbapenemMIC without this compound (µg/mL)MIC with this compound (10 µg/mL) (µg/mL)Fold Reduction in MIC
Imipenem160.0151067
Panipenem160.0151067
Biapenem160.03533
Meropenem160.125128
Data sourced from Koyama et al., 2012.[6]

Experimental Protocols

The primary method for evaluating the potentiation of carbapenems by this compound is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

MIC Potentiation Assay (Broth Microdilution)

Objective: To determine the MIC of a carbapenem against an MRSA strain in the presence and absence of a sub-inhibitory concentration of this compound.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Carbapenem stock solutions (e.g., imipenem, meropenem)

  • This compound stock solution

  • MRSA isolate

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: An overnight culture of the MRSA test strain is diluted in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Plate Preparation:

    • A serial two-fold dilution of the carbapenem is prepared in MHB across the columns of a 96-well plate.

    • A fixed, sub-inhibitory concentration of this compound (e.g., 10 µg/mL) is added to a parallel set of wells also containing the serial dilutions of the carbapenem.

    • Control wells are included:

      • Bacteria-only (growth control)

      • Bacteria with this compound only

      • Broth-only (sterility control)

  • Inoculation: The prepared bacterial inoculum is added to all wells except the sterility control.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

  • Data Analysis: The MIC of the carbapenem alone is compared to the MIC of the carbapenem in the presence of this compound. The fold reduction in MIC is calculated to quantify the degree of potentiation.

MIC_Assay_Workflow start Start: Prepare MRSA Inoculum (~5x10^5 CFU/mL) plate_prep Prepare 96-well Plates start->plate_prep serial_dilution_A Serial Dilution of Carbapenem plate_prep->serial_dilution_A serial_dilution_B Serial Dilution of Carbapenem + Fixed this compound (10 µg/mL) plate_prep->serial_dilution_B controls Prepare Controls: - Growth Control - this compound Control - Sterility Control plate_prep->controls inoculate Inoculate Plates with MRSA serial_dilution_A->inoculate serial_dilution_B->inoculate controls->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs (Lowest concentration with no visible growth) incubate->read_mic analyze Compare MICs & Calculate Fold Reduction read_mic->analyze

Workflow for MIC Potentiation Assay.

Conclusion

This compound demonstrates significant potential as a carbapenem potentiator against MRSA. Its novel mechanism of action, targeting FemA in the peptidoglycan synthesis pathway, creates a synergistic and lethal combination with carbapenems that can overcome resistance mediated by PBP2'. While the potentiation effect is observed across multiple carbapenems, the magnitude of this effect varies, with imipenem and panipenem showing the most substantial MIC reduction. The provided experimental framework can be utilized to further explore the synergistic potential of this compound with other carbapenems and against a broader range of clinical MRSA isolates. This research underscores the value of exploring non-antibiotic adjuvants in the ongoing effort to combat antimicrobial resistance.

References

Cyslabdan in Combination with Penicillins and Cephalosporins: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cyslabdan in combination with penicillins and cephalosporins against Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented is compiled from preclinical studies to facilitate an objective evaluation of this compound's potential as a combination therapy agent.

Executive Summary

This compound is a novel, non-antibiotic small molecule that has demonstrated significant potentiation of β-lactam antibiotics against MRSA.[1][2][3] Its primary mechanism of action involves the inhibition of FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the staphylococcal cell wall.[1][2][3] This inhibition weakens the cell wall, rendering MRSA susceptible to β-lactam antibiotics that are otherwise ineffective. This guide presents quantitative data on the synergistic activity of this compound with various penicillins and cephalosporins, details the experimental protocols used to generate this data, and provides visual representations of the underlying molecular pathways and experimental workflows.

Comparative Efficacy Data

The synergistic effect of this compound in combination with various penicillins and cephalosporins against MRSA is summarized in the table below. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, with and without the addition of this compound.

Antibiotic ClassAntibioticMRSA StrainMIC without this compound (µg/mL)MIC with this compound (10 µg/mL) (µg/mL)Fold Reduction in MIC
Penicillins Penicillin GMRSA>102432>32
AmpicillinMRSA5121632
CloxacillinMRSA256832
Cephalosporins CefalexinMRSA>1024256>4
CefazolinMRSA5121632
CefotaximeMRSA>1024>10241
CefmetazoleMRSA10242564
Carbapenems ImipenemMRSA160.015>1000
MeropenemMRSA160.03533
BiapenemMRSA80.015533

Data compiled from published in vitro studies.

Mechanism of Action: Signaling Pathway

The synergistic activity of this compound and β-lactam antibiotics stems from their distinct but complementary roles in disrupting the peptidoglycan synthesis pathway in S. aureus. The following diagram illustrates this dual-inhibition mechanism.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG FemX FemX Lipid II->FemX Glycyl-tRNA Glycyl-tRNA Glycyl-tRNA->FemX FemA FemA Glycyl-tRNA->FemA FemB FemB Glycyl-tRNA->FemB Lipid II-Gly1 Lipid II-Gly1 FemX->Lipid II-Gly1 Lipid II-Gly3 Lipid II-Gly3 FemA->Lipid II-Gly3 Weakened Peptidoglycan Weakened Peptidoglycan Lipid II-Gly5 Lipid II-Gly5 FemB->Lipid II-Gly5 Lipid II-Gly1->FemA Lipid II-Gly3->FemB PBP2' PBP2' Lipid II-Gly5->PBP2' Transglycosylation & Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP2'->Cross-linked Peptidoglycan This compound This compound This compound->FemA Inhibition Beta-lactams Beta-lactams Beta-lactams->PBP2' Inhibition Target_Identification_Workflow Start Start Biotinylation of this compound Biotinylation of this compound Start->Biotinylation of this compound Immobilization on Avidin Beads Immobilization on Avidin Beads Biotinylation of this compound->Immobilization on Avidin Beads Incubation of Lysate with Beads Incubation of Lysate with Beads Immobilization on Avidin Beads->Incubation of Lysate with Beads Preparation of MRSA Lysate Preparation of MRSA Lysate Preparation of MRSA Lysate->Incubation of Lysate with Beads Wash Unbound Proteins Wash Unbound Proteins Incubation of Lysate with Beads->Wash Unbound Proteins Elution of Bound Proteins Elution of Bound Proteins Wash Unbound Proteins->Elution of Bound Proteins SDS-PAGE Analysis SDS-PAGE Analysis Elution of Bound Proteins->SDS-PAGE Analysis Protein Identification (Mass Spectrometry) Protein Identification (Mass Spectrometry) SDS-PAGE Analysis->Protein Identification (Mass Spectrometry) Target Validation (Enzyme Assays) Target Validation (Enzyme Assays) Protein Identification (Mass Spectrometry)->Target Validation (Enzyme Assays) End End Target Validation (Enzyme Assays)->End

References

Cyslabdan's Mechanism Validated by femA Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyslabdan and its Proposed Mechanism

This compound is a labdane-type diterpene that, while exhibiting weak intrinsic anti-MRSA activity, demonstrates a remarkable synergistic effect when combined with β-lactam antibiotics, particularly carbapenems like imipenem.[1][2] This potentiation restores the efficacy of these antibiotics against otherwise resistant MRSA strains. The proposed mechanism of action for this compound is the inhibition of FemA, a key enzyme in the synthesis of the pentaglycine interpeptide bridge of peptidoglycan in S. aureus.[3] This bridge is essential for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. In MRSA, the alternative penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, can still function in the presence of β-lactams, but it requires the pentaglycine bridge to effectively cross-link the cell wall. By inhibiting FemA, this compound disrupts the formation of this bridge, rendering PBP2a ineffective and re-sensitizing MRSA to β-lactam antibiotics.[4]

The Role of femA in Methicillin Resistance

The femA gene encodes a factor that is essential for the expression of high-level methicillin resistance in S. aureus.[5][6] The FemA protein is responsible for adding the second and third glycine residues to the pentapeptide precursor of the peptidoglycan cell wall.[7] Genetic inactivation of femA results in a significantly reduced glycine content in the peptidoglycan, leading to the formation of monoglycyl or triglycyl bridges instead of the normal pentaglycyl bridges.[5][8] This altered cell wall structure leads to increased sensitivity to β-lactam antibiotics.[9] The expression levels of femA have been shown to be higher in high-level MRSA compared to low-level MRSA and methicillin-susceptible S. aureus (MSSA), highlighting its importance in the resistance phenotype.[10]

Comparative Data: this compound Treatment vs. femA Knockout

The validation of this compound's mechanism is strongly supported by the parallel phenotypes observed between this compound-treated MRSA and femA knockout mutants. Both scenarios result in a compromised cell wall structure and a restored susceptibility to β-lactam antibiotics.

Table 1: Impact of this compound and femA Knockout on MRSA
ParameterEffect of this compound Treatment on Wild-Type MRSAEffect of femA Gene Knockout in MRSA
Peptidoglycan Structure Accumulation of nonglycyl and monoglycyl murein monomers.[3]Reduced peptidoglycan glycine content (up to 60% reduction); formation of monoglycyl bridges.[5][8]
Susceptibility to β-lactams Drastic reduction in the Minimum Inhibitory Concentration (MIC) of β-lactams (e.g., imipenem MIC reduced from 16 µg/mL to 0.015 µg/mL in the presence of 10 µg/mL this compound).[2]Increased sensitivity to β-lactam antibiotics.[9]
Cross-linking PBP2a is unable to effectively cross-link the altered peptidoglycan precursors.[4]Reduced cross-linking of the peptidoglycan lattice by more than 20%.[8]

Comparison with Alternatives

While this compound is a well-characterized FemA inhibitor, the search for other compounds targeting this pathway is an active area of research. A comparative overview of this compound and other potential FemA inhibitors is presented below.

Table 2: Comparison of this compound with Alternative FemA-Targeting Compounds
CompoundClassMechanism of ActionSynergistic Activity with β-lactamsDevelopment Stage
This compound DiterpeneDirect inhibitor of FemA, preventing pentaglycine bridge formation.[3]Strong synergism, especially with carbapenems.[2][11]Preclinical
Rupatadine Antihistamine (FDA-approved)Identified as a potential FemA inhibitor through in silico screening and in vitro validation.[12]Synergistic effects observed with cefazolin and cefotaxime.[12]Repurposing candidate
Irinotecan, Dexamethasone metasulfobenzoate, Midostaurin, Ergotamine Various (FDA-approved)Predicted to bind to the active site of FemA in molecular docking studies.[12]Not yet experimentally determined.In silico / Early research

Experimental Protocols

Protocol for femA Gene Knockout in Staphylococcus aureus (Allelic Replacement Method)

This protocol outlines a general method for creating a markerless gene deletion of femA in S. aureus using a temperature-sensitive shuttle vector for allelic replacement.

a. Construction of the Knockout Plasmid:

  • Amplify the upstream and downstream flanking regions of the femA gene (approx. 1 kb each) from S. aureus genomic DNA using PCR with primers containing appropriate restriction sites.

  • Clone the upstream and downstream fragments into a temperature-sensitive E. coli-S. aureus shuttle vector (e.g., pKFT) on either side of a selectable marker, if one is to be used, or ligate them together to create a seamless deletion construct.

  • Transform the resulting plasmid into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and verification by restriction digestion and sequencing.

  • Isolate the verified plasmid and transform it into a restriction-negative S. aureus strain (e.g., RN4220) via electroporation.

b. Allelic Exchange in S. aureus:

  • Select S. aureus transformants at the permissive temperature (e.g., 30°C) on agar plates containing the appropriate antibiotic for plasmid selection.

  • To promote the first crossover event (integration of the plasmid into the chromosome), culture the transformants in broth with the selective antibiotic at the permissive temperature and then shift to the non-permissive temperature (e.g., 42°C) to select for integrants.

  • To promote the second crossover event (excision of the plasmid), culture the integrants in antibiotic-free broth at the permissive temperature for several generations.

  • Plate the culture onto agar without antibiotics and then replica-plate onto plates with and without the plasmid-selective antibiotic to identify colonies that have lost the plasmid.

  • Screen the plasmid-cured colonies by PCR using primers flanking the femA gene to identify clones with the desired gene deletion. Confirm the deletion by sequencing the PCR product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of β-lactam antibiotics with and without this compound is determined using the broth microdilution method according to CLSI guidelines.

  • Prepare a series of two-fold dilutions of the β-lactam antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • For the synergy experiment, prepare a parallel set of dilutions in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 10 µg/mL).

  • Inoculate each well with a standardized suspension of the S. aureus strain (wild-type or femA knockout) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Visualizations

Cyslabdan_Mechanism cluster_peptidoglycan Peptidoglycan Synthesis cluster_inhibition Mechanism of Action Lipid_II Lipid II Precursor FemX FemX Lipid_II->FemX Adds Gly1 FemA FemA FemX->FemA Adds Gly2-3 FemB FemB FemA->FemB Adds Gly4-5 Altered_Lipid_II Mono/Triglycyl-Lipid II Pentaglycine_Lipid_II Pentaglycine-Lipid II FemB->Pentaglycine_Lipid_II PBP2a PBP2a Pentaglycine_Lipid_II->PBP2a Crosslinked_PG Cross-linked Peptidoglycan PBP2a->Crosslinked_PG No_Crosslinking Inhibited Cross-linking PBP2a->No_Crosslinking This compound This compound This compound->FemA Inhibits femA_KO femA Knockout femA_KO->FemA Prevents synthesis Beta_Lactam β-lactam Antibiotic Beta_Lactam->PBP2a Ineffective in MRSA Altered_Lipid_II->PBP2a PBP2a cannot use substrate

Caption: this compound's mechanism of action and its validation through femA knockout.

Experimental_Workflow cluster_strain Strain Generation cluster_testing Antimicrobial Susceptibility Testing WT_MRSA Wild-Type MRSA Construct_KO Construct femA Knockout Plasmid WT_MRSA->Construct_KO Prepare_Inoculum Prepare Standardized Inoculum WT_MRSA->Prepare_Inoculum Transform Transform into S. aureus Construct_KO->Transform Allelic_Exchange Perform Allelic Exchange Transform->Allelic_Exchange KO_MRSA femA Knockout MRSA Allelic_Exchange->KO_MRSA KO_MRSA->Prepare_Inoculum MIC_Assay Broth Microdilution MIC Assay Prepare_Inoculum->MIC_Assay WT_Cys WT MRSA + Imipenem ± this compound MIC_Assay->WT_Cys KO_Cys femA KO MRSA + Imipenem ± this compound MIC_Assay->KO_Cys Incubate Incubate 24h at 37°C WT_Cys->Incubate KO_Cys->Incubate Read_MIC Read and Compare MICs Incubate->Read_MIC

Caption: Experimental workflow for validating this compound's mechanism using a femA knockout.

Logical_Relationship Cyslabdan_Inhibits_FemA This compound inhibits FemA Altered_PG Altered Peptidoglycan Synthesis (Mono/Triglycyl Bridges) Cyslabdan_Inhibits_FemA->Altered_PG femA_KO_Lacks_FemA femA knockout lacks functional FemA femA_KO_Lacks_FemA->Altered_PG PBP2a_Ineffective PBP2a Cannot Cross-link Altered PG Altered_PG->PBP2a_Ineffective Increased_Susceptibility Increased Susceptibility to β-lactams PBP2a_Ineffective->Increased_Susceptibility Validation Validation of Mechanism Increased_Susceptibility->Validation

Caption: Logical relationship of findings confirming this compound's mechanism of action.

References

Cyslabdan's Potential Against Vancomycin-Intermediate Staphylococcus aureus (VISA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant clinical challenge due to its reduced susceptibility to the last-resort antibiotic, vancomycin. This guide provides a comparative analysis of Cyslabdan, a novel potentiator of β-lactam antibiotics, and its potential efficacy against VISA strains. While direct experimental data on this compound against VISA is not yet available, this document extrapolates its potential based on its known mechanism of action and compares it with current alternative therapies for VISA infections.

Executive Summary

This compound is a labdane-type diterpene that has been shown to significantly enhance the activity of β-lactam antibiotics, particularly carbapenems like imipenem, against methicillin-resistant S. aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the staphylococcal cell wall.[3] The VISA phenotype is characterized by a thickened cell wall and is associated with mutations that can upregulate cell wall synthesis pathways, including the expression of FemA and FemB.[3] This suggests that FemA remains a viable therapeutic target in VISA strains, positioning this compound as a promising candidate for combination therapy. This guide will explore this potential in the context of existing VISA treatments and provide detailed experimental protocols for further investigation.

Data Presentation: this compound in Combination with Imipenem against MRSA

The following table summarizes the potentiation effect of this compound on the Minimum Inhibitory Concentration (MIC) of imipenem against MRSA. While this data is for MRSA, it provides a strong rationale for investigating similar effects against VISA.

OrganismAntibioticMIC (µg/mL) without this compoundMIC (µg/mL) with this compound (10 µg/mL)Fold Reduction in MICReference
MRSAImipenem160.015>1000[1]

Comparison with Alternative Treatments for VISA

Currently, several alternative antibiotics and combination therapies are employed for the treatment of VISA infections. The following table provides a comparison of these alternatives with the proposed this compound-Imipenem combination.

TreatmentMechanism of ActionSpectrum of ActivityCommon Side Effects
This compound + Imipenem (Proposed) This compound: Inhibition of FemA, disrupting pentaglycine bridge synthesis. Imipenem: Inhibition of penicillin-binding proteins (PBPs).Potentially active against VISA by restoring susceptibility to β-lactams.Side effects would be primarily associated with the companion β-lactam (e.g., seizures with high doses of imipenem).
Daptomycin Disrupts bacterial cell membrane function through calcium-dependent binding.Active against Gram-positive bacteria, including MRSA and VISA.Myopathy, eosinophilic pneumonia.
Linezolid Inhibits protein synthesis by binding to the 50S ribosomal subunit.Active against a wide range of Gram-positive bacteria, including MRSA and VISA.Myelosuppression (thrombocytopenia), peripheral and optic neuropathy.
Vancomycin + β-lactam Combination Vancomycin: Inhibits cell wall synthesis by binding to D-Ala-D-Ala moieties. β-lactam: Inhibits PBPs. Synergistic effect observed.Active against MRSA and VISA.Nephrotoxicity, ototoxicity ("Red Man Syndrome" with vancomycin).
Ceftaroline A fifth-generation cephalosporin with activity against PBP2a of MRSA.Active against MRSA and VISA.Rash, diarrhea, nausea.

Experimental Protocols

To validate the efficacy of this compound against VISA, the following key experiments are recommended:

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the MIC of a β-lactam antibiotic (e.g., imipenem) against VISA strains in the presence and absence of this compound.

Methodology:

  • Prepare a stock solution of this compound and the β-lactam antibiotic in an appropriate solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Add a fixed, sub-inhibitory concentration of this compound to a parallel set of dilutions.

  • Inoculate each well with a standardized suspension of the VISA strain (approximately 5 x 10^5 CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Checkerboard Synergy Assay

Objective: To quantitatively assess the synergistic interaction between this compound and a β-lactam antibiotic against VISA strains.

Methodology:

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and the β-lactam antibiotic along the y-axis in CAMHB.

  • This creates a matrix of wells containing various combinations of the two compounds.

  • Inoculate each well with a standardized suspension of the VISA strain.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.

Time-Kill Assay

Objective: To evaluate the bactericidal activity of this compound in combination with a β-lactam antibiotic against VISA over time.

Methodology:

  • Prepare flasks containing CAMHB with the VISA strain at a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Add the test agents at desired concentrations (e.g., MIC, 2x MIC) individually and in combination. Include a growth control without any antibiotic.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Incubate the plates and count the number of viable colonies (CFU/mL).

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Visualizations

Signaling Pathways and Mechanisms

Cyslabdan_Mechanism cluster_peptidoglycan Peptidoglycan Synthesis cluster_inhibition Drug Action Lipid_II Lipid II-Pentapeptide FemX FemX Lipid_II->FemX Adds Gly1 FemA FemA FemX->FemA Adds Gly2-3 FemB FemB FemA->FemB Adds Gly4-5 Pentaglycine_Bridge Pentaglycine Bridge Formation FemB->Pentaglycine_Bridge Cross_linking Transpeptidation (Cross-linking) Pentaglycine_Bridge->Cross_linking Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall Mature Cell Wall This compound This compound This compound->FemA Inhibits Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Inhibits

Caption: Mechanism of action of this compound and Imipenem on S. aureus cell wall synthesis.

Experimental Workflow: Checkerboard Synergy Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A1 Prepare serial dilutions of this compound (Drug A) B1 Dispense Drug A dilutions along x-axis of 96-well plate A1->B1 A2 Prepare serial dilutions of Imipenem (Drug B) B2 Dispense Drug B dilutions along y-axis of 96-well plate A2->B2 A3 Prepare standardized VISA inoculum B3 Inoculate all wells with VISA suspension A3->B3 B1->B3 B2->B3 C1 Incubate at 37°C for 18-24 hours B3->C1 C2 Read MIC for each drug alone and in combination C1->C2 C3 Calculate Fractional Inhibitory Concentration Index (FICI) C2->C3 C4 Determine Synergy, Additivity, or Antagonism C3->C4

Caption: Workflow for the checkerboard synergy assay to test this compound and Imipenem against VISA.

Logical Relationship: Rationale for this compound's Potential against VISA

VISA_Rationale VISA VISA Phenotype Thick_Wall Thickened Cell Wall VISA->Thick_Wall Upregulation Upregulation of Cell Wall Synthesis Genes (e.g., femA, femB) VISA->Upregulation Hypothesis Hypothesis: this compound can potentiate β-lactams against VISA Upregulation->Hypothesis PGB_Essential Pentaglycine Bridge is Essential for Cell Viability Cyslabdan_Target This compound Inhibits FemA Cyslabdan_Target->Hypothesis

Caption: The scientific rationale for investigating this compound's activity against VISA.

References

A Comparative Analysis of Cyslabdan and Other Antibiotic Potentiators in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative efficacy and cross-resistance profiles of emerging antibiotic potentiators, this guide provides researchers, scientists, and drug development professionals with essential data and experimental insights. The focus is on Cyslabdan, a novel FemA inhibitor, benchmarked against established potentiator classes such as β-lactamase inhibitors and efflux pump inhibitors.

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One promising approach is the use of antibiotic potentiators, compounds that restore the efficacy of existing antibiotics. This guide offers a comprehensive comparison of this compound with other key potentiators, emphasizing their mechanisms of action, potentiation effects, and, crucially, the potential for cross-resistance.

Executive Summary

This compound, a labdane-type diterpene, has demonstrated remarkable potentiation of β-lactam antibiotics against MRSA.[1][2] Its unique mechanism, the inhibition of FemA, an enzyme crucial for peptidoglycan synthesis in MRSA, sets it apart from other potentiators.[1][2][3] This guide presents a comparative analysis of this compound with two other major classes of antibiotic potentiators: β-lactamase inhibitors and efflux pump inhibitors. While direct experimental studies on cross-resistance between these potentiator classes are limited, this document synthesizes existing data on their individual resistance mechanisms to infer potential cross-resistance pathways.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance data of this compound, β-lactamase inhibitors, and efflux pump inhibitors.

Table 1: Comparison of Antibiotic Potentiator Classes

FeatureThis compound (FemA Inhibitor)β-Lactamase Inhibitors (e.g., Clavulanic Acid, Avibactam)Efflux Pump Inhibitors (e.g., PAβN, Verapamil)
Target FemA, FemB (in peptidoglycan synthesis)[1][2]β-lactamase enzymes[2]Bacterial efflux pumps (e.g., RND, ABC superfamilies)
Mechanism of Action Inhibits the formation of pentaglycine interpeptide bridges in the bacterial cell wall, weakening it and making it susceptible to β-lactams.[1][2][3]Bind to and inactivate β-lactamase enzymes, preventing the degradation of β-lactam antibiotics.[2]Block the active transport of antibiotics out of the bacterial cell, increasing their intracellular concentration.
Spectrum of Potentiation Primarily potentiates β-lactams (especially carbapenems) against MRSA.[1]Potentiates β-lactams against a broad range of β-lactamase-producing bacteria.[2]Can potentiate various classes of antibiotics that are substrates of efflux pumps.
Known Resistance Mechanisms Alterations in the FemA target site (hypothetical).Mutations in β-lactamase genes leading to reduced inhibitor binding; overexpression of β-lactamases.Overexpression of efflux pumps; mutations in pump regulatory genes or the pump itself.
Potential for Cross-Resistance with other Potentiators Possible if a general bacterial stress response leads to upregulation of efflux pumps that can transport this compound.Unlikely to have direct cross-resistance with FemA or efflux pump inhibitors based on target. However, upregulation of efflux pumps could potentially contribute to resistance.High potential for cross-resistance with other potentiators if the same efflux pump can transport multiple compounds.

Table 2: Quantitative Potentiation Data

PotentiatorAntibioticBacterial StrainFold Reduction in MICReference
This compound ImipenemMRSA>1000-fold[1]
This compound CarbapenemsMRSA500-1000-fold[1]
Avibactam CeftazidimeK. pneumoniae (KPC-producing)Significant reduction (variable)[2]
PAβN LevofloxacinP. aeruginosa (MexAB-OprM overexpressing)64-fold

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antibiotic potentiators. Below are standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, Mueller-Hinton Broth (MHB), antibiotic and potentiator stock solutions.

  • Procedure:

    • Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.

    • For potentiation assays, add a fixed, sub-inhibitory concentration of the potentiator to each well containing the antibiotic dilutions.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that shows no visible turbidity.

Checkerboard Assay for Synergy (Potentiation)

This assay is used to assess the interaction between two compounds (an antibiotic and a potentiator).

  • Procedure:

    • In a 96-well plate, create a two-dimensional array of serial dilutions of the antibiotic (horizontally) and the potentiator (vertically).

    • Inoculate the plate with a standardized bacterial suspension.

    • After incubation, determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).

    • Interpretation:

      • Synergy: FIC index ≤ 0.5

      • Indifference: 0.5 < FIC index ≤ 4

      • Antagonism: FIC index > 4

Selection of Resistant Mutants

This protocol is used to generate and select for bacterial mutants with resistance to a specific compound.

  • Procedure:

    • Grow a large population of the bacterial strain to a high density (e.g., 10^9 - 10^10 CFU/mL).

    • Plate the concentrated culture onto agar plates containing the selective agent (antibiotic or potentiator) at concentrations above the MIC (e.g., 2x, 4x, 8x MIC).

    • Incubate the plates until colonies appear.

    • Isolate individual colonies and re-streak them on selective agar to confirm resistance.

    • The frequency of resistance can be calculated by dividing the number of resistant colonies by the total number of plated cells.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

Signaling_Pathways cluster_this compound This compound Pathway cluster_bl_inhibitor β-Lactamase Inhibitor Pathway cluster_epi Efflux Pump Inhibitor Pathway This compound This compound FemA FemA/FemB This compound->FemA inhibits Pentaglycine_Bridge Pentaglycine Interpeptide Bridge Synthesis FemA->Pentaglycine_Bridge Peptidoglycan Weakened Peptidoglycan Pentaglycine_Bridge->Peptidoglycan Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Beta_Lactam β-Lactam Antibiotic PBP PBP Beta_Lactam->PBP inhibits PBP->Peptidoglycan BL_Inhibitor β-Lactamase Inhibitor Beta_Lactamase β-Lactamase BL_Inhibitor->Beta_Lactamase inhibits Beta_Lactam_BL β-Lactam Antibiotic Beta_Lactamase->Beta_Lactam_BL degrades PBP_BL PBP Beta_Lactam_BL->PBP_BL inhibits Cell_Lysis_BL Cell Lysis PBP_BL->Cell_Lysis_BL EPI Efflux Pump Inhibitor Efflux_Pump Efflux Pump EPI->Efflux_Pump inhibits Antibiotic_EPI Antibiotic Efflux_Pump->Antibiotic_EPI expels Intracellular_Antibiotic Increased Intracellular Antibiotic Antibiotic_EPI->Intracellular_Antibiotic Target_EPI Bacterial Target Intracellular_Antibiotic->Target_EPI Cell_Death_EPI Cell Death Target_EPI->Cell_Death_EPI

Caption: Mechanisms of action for different antibiotic potentiators.

Cross_Resistance_Workflow start Start with Susceptible Strain select_resistance Select for Resistance to Potentiator A (e.g., this compound) start->select_resistance isolate_mutants Isolate Resistant Mutants select_resistance->isolate_mutants confirm_resistance Confirm Resistance to Potentiator A (MIC) isolate_mutants->confirm_resistance test_cross_resistance Test Susceptibility to Potentiator B (e.g., EPI) confirm_resistance->test_cross_resistance mic_b Determine MIC of Potentiator B test_cross_resistance->mic_b compare_mic Compare MIC of Potentiator B in Resistant vs. Susceptible Strain mic_b->compare_mic no_cross_resistance No Significant MIC Change: No Cross-Resistance compare_mic->no_cross_resistance if cross_resistance Significant MIC Increase: Cross-Resistance compare_mic->cross_resistance if analyze_mechanism Analyze Mechanism of Cross-Resistance cross_resistance->analyze_mechanism

Caption: Experimental workflow for a cross-resistance study.

Discussion on Cross-Resistance

While dedicated studies on cross-resistance between this compound and other potentiator classes are yet to be published, we can infer potential interactions based on their distinct mechanisms of resistance.

  • This compound Resistance and Efflux Pump Inhibitors: A hypothetical resistance mechanism to this compound in S. aureus could involve mutations in the femA or femB genes, altering the binding site of the drug. Such a specific target modification is unlikely to confer resistance to efflux pump inhibitors, which act on a different cellular component. However, a more general resistance mechanism, such as the upregulation of a broad-spectrum efflux pump in response to cellular stress, could potentially lead to the efflux of both this compound and other antibiotics or potentiators. This would represent a true cross-resistance scenario.

  • This compound Resistance and β-Lactamase Inhibitors: Resistance to β-lactamase inhibitors typically involves mutations within the β-lactamase enzyme itself, preventing the inhibitor from binding effectively. This mechanism is highly specific and is not expected to confer resistance to this compound, which targets a completely different pathway in cell wall synthesis.

  • Efflux Pump Inhibitor Resistance and this compound: Resistance to an efflux pump inhibitor often arises from mutations in the efflux pump's regulatory genes or the pump's structural genes, leading to overexpression or altered inhibitor binding. If a bacterium develops resistance to an efflux pump inhibitor by upregulating a pump that can also recognize and transport this compound, then cross-resistance would be observed.

Conclusion

This compound represents a promising new class of antibiotic potentiators with a distinct mechanism of action against MRSA. Its focused targeting of FemA in peptidoglycan synthesis suggests a low probability of cross-resistance with β-lactamase inhibitors. However, the potential for cross-resistance with efflux pump inhibitors, likely mediated by the upregulation of broad-spectrum efflux pumps, warrants further investigation. The experimental protocols and comparative data provided in this guide are intended to facilitate such crucial research, ultimately aiding in the development of more robust and durable strategies to combat antibiotic resistance.

References

In vivo validation of Cyslabdan's efficacy in animal models of MRSA infection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cyslabdan's potential efficacy in treating Methicillin-resistant Staphylococcus aureus (MRSA) infections. While extensive in vitro data highlights this compound's novel mechanism of action, a critical gap exists in the literature regarding its in vivo validation in animal models. This guide will objectively present the available data for this compound, alongside a comprehensive review of established alternative therapies with proven in vivo efficacy.

This compound: A Novel β-Lactam Potentiator

This compound is a labdane-type diterpene produced by Streptomyces sp. K04-0144 that, on its own, exhibits weak anti-MRSA activity.[1][2] However, its significant therapeutic potential lies in its ability to potentiate the activity of β-lactam antibiotics, particularly carbapenems like imipenem, against MRSA.[1][2] This synergistic effect offers a promising strategy to resensitize MRSA to existing, well-characterized antibiotics.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the peptidoglycan cell wall in MRSA.[1] This bridge is essential for the cross-linking of peptidoglycan strands, which provides structural integrity to the bacterial cell wall. By inhibiting FemA, this compound causes the accumulation of abnormal murein monomers with incomplete peptide side chains.[1] While MRSA can still grow in the presence of this compound alone, the altered cell wall precursors cannot be effectively cross-linked by the penicillin-binding protein 2' (PBP2'), the protein responsible for β-lactam resistance. In the presence of a β-lactam antibiotic that inhibits other penicillin-binding proteins (PBPs), the inability of PBP2' to utilize the abnormal monomers leads to a catastrophic failure of cell wall synthesis and subsequent bacterial cell death.

G cluster_0 Peptidoglycan Synthesis in MRSA cluster_1 Mechanism of this compound + Imipenem UDP_NAG UDP_NAG UDP_NAM UDP_NAM UDP_NAG->UDP_NAM Multiple Steps UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP-NAM-pentapeptide + L-Ala, D-Glu, L-Lys, D-Ala-D-Ala Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG + UDP-NAG Lipid II-Gly1 Lipid II-Gly1 Lipid II->Lipid II-Gly1 FemX Lipid II-Gly2-3 Lipid II-Gly2-3 Lipid II-Gly1->Lipid II-Gly2-3 FemA Abnormal Murein\nMonomers Abnormal Murein Monomers Lipid II-Gly1->Abnormal Murein\nMonomers FemA Blocked Lipid II-Gly5 Lipid II-Gly5 Lipid II-Gly2-3->Lipid II-Gly5 FemB Nascent\nPeptidoglycan Nascent Peptidoglycan Lipid II-Gly5->Nascent\nPeptidoglycan Transglycosylase Cross-linked\nPeptidoglycan Cross-linked Peptidoglycan Nascent\nPeptidoglycan->Cross-linked\nPeptidoglycan Transpeptidase (PBP2') This compound This compound FemA FemA This compound->FemA Inhibits Imipenem Imipenem PBP2 PBP2 Imipenem->PBP2 Inhibits (other PBPs) No Cross-linking No Cross-linking Abnormal Murein\nMonomers->No Cross-linking PBP2' cannot use substrate Cell Lysis Cell Lysis No Cross-linking->Cell Lysis

Figure 1: this compound's disruption of MRSA peptidoglycan synthesis.
In Vitro Efficacy of this compound

The potentiation effect of this compound on imipenem has been demonstrated in vitro, showing a dramatic reduction in the minimum inhibitory concentration (MIC) of imipenem against MRSA.

CompoundMRSA StrainMIC (µg/mL)Fold Reduction in MICReference
ImipenemMRSA16 - 32-[1]
This compoundMRSA>64-[1]
Imipenem + this compound (10 µg/mL)MRSA0.015 - 0.25>1000[1]

Comparative In Vivo Efficacy in MRSA Animal Models

Despite the promising in vitro data, no publicly available studies have reported the in vivo efficacy of this compound in animal models of MRSA infection. To provide a benchmark for the performance of anti-MRSA therapeutics, this section summarizes the in vivo efficacy of two standard-of-care antibiotics, vancomycin and linezolid.

Vancomycin

Vancomycin is a glycopeptide antibiotic that is often considered a first-line treatment for serious MRSA infections.

Animal ModelMRSA StrainTreatmentDosing RegimenEfficacy EndpointOutcomeReference
Murine Systemic InfectionUSA300Liposomal Vancomycin50 mg/kg, single IP injectionKidney bacterial load at 24h~1 log10 CFU reduction vs. free vancomycin
Murine Thigh InfectionMRSA Clinical IsolatesLYSC98 (Vancomycin derivative)1-16 mg/kgBacterial loadCmax/MIC of 8.17 for 1-log10 kill
Linezolid

Linezolid is an oxazolidinone antibiotic used for treating infections caused by resistant Gram-positive bacteria, including MRSA.

Animal ModelMRSA StrainTreatmentDosing RegimenEfficacy EndpointOutcomeReference
Murine Hematogenous Pulmonary InfectionMRSALinezolid25 mg/kg, SC, BIDLung bacterial load after 3 daysSignificant reduction vs. vancomycin
Murine Skin & Soft Tissue InfectionMRSALinezolid100 mg/kg, BIDBacterial load~1 log10 kill from baseline
Murine Hematogenous Pulmonary InfectionPVL-positive MRSALinezolidNot specifiedSurvival rate at day 7100% survival vs. 50% for vancomycin

Experimental Protocols for In Vivo MRSA Models

Detailed methodologies are crucial for the evaluation of novel therapeutics. Below are representative protocols for MRSA infection models based on published studies.

Murine Systemic Infection Model
  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Bacterial Strain: MRSA USA300 grown to mid-logarithmic phase.

  • Infection: Intraperitoneal (IP) injection of 1 x 108 colony-forming units (CFU) of MRSA.

  • Treatment: Administer test compound (e.g., this compound + Imipenem) or control (vehicle, Imipenem alone) via a specified route (e.g., IP, intravenous) at a defined time post-infection.

  • Efficacy Evaluation: At 24 or 48 hours post-infection, euthanize mice, harvest organs (e.g., kidneys, spleen), homogenize tissues, and determine bacterial burden by plating serial dilutions on selective agar. Survival studies can also be conducted, monitoring animals for a defined period (e.g., 7 days).

Murine Skin and Soft Tissue Infection Model
  • Animal Model: Female CD-1 mice (4-6 weeks old).

  • Bacterial Strain: MRSA clinical isolate.

  • Infection: Anesthetize mice and create a superficial skin abrasion on the dorsum. Inoculate the wound with 1 x 107 CFU of MRSA.

  • Treatment: Apply topical formulations of the test compound or administer systemic antibiotics at specified intervals.

  • Efficacy Evaluation: At various time points, excise the infected skin tissue, homogenize, and determine the bacterial load (CFU/gram of tissue).

Proposed Experimental Workflow for In Vivo Validation of this compound

The following diagram outlines a logical workflow for the preclinical in vivo evaluation of this compound in combination with a β-lactam antibiotic.

G start Start: Promising In Vitro Data for This compound + Imipenem pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in Mice start->pk_pd toxicity Acute Toxicity Study in Mice start->toxicity model_selection Select Relevant MRSA Infection Model (e.g., Systemic, Skin) pk_pd->model_selection toxicity->model_selection dose_ranging Dose-Ranging Efficacy Study: This compound + Imipenem vs. Imipenem alone & Vehicle model_selection->dose_ranging comparison_study Comparative Efficacy Study: This compound + Imipenem vs. Vancomycin or Linezolid dose_ranging->comparison_study endpoints Evaluate Endpoints: Bacterial Burden (CFU) Survival Rate Histopathology comparison_study->endpoints analysis Data Analysis and Interpretation endpoints->analysis conclusion Conclusion on In Vivo Efficacy and Potential for Further Development analysis->conclusion

Figure 2: Preclinical workflow for this compound's in vivo validation.

Conclusion

This compound presents a compelling mechanism-based approach to combatting MRSA by restoring the efficacy of β-lactam antibiotics. The in vitro data are highly encouraging, demonstrating a significant potentiation effect. However, the absence of in vivo data in animal models is a major impediment to its further development. The established in vivo efficacy of alternative treatments like vancomycin and linezolid, as summarized in this guide, provides a clear benchmark for the performance that would be required of a this compound-β-lactam combination therapy in preclinical studies. Future research should prioritize the in vivo validation of this compound's efficacy and safety to ascertain its true therapeutic potential in the fight against MRSA.

References

A Comparative Analysis of Cyslabdan and Totarol in Combating Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of Cyslabdan and totarol, focusing on their mechanisms of action against Methicillin-Resistant Staphylococcus aureus (MRSA). While both natural compounds show promise in overcoming MRSA's resistance to β-lactam antibiotics, their molecular targets and modes of action differ significantly.

This publication synthesizes available experimental data to offer an objective comparison of their performance. Detailed methodologies for key experiments are provided to support further research and development.

Executive Summary

This compound and totarol are both diterpenoids that exhibit anti-MRSA properties. However, current research indicates that their primary mechanisms of action are distinct. This compound acts as a potentiator of β-lactam antibiotics by inhibiting an enzyme essential for peptidoglycan synthesis, thereby resensitizing MRSA to these drugs. In contrast, totarol's anti-MRSA activity is likely multifactorial, with evidence suggesting it may interfere with PBP2' synthesis, act as an efflux pump inhibitor, and disrupt bacterial cell membranes. This guide will delve into the experimental evidence supporting these mechanisms.

Data Presentation: this compound vs. Totarol

The following tables summarize the quantitative data on the anti-MRSA activities of this compound and totarol.

Table 1: Antimicrobial Activity of this compound

Compound Organism MIC (μg/mL) Notes
This compoundMRSA K2464Weak intrinsic anti-MRSA activity[1].
ImipenemMRSA K2416-
Imipenem + this compound (10 µg/mL)MRSA K240.015Significant potentiation of imipenem activity[1][2].

Table 2: Antimicrobial Activity of Totarol

Compound Organism MIC (μg/mL) Notes
TotarolS. aureus strains2-4Potent intrinsic antibacterial activity[3][4].
TotarolPenicillin-resistant S. aureus1.56 (MBC)Strong bactericidal activity observed[5].
MethicillinMRSA>32-
Methicillin + Totarol (at 1/2 MIC)MRSA48-fold reduction in MIC[6].

Mechanism of Action: A Tale of Two Diterpenoids

This compound: An Indirect Assault via FemA Inhibition

Contrary to initial hypotheses, this compound does not directly inhibit the function of Penicillin-Binding Protein 2' (PBP2').[7][8] Instead, it targets a crucial step in the synthesis of the MRSA cell wall. Experimental evidence has shown that this compound's primary molecular target is FemA , an enzyme responsible for the formation of the pentaglycine interpeptide bridge in peptidoglycan.[7][9][10]

By inhibiting FemA, this compound prevents the proper formation of the bacterial cell wall, rendering it susceptible to β-lactam antibiotics that would otherwise be ineffective due to PBP2'.[9][10] This mechanism has been confirmed through binding assays and analysis of peptidoglycan composition in the presence of this compound, which showed an accumulation of murein monomers lacking the complete pentaglycine bridge.[9][10]

Totarol: A Multifaceted Approach to MRSA Inhibition

The mechanism of action for totarol appears to be more complex and potentially involves multiple targets. Some studies have suggested that totarol may interfere with the synthesis of PBP2', which would directly impact the resistance mechanism of MRSA.[6] However, other research points to different or additional mechanisms, including:

  • Efflux Pump Inhibition: Totarol has been shown to inhibit the NorA efflux pump in S. aureus, which is responsible for pumping out various antibacterial agents.[6] This inhibition can lead to increased intracellular concentrations of antibiotics, thus potentiating their effect.

  • Membrane Disruption: There is evidence that totarol can disrupt the integrity and permeability of the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death.[3][4][11]

It is plausible that totarol's potent anti-MRSA activity is a result of a combination of these mechanisms.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric.

Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the MRSA strain.

  • Serial Dilutions: The test compounds (this compound or totarol) are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Checkerboard Assay for Synergistic Activity

This assay is used to assess the interaction between two antimicrobial agents (e.g., a β-lactam and this compound or totarol).

Methodology:

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of the β-lactam antibiotic along the x-axis and serial dilutions of the test compound (this compound or totarol) along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized MRSA suspension and incubated as described for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

PBP2' Binding Assay (BOCILLIN™ FL)

This assay can be used to determine if a compound directly binds to and inhibits PBP2'.[12]

Methodology:

  • Preparation of PBP2': Purified recombinant PBP2' is used.

  • Inhibitor Incubation: PBP2' is pre-incubated with various concentrations of the test compound.

  • BOCILLIN™ FL Labeling: A fluorescently labeled penicillin, BOCILLIN™ FL, is added to the mixture. BOCILLIN™ FL will bind to the active site of PBP2' that is not occupied by the inhibitor.

  • Detection: The amount of BOCILLIN™ FL bound to PBP2' is quantified. This can be done using SDS-PAGE followed by fluorescence scanning or through a fluorescence polarization assay for higher throughput.[12] A decrease in the fluorescent signal compared to a no-inhibitor control indicates that the test compound is binding to PBP2'.

Visualizing the Mechanisms and Workflows

experimental_workflow Experimental Workflow for Investigating Anti-MRSA Compounds cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies MIC MIC Assay (Intrinsic Activity) Checkerboard Checkerboard Assay (Synergy with β-lactams) MIC->Checkerboard Promising compounds PBP2a_binding PBP2' Binding Assay (Direct Inhibition) Checkerboard->PBP2a_binding Synergistic compounds PBP2a_expression PBP2' Expression Assay (Western Blot) Checkerboard->PBP2a_expression Fem_inhibition FemA/B/X Inhibition Assays (Enzymatic Assays) Checkerboard->Fem_inhibition Efflux_pump Efflux Pump Inhibition Assay (e.g., EtBr Efflux) Checkerboard->Efflux_pump Membrane_integrity Membrane Integrity Assays (e.g., PI Staining) Checkerboard->Membrane_integrity signaling_pathways Differing Mechanisms of this compound and Totarol Against MRSA cluster_this compound This compound's Mechanism cluster_totarol Totarol's Potential Mechanisms This compound This compound FemA FemA Inhibition This compound->FemA inhibits Peptidoglycan Incomplete Pentaglycine Bridge Formation FemA->Peptidoglycan prevents synthesis of CellWall Weakened Cell Wall Peptidoglycan->CellWall PBP2a_c PBP2' CellWall->PBP2a_c allows access for BetaLactam β-lactam Antibiotic BetaLactam->PBP2a_c inhibits Totarol Totarol PBP2a_synth PBP2' Synthesis Totarol->PBP2a_synth interferes with EffluxPump Efflux Pump (e.g., NorA) Totarol->EffluxPump inhibits CellMembrane Cell Membrane Totarol->CellMembrane disrupts CellDeath Cell Death PBP2a_synth->CellDeath EffluxPump->CellDeath CellMembrane->CellDeath

References

Safety Operating Guide

Navigating the Disposal of Cyslabdan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like Cyslabdan are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its disposal based on its chemical nature as a labdane-type diterpene with an N-acetylcysteine residue and general best practices for laboratory chemical waste management. This information is intended to supplement, not replace, institutional and regulatory protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Core Principles of this compound Disposal

This compound is a research compound, and as such, it should be treated as potentially hazardous in the absence of comprehensive safety data. The primary principle is to avoid disposal down the drain or in regular trash. All waste containing this compound, including pure compound, solutions, and contaminated labware, must be collected and disposed of as chemical waste through your institution's hazardous waste program.

Quantitative Data Summary for Disposal Planning

Due to the lack of a specific SDS for this compound, quantitative hazard data is not available. The following table summarizes the key qualitative considerations and recommended actions for its disposal.

ParameterConsiderationRecommended Action
Physical State Solid (powder) or in solution.Segregate solid and liquid waste streams.
Toxicity Data not available. Assume it is toxic.Handle with appropriate Personal Protective Equipment (PPE).
Reactivity Data not available. Avoid mixing with strong acids, bases, or oxidizing agents.Collect in a dedicated, properly labeled waste container.
Environmental Hazard Data not available. Assume it is harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain.
Solubility Likely soluble in organic solvents and aqueous solutions for assays.Collect both organic and aqueous waste streams containing this compound.

Experimental Protocols for Waste Handling

Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired pure this compound powder in its original container or a clearly labeled, sealed waste container.

    • Dispose of contaminated items such as weigh boats, pipette tips, and microfuge tubes in a designated solid chemical waste container. This container should be lined with a chemically resistant bag.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and properly labeled liquid waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams. If unsure, use a separate container for this compound waste.

  • Sharps Waste:

    • Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (in the absence of data, list "Potentially Toxic")

  • The approximate concentration and volume

  • The date of accumulation

Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Cyslabdan_Disposal_Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (aqueous or organic solutions) waste_type->liquid Liquid sharps Sharps Waste (needles, scalpels) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Chemical Sharps Container sharps->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

Comprehensive Safety and Handling Protocols for Cyslabdan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential safety, handling, and disposal protocols for Cyslabdan, a potent cytotoxic agent. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination. Due to its hazardous nature, all operations involving this compound must be conducted within a designated controlled area by trained personnel.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE.[1][2] The following table outlines the minimum PPE requirements for various activities involving this compound.

Activity Gloves Gown/Coverall Eye/Face Protection Respiratory Protection
Transporting unopened vials Single pair, chemotherapy-gradeNot required if no risk of breakageSafety glassesNot required
Weighing and Reconstituting (in a BSC) Double pair, chemotherapy-gradeDisposable, impermeable gown with cuffsSafety goggles and face shieldNot required if handled in a certified BSC
Administering to cell cultures (in a BSC) Double pair, chemotherapy-gradeDisposable, impermeable gown with cuffsSafety gogglesNot required if handled in a certified BSC
Handling contaminated waste Double pair, chemotherapy-gradeDisposable, impermeable gown with cuffsSafety goggles and face shieldN95 or higher respirator
Cleaning up a small spill (<5g) Double pair, chemotherapy-gradeDisposable, impermeable gown with cuffsSafety goggles and face shieldN95 or higher respirator
Cleaning up a large spill (>5g) Double pair, chemotherapy-gradeDisposable, impermeable coverall with bootiesSafety goggles and face shieldChemical cartridge-type respirator

Key PPE Specifications:

  • Gloves: Must be powder-free and rated for use with chemotherapy agents.[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3]

  • Gowns: Should be disposable, made of a low-lint, impermeable material, and have long sleeves with tight-fitting elastic or knit cuffs.[3]

  • Respiratory Protection: Surgical masks offer little to no protection from chemical exposure and should not be used.[3] Personnel using respirators must be fit-tested and trained in their proper use.[4]

Operational Plan: Handling and Preparation

All handling of this compound powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent aerosolization.

Experimental Protocol: Reconstitution of this compound Powder

  • Preparation:

    • Assemble all necessary materials (this compound vial, sterile solvent, sterile syringes and needles, sterile conical tubes) on a disposable, plastic-backed absorbent pad within the BSC.

    • Ensure a cytotoxic sharps container and a cytotoxic waste container are within immediate reach inside the BSC.

  • Reconstitution:

    • Using a sterile syringe, slowly inject the required volume of solvent into the this compound vial, aiming the stream at the inner wall of the vial to minimize frothing.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can generate aerosols.

  • Aliquoting and Storage:

    • Using a new sterile syringe for each aliquot, carefully withdraw the desired volume of the reconstituted solution.

    • Dispense the solution into sterile, clearly labeled cryovials.

    • Clean the exterior of the cryovials with a 70% alcohol wipe before removing them from the BSC.

    • Store aliquots at the recommended temperature in a secondary container labeled with a "Cytotoxic Hazard" symbol.

  • Post-Procedure Cleanup:

    • Dispose of all single-use items (syringes, needles, absorbent pads) in the appropriate cytotoxic waste containers within the BSC.

    • Wipe down all surfaces of the BSC with a deactivating agent, followed by 70% alcohol.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and effective management is crucial to minimize contamination and health risks.[5] Spill kits must be readily available in all areas where this compound is handled.[6]

Spill Size Definition Initial Response Cleanup Procedure
Small Spill < 5g or < 5mLAlert personnel in the immediate area. Secure the area to prevent spreading. Don appropriate PPE from the spill kit.1. Gently cover powder spills with a damp absorbent pad to avoid dust generation.[6] For liquid spills, cover with an absorbent pad.[6] 2. Working from the outside in, collect the absorbent material and any broken glass (using a scoop) and place it in a cytotoxic waste bag.[7] 3. Clean the area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[6]
Large Spill > 5g or > 5mLEvacuate the area and restrict access. Alert the facility's emergency response team. Post warning signs.1. Only trained and equipped personnel should manage large spills.[4] 2. Don full PPE, including a chemical cartridge respirator.[3] 3. Limit the spread by covering the spill with absorbent sheets or pads.[6] 4. Follow the same collection and cleaning steps as for a small spill, ensuring thorough decontamination of a larger surface area.

Personnel Decontamination:

  • If skin contact occurs, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]

  • If eye contact occurs, flush the eyes with copious amounts of water or an eyewash solution for at least 15 minutes and seek immediate medical attention.[8]

  • Report all exposure incidents to the occupational health and safety department.[7]

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[9][10]

Waste Segregation and Disposal Protocol:

  • Sharps: All needles, syringes, and broken glass contaminated with this compound must be placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[9]

  • Solid Waste: Items such as gloves, gowns, absorbent pads, and empty vials are to be disposed of in leak-proof, double-bagged cytotoxic waste bags.[7] These bags should be clearly labeled with the "Cytotoxic Hazard" symbol.

  • Liquid Waste: Unused reconstituted this compound or contaminated liquid waste should be collected in a designated, sealed, and leak-proof container. This waste must be treated as hazardous chemical waste.

  • Final Disposal: All cytotoxic waste containers must be collected by a licensed hazardous waste disposal contractor for high-temperature incineration.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.